molecular formula C8H14O4 B6262466 2-[(oxan-4-yl)methoxy]acetic acid CAS No. 23077-21-6

2-[(oxan-4-yl)methoxy]acetic acid

Katalognummer: B6262466
CAS-Nummer: 23077-21-6
Molekulargewicht: 174.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(oxan-4-yl)methoxy]acetic acid is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.2. The purity is usually 95.
BenchChem offers high-quality 2-[(oxan-4-yl)methoxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(oxan-4-yl)methoxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

23077-21-6

Molekularformel

C8H14O4

Molekulargewicht

174.2

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 2-[(oxan-4-yl)methoxy]acetic acid: Structure, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of cyclic ethers into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the oxane (tetrahydropyran) moiety is of particular interest due to its ability to improve aqueous solubility, reduce metabolic lability, and influence the conformation of small molecules, thereby enhancing their binding affinity to biological targets. This guide provides a comprehensive technical overview of 2-[(oxan-4-yl)methoxy]acetic acid, a bifunctional molecule that combines the favorable properties of the oxane ring with a versatile carboxylic acid handle for further chemical modification.

While specific experimental data for this compound is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, will synthesize available information on its core structure, predict its physicochemical properties based on well-established chemical principles and data from closely related analogues, propose a logical synthetic pathway, and explore its potential applications as a valuable building block in drug discovery and development.

Chemical Structure and Identifiers

2-[(oxan-4-yl)methoxy]acetic acid is a saturated heterocyclic compound featuring a central oxane ring substituted at the 4-position with a methoxyacetic acid group. The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (ether and carbonyl oxygens) suggests a high potential for interaction with biological macromolecules.

The key structural features include:

  • Oxane Ring: A six-membered saturated heterocycle containing one oxygen atom. This ring system is conformationally flexible, typically adopting a chair conformation.

  • Ether Linkage: Connects the oxane ring to the acetic acid moiety, providing a degree of rotational freedom.

  • Carboxylic Acid: A versatile functional group that can participate in salt formation, esterification, and amidation reactions, making it an ideal point for molecular elaboration.

IdentifierValue
IUPAC Name 2-[(oxan-4-yl)methoxy]acetic acid
CAS Number 23077-21-6[1]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [2][3]
Canonical SMILES C1COCC(C1)COCC(=O)O
InChI InChI=1S/C8H14O4/c9-8(10)6-12-5-7-1-3-11-4-2-7/h7H,1-6H2,(H,9,10)[1][3]

2D Chemical Structure:

Caption: 2D structure of 2-[(oxan-4-yl)methoxy]acetic acid.

Physicochemical Properties

PropertyPredicted Value / InformationSource / Rationale
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in water and polar organic solvents.Based on the presence of multiple polar functional groups capable of hydrogen bonding.
pKa Estimated to be around 3.5 - 4.5The electron-withdrawing effect of the ether oxygen may slightly increase the acidity compared to a simple alkyl carboxylic acid. Methoxyacetic acid has a pKa of 3.57.
Appearance Likely a solid or a viscous liquid at room temperature.Based on the appearance of similar compounds like 2-methoxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid which is a light yellow liquid.[4]

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 2-[(oxan-4-yl)methoxy]acetic acid is via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the alkoxide would be generated from (oxan-4-yl)methanol, which would then react with an ester of a haloacetic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Conceptual Synthetic Workflow:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A (Oxan-4-yl)methanol C Sodium (oxan-4-yl)methoxide A->C in THF B Sodium Hydride (NaH) B->C E Ethyl 2-[(oxan-4-yl)methoxy]acetate C->E D Ethyl bromoacetate D->E G 2-[(oxan-4-yl)methoxy]acetic acid E->G 1. NaOH, H₂O/EtOH 2. H₃O⁺ F Sodium Hydroxide (NaOH) F->G

Caption: Proposed three-step synthesis of 2-[(oxan-4-yl)methoxy]acetic acid.

Detailed Experimental Protocol:

Step 1: Formation of Sodium (oxan-4-yl)methoxide

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of (oxan-4-yl)methanol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the alkoxide is typically quantitative.

Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the corresponding alkoxide. THF is an appropriate aprotic solvent for this reaction.

Step 2: Synthesis of Ethyl 2-[(oxan-4-yl)methoxy]acetate

  • Cool the freshly prepared solution of sodium (oxan-4-yl)methoxide back to 0 °C.

  • Add a solution of ethyl bromoacetate (1.05 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The nucleophilic alkoxide displaces the bromide from ethyl bromoacetate in an SN2 reaction to form the ether linkage. Using a slight excess of the electrophile can help drive the reaction to completion.

Step 3: Hydrolysis to 2-[(oxan-4-yl)methoxy]acetic acid

  • Dissolve the purified ethyl 2-[(oxan-4-yl)methoxy]acetate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq.) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with a dilute strong acid (e.g., 1M HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 2-[(oxan-4-yl)methoxy]acetic acid.

Rationale: Base-mediated hydrolysis of the ester to the carboxylate salt is a standard and high-yielding transformation. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • -COOH: A broad singlet, typically in the range of 10-13 ppm.

  • -O-CH₂-COOH: A singlet around 4.0-4.2 ppm.

  • -O-CH₂-(oxane): A doublet around 3.4-3.6 ppm.

  • Oxane ring protons (-O-CH₂- and -CH₂-): A series of multiplets in the range of 1.2-3.9 ppm. The axial and equatorial protons would likely show distinct chemical shifts and coupling patterns.

  • Oxane ring methine proton (-CH-): A multiplet around 1.7-2.0 ppm.

¹³C NMR Spectroscopy (Predicted):

  • -COOH: A signal in the range of 170-180 ppm.

  • -O-CH₂-COOH: A signal around 68-72 ppm.

  • -O-CH₂-(oxane): A signal around 75-78 ppm.

  • Oxane ring carbons (-O-CH₂-): Signals around 65-70 ppm.

  • Oxane ring carbons (-CH₂-): Signals around 30-35 ppm.

  • Oxane ring methine carbon (-CH-): A signal around 35-40 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • C-H stretch (alkane): Sharp peaks between 2850-3000 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C-O stretch (ether and carboxylic acid): Strong, sharp peaks in the region of 1050-1250 cm⁻¹.

Mass Spectrometry (Predicted):

  • Molecular Ion (M+): Expected at m/z = 174.0892 (for C₈H₁₄O₄).

  • Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, 45 Da), loss of the methoxyacetic acid side chain, and fragmentation of the oxane ring are all plausible fragmentation pathways.

Potential Applications in Drug Development

The structural motifs present in 2-[(oxan-4-yl)methoxy]acetic acid make it a highly attractive building block for the synthesis of novel drug candidates. The incorporation of saturated heterocycles like oxane is a well-established strategy in medicinal chemistry to improve the "drug-likeness" of a molecule.

Improving Physicochemical Properties:

The oxane ring can enhance the aqueous solubility of a compound compared to its carbocyclic analogue (cyclohexane). This is a critical parameter for oral bioavailability. Furthermore, the introduction of the sp³-rich oxane scaffold can disrupt planarity and increase the three-dimensionality of a molecule, which can lead to improved binding to protein targets and a better selectivity profile.

Metabolic Stability:

The ether linkage and the oxane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more lipophilic alkyl or aromatic groups. This can lead to an improved pharmacokinetic profile with a longer half-life.

A Versatile Scaffold:

The carboxylic acid functionality of 2-[(oxan-4-yl)methoxy]acetic acid serves as a convenient attachment point for a wide range of chemical moieties through the formation of amide or ester bonds. This allows for the systematic exploration of the chemical space around a pharmacophore to optimize its biological activity.

G A 2-[(oxan-4-yl)methoxy]acetic acid (Building Block) C Novel Drug Candidate A->C Amide/Ester Coupling D Improved Solubility E Metabolic Stability F 3D Scaffolding B Pharmacophore (Bioactive Moiety) B->C

Caption: Role of 2-[(oxan-4-yl)methoxy]acetic acid as a scaffold in drug design.

Safety and Handling

As no specific Material Safety Data Sheet (MSDS) is publicly available for 2-[(oxan-4-yl)methoxy]acetic acid, it is prudent to handle this compound with the care afforded to a potentially hazardous chemical. Based on the safety information for the structurally related methoxyacetic acid, this compound should be considered corrosive and potentially toxic.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

    • Ingestion: Do not induce vomiting. Give victim a glass of water or milk.

    • Inhalation: Remove to fresh air.

Disclaimer: This safety information is provided as a general guide and is based on the properties of a related compound. It is essential to consult a specific and verified Safety Data Sheet for 2-[(oxan-4-yl)methoxy]acetic acid before handling.

References

  • Chemsrc. 2-methoxy-2-(oxan-4-yl)acetic acid. [Link]

  • Molport. 2-methoxy-2-(oxan-4-yl)acetic acid. [Link]

  • Molport. 2-[(oxan-4-yl)methoxy]acetic acid. [Link]

  • BuyChemJapan. 2-Methoxy-2-(oxan-4-yl)acetic acid 95%. [Link]

  • NextSDS. 2-[4-(methoxycarbonyl)oxan-4-yl]acetic acid — Chemical Substance Information. [Link]

  • NICNAS. Acetic acid, methoxy-: Human health tier II assessment. [Link]

Sources

A Strategic Guide to Elucidating the Mechanism of Action for 2-[(oxan-4-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the current knowledge gap concerning the biological mechanism of action for the compound 2-[(oxan-4-yl)methoxy]acetic acid. As of the date of this publication, no direct empirical studies elucidating the specific biological targets or signaling pathways of this molecule have been published in peer-reviewed literature. Therefore, this document deviates from a traditional whitepaper format. Instead, it serves as a comprehensive, strategic roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach to methodically uncover the compound's mechanism of action. The proposed methodologies are grounded in the well-established roles of its core chemical motifs—the tetrahydropyran (THP) ring and the ether-linked acetic acid side chain—in medicinal chemistry and chemical biology. This guide provides detailed experimental protocols, from initial computational screening to in-depth cellular and biochemical assays, designed to be self-validating and to generate high-confidence data.

Introduction: Deconstructing the Molecule to Predict Function

The compound 2-[(oxan-4-yl)methoxy]acetic acid possesses two key structural features that are prevalent in a wide range of biologically active molecules:

  • The Tetrahydropyran (THP) Scaffold: The THP ring is recognized as a "privileged scaffold" in medicinal chemistry.[1] It is a saturated six-membered heterocycle containing an oxygen atom. Often used as a bioisostere for a cyclohexane ring, the THP moiety can offer distinct advantages. Its oxygen atom can act as a hydrogen bond acceptor, potentially increasing target affinity.[2] Furthermore, the THP group generally imparts lower lipophilicity compared to its carbocyclic counterpart, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The inclusion of this scaffold is a common strategy in the development of therapeutics for a diverse range of diseases, including cancer, inflammation, and infectious diseases.[1][3]

  • The Ether-Linked Acetic Acid Moiety: The ether linkage provides rotational flexibility, while the terminal carboxylic acid group is ionizable at physiological pH. This anionic character can be critical for interactions with positively charged residues in protein binding pockets. For instance, α-tocopherol ether-linked acetic acid (α-TEA) has demonstrated anti-angiogenic effects by modulating the VEGFR-2 signaling pathway.[4] Furthermore, simple molecules like acetic acid can themselves act as signaling molecules; for example, by activating N-methyl-D-aspartate (NMDA) receptors in the brain.[5]

Given the absence of direct data, a logical starting point is to hypothesize that 2-[(oxan-4-yl)methoxy]acetic acid may interact with targets amenable to its structural features. The THP ring could serve as a recognition element, while the acetic acid group may be crucial for binding affinity and specificity.

A Phased Approach to Mechanism of Action (MoA) Discovery

We propose a three-phased research plan to systematically investigate the biological activity of 2-[(oxan-4-yl)methoxy]acetic acid. This workflow is designed to progress from broad, high-throughput screening to specific, hypothesis-driven target validation.

MoA_Discovery_Workflow cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Target Identification & Initial Validation cluster_2 Phase 3: Pathway Analysis & In-Depth Validation A In Silico Target Prediction (Reverse Docking, Pharmacophore Matching) B Phenotypic Screening (e.g., Cell Proliferation, Cytotoxicity Assays) A->B C Broad-Spectrum Biochemical Screening (e.g., Kinase, GPCR, Ion Channel Panels) B->C D Affinity Chromatography-Mass Spectrometry C->D Hit Identification E Cellular Thermal Shift Assay (CETSA) D->E F Dose-Response & Target Engagement Assays E->F G Western Blotting for Key Signaling Proteins F->G Validated Hit H Gene Expression Analysis (qPCR/RNA-Seq) G->H I Target Knockdown/Knockout or Overexpression H->I J In Vivo Model Testing (if applicable) I->J CETSA_Workflow A Treat Cells with Compound or Vehicle B Lyse Cells A->B C Heat Lysates (Temperature Gradient) B->C D Centrifuge to Separate Soluble vs. Precipitated C->D E Analyze Soluble Fraction (Western Blot / MS) D->E F Identify Stabilized Proteins (Direct Targets) E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

  • Rationale: CETSA provides direct evidence of a physical interaction between the compound and its target protein within the complex environment of a cell, which is a critical step in target validation.

Phase 3: Pathway Elucidation and Functional Characterization

Once a high-confidence target is identified and validated, the focus shifts to understanding the downstream functional consequences of target engagement.

Investigating Downstream Signaling

Based on the identity of the validated target, specific signaling pathways can be investigated. For example, if the target is a kinase, its downstream substrates would be examined.

  • Protocol: Western Blotting for Pathway Analysis

    • Cell Treatment: Treat the target cells with 2-[(oxan-4-yl)methoxy]acetic acid at its IC50 concentration for various time points (e.g., 0, 15 min, 1 hr, 6 hr, 24 hr).

    • Lysate Preparation: Prepare whole-cell lysates.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies against the target protein and its key downstream effectors (e.g., p-AKT, p-ERK if the PI3K/MAPK pathway is implicated).

    • Detection: Use a chemiluminescent substrate and an imaging system to detect the protein bands.

Signaling_Pathway_Hypothesis Compound 2-[(oxan-4-yl)methoxy] acetic acid Target Validated Target (e.g., Kinase X) Compound->Target Inhibition/Activation Substrate Downstream Substrate (e.g., Protein Y) Target->Substrate Phosphorylation change Pathway Signaling Pathway (e.g., Proliferation, Apoptosis) Substrate->Pathway Cellular_Effect Cellular Effect (e.g., Growth Arrest) Pathway->Cellular_Effect

Caption: Hypothetical signaling pathway modulated by the compound.

  • Rationale: This method directly measures changes in the activity of signaling pathways, linking target engagement to the observed cellular phenotype.

Conclusion and Future Directions

While the precise mechanism of action for 2-[(oxan-4-yl)methoxy]acetic acid remains to be discovered, its chemical structure suggests a high potential for biological activity. The tetrahydropyran scaffold is a well-established feature in modern medicinal chemistry, known to enhance drug-like properties, while the ether-linked acetic acid provides a key interaction point. [2]The systematic approach outlined in this guide—progressing from broad, unbiased screening to hypothesis-driven target validation and pathway analysis—provides a robust framework for elucidating its function. The successful identification of a specific mechanism will be crucial for any future development of this compound as a potential therapeutic agent or research tool.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • BenchChem. (2025). Comparative Biological Profile of Tetrahydropyran Derivatives: An In-Depth Guide.
  • Pro-API. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
  • Li, J. J., et al. (2025). Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi. Molecular Diversity, 29(6), 6557-6567.
  • Bamborough, P., et al. (2013). Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity. Journal of Medicinal Chemistry, 56(17), 6849-6862.
  • Paudel, Y. N., et al. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 17(10), 582.
  • BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
  • Suárez, R. M., et al. (2002). Bioactive tetrahydrofuran and tetrahydropyran derivatives. Pure and Applied Chemistry, 74(8), 1359-1364.
  • Chen, H. H., et al. (2015). Suppression of alpha-tocopherol ether-linked acetic acid in VEGF-induced angiogenesis and the possible mechanisms in human umbilical vein endothelial cells. Biochimie, 108, 129-136.
  • Brown, H. A., et al. (2014). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Sub-cellular biochemistry, 70, 219-247.
  • Sharma, R., & Kumar, S. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of Pharmaceutical and Phytopharmacological Research, 7(1), 60-73.
  • Swapna, B., et al. (2024). Synthesis and Biological Evaluation of Novel Oxazine and Thiazine Derivatives as Potent Anti-Microbial and Antioxidant Agents. World Journal of Pharmaceutical Research, 13(12), 822-835.
  • Li, Y., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 12(1), 1-22.
  • Wikipedia. (n.d.). Ether lipid. Retrieved from [Link]

  • Kumar, S., et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 1-10.
  • Khan, I., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • Snyder, F., & Wood, R. (1990). Ether-linked lipids and their bioactive species. Biyogok, 20(2), 231-249.
  • Lalgudi, G., et al. (2020).

Sources

Pharmacokinetics of 2-[(oxan-4-yl)methoxy]acetic acid in animal models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 2-[(oxan-4-yl)methoxy]acetic acid

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of 2-[(oxan-4-yl)methoxy]acetic acid, a novel chemical entity featuring a tetrahydropyran (THP) moiety linked to an acetic acid via an ether bond. As no public pharmacokinetic data for this specific molecule exists, this document serves as a first-principles guide for researchers and drug development professionals. It outlines the strategic design, meticulous execution, and rigorous analysis of in vivo animal studies. The methodologies described are grounded in established regulatory expectations and field-proven scientific insights, ensuring the generation of a robust and reliable pharmacokinetic profile. This guide covers animal model selection, detailed experimental protocols for in vivo studies, bioanalytical method development and validation using LC-MS/MS, and the principles of non-compartmental pharmacokinetic data analysis.

Introduction: Deconstructing 2-[(oxan-4-yl)methoxy]acetic acid

The molecule 2-[(oxan-4-yl)methoxy]acetic acid presents an interesting scaffold for drug design. Its structure combines a tetrahydropyran (THP) ring, a common motif used in medicinal chemistry to improve absorption, distribution, metabolism, and excretion (ADME) properties, with an ether-linked acetic acid side chain.[1] The THP ring can reduce lipophilicity compared to a cyclohexane equivalent and its oxygen atom can act as a hydrogen bond acceptor, potentially improving target engagement and solubility.[1] The acetic acid group imparts acidic properties, influencing solubility, plasma protein binding, and potential for specific transporter interactions.

Understanding the pharmacokinetics (PK)—what the body does to the drug—is a cornerstone of drug development. A comprehensive PK profile informs dose selection, predicts potential drug-drug interactions, and is critical for translating preclinical findings to human clinical trials. This guide will establish the foundational studies required to characterize the absorption, distribution, metabolism, and excretion (ADME) of this molecule in preclinical animal models.

Strategic Design of Preclinical Pharmacokinetic Studies

The primary objective of the initial in vivo PK studies is to determine the fundamental parameters that define the compound's disposition in a biological system. This involves administering the compound via both intravenous and oral routes to understand its absolute bioavailability and systemic clearance.

Rationale for Animal Model Selection

The choice of animal models is a critical first step. Regulatory agencies typically require data from at least two species (one rodent, one non-rodent) before advancing to human trials.

  • Rodent Model: Sprague-Dawley Rat. The rat is a cost-effective, well-characterized model for initial PK screening. Its relatively large size (compared to a mouse) facilitates serial blood sampling from a single animal, reducing inter-animal variability.

  • Non-Rodent Model: Beagle Dog. The beagle dog is a standard non-rodent species. Its physiological similarities to humans in terms of drug absorption and metabolism, particularly in the gastrointestinal tract and liver, make it a valuable model for predicting human PK.

Dose Formulation and Administration Route

A well-defined and appropriate formulation is essential for accurate and reproducible results.

  • Intravenous (IV) Administration: The IV route is fundamental as it guarantees 100% bioavailability. The data from IV administration allows for the calculation of true systemic clearance (CL) and volume of distribution (Vd).

    • Proposed IV Formulation: A solution of 2-[(oxan-4-yl)methoxy]acetic acid in a vehicle such as 5% Dextrose in Water (D5W) or a saline solution, potentially with a small amount of a solubilizing agent like PEG 400 if required, adjusted to a physiological pH of ~7.4.

  • Oral (PO) Administration: The oral route is the most common intended route for human administration and is essential for determining oral bioavailability (F%).

    • Proposed PO Formulation: An aqueous solution or suspension in a common vehicle like 0.5% methylcellulose in water. The acidic nature of the compound may allow for good solubility in an aqueous vehicle.

Bioanalytical Method Development and Validation: The Quantitative Foundation

A robust bioanalytical method is the bedrock of any pharmacokinetic study. For a small molecule like 2-[(oxan-4-yl)methoxy]acetic acid, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique due to its superior sensitivity, selectivity, and speed.[2]

Experimental Protocol: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

Objective: To remove proteins from plasma samples that can interfere with LC-MS/MS analysis.

Materials:

  • Rat or dog plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (ACN) containing an internal standard (IS). The IS should be a structurally similar molecule not present in the study samples.

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of >10,000 g

Procedure:

  • Aliquot Plasma: Pipette 50 µL of plasma sample (or standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Agent: Add 200 µL of cold ACN containing the internal standard. The 4:1 ratio of ACN to plasma is effective for precipitating proteins.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Method Validation Protocol

The bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3] The key validation parameters are summarized in the table below.

Parameter Purpose (Causality) Acceptance Criteria
Selectivity To ensure that components in the biological matrix (e.g., lipids, endogenous proteins) do not interfere with the quantification of the analyte or internal standard.Response in blank matrix should be <20% of the Lower Limit of Quantitation (LLOQ) response.
Accuracy & Precision To confirm that the method provides results that are close to the true value (accuracy) and are reproducible (precision) across different days and analysts.Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Linearity & Range To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal.
Lower Limit of Quantitation (LLOQ) To define the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.Analyte response must be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Recovery To determine the efficiency of the extraction process by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Recovery should be consistent, precise, and reproducible.
Matrix Effect To assess whether the biological matrix suppresses or enhances the ionization of the analyte, which would lead to inaccurate quantification.The coefficient of variation of the calculated matrix factor should be ≤15%.
Stability To ensure the analyte is stable under various conditions encountered during sample handling, processing, and storage (e.g., freeze-thaw, bench-top, long-term storage).Mean concentration at each stability condition must be within ±15% of the nominal concentration.

In Vivo Study Workflow and Pharmacokinetic Analysis

The following workflow outlines a typical single-dose pharmacokinetic study in rats.

Diagram: Experimental Workflow for a Rodent PK Study

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling Phase cluster_post Analytical & Data Phase acclimatize Animal Acclimatization (>3 days) fasting Overnight Fasting (for PO group) acclimatize->fasting dose_iv IV Bolus Dose (e.g., 1 mg/kg) dose_po PO Gavage Dose (e.g., 10 mg/kg) fasting->dose_po blood_collection Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->blood_collection dose_po->blood_collection process_plasma Plasma Processing (Centrifugation) blood_collection->process_plasma bioanalysis LC-MS/MS Bioanalysis process_plasma->bioanalysis pk_calc PK Parameter Calculation (Non-Compartmental Analysis) bioanalysis->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: Workflow of a typical preclinical pharmacokinetic study.

Data Analysis: Non-Compartmental Analysis (NCA)

NCA is a direct method used to determine key PK parameters from the plasma concentration-time data without assuming a specific compartmental model for the body.

Diagram: Relationship of Key Pharmacokinetic Parameters

G cluster_input Drug Input cluster_exposure Systemic Exposure cluster_disposition Drug Disposition Dose Dose (mg) AUC AUC (Total Exposure) Dose->AUC Route Route (IV/PO) Cmax Cmax (Peak Concentration) Route->Cmax Tmax Tmax (Time to Peak) Route->Tmax CL Clearance (CL) (Elimination Rate) AUC->CL CL = Dose / AUC t_half Half-life (t½) (Duration of Action) CL->t_half t½ ∝ Vd / CL Vd Volume of Distribution (Vd) (Tissue Distribution) Vd->t_half

Caption: Interrelationship of core pharmacokinetic parameters.

Summary of Key Pharmacokinetic Parameters

The following table summarizes the essential parameters derived from NCA and their significance in drug development.

Parameter Definition Significance & Interpretation
Cmax Maximum observed plasma concentration.Indicates the peak exposure to the drug. Important for assessing potential toxicity related to high concentrations.
Tmax Time at which Cmax is observed.Provides an estimate of the rate of drug absorption from the site of administration.
AUC (Area Under the Curve) The integral of the plasma concentration-time curve.Represents the total systemic exposure to the drug over a period of time. It is the most critical parameter for assessing bioavailability.
t½ (Half-life) Time required for the plasma concentration to decrease by 50%.Determines the dosing interval and the time to reach steady-state concentrations with multiple dosing.
CL (Clearance) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug. It dictates the maintenance dose rate required to achieve a target steady-state concentration.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.
F% (Absolute Bioavailability) The fraction of an orally administered dose that reaches systemic circulation.Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A critical parameter for determining the oral dose.

Preliminary Assessment of Metabolism and Excretion

While detailed metabolism studies are conducted later in development, early insights can be gained from the initial PK studies.

  • Potential Metabolic Pathways: Given its structure, 2-[(oxan-4-yl)methoxy]acetic acid may undergo several metabolic transformations. The ether linkage could be a site for O-dealkylation. The carboxylic acid is a prime candidate for Phase II conjugation, particularly glucuronidation. The THP ring itself could undergo oxidation (hydroxylation).

  • Excretion: Analysis of urine and feces collected during the in vivo studies can help determine the primary routes of excretion (renal vs. biliary) for the parent drug and its major metabolites.

Conclusion

This guide provides a robust, scientifically-grounded framework for conducting the initial preclinical pharmacokinetic evaluation of 2-[(oxan-4-yl)methoxy]acetic acid. By following these structured protocols for study design, bioanalysis, and data interpretation, researchers can generate a high-quality, reliable PK profile. This foundational dataset is indispensable for making informed decisions about the future development of this compound, enabling the rational selection of doses for toxicology studies and providing the first critical glimpse into its potential behavior in humans.

References

  • Vertex AI Search. (2018, October 11). Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules.
  • U.S. Food and Drug Administration. (n.d.). 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary.
  • Sapphire Bioscience. (n.d.). 2-Methoxy-2-(oxan-4-yl)acetic acid.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(3), 4904–4946.
  • Li, Y., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology, 13, 839884.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Miller, R. R., et al. (1982). Toxicity of methoxyacetic acid in rats. Fundamental and Applied Toxicology, 2(4), 158-160.
  • Terry, K. K., et al. (1995). Pharmacokinetics of 2-methoxyethanol and 2-methoxyacetic acid in the pregnant mouse: a physiologically based mathematical model. Toxicology and Applied Pharmacology, 132(1), 115-128.
  • Redda, K. K., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores | Journals.
  • Meenakshi, K., & Nageswara Rao, M. (2021). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 11(07), 001-016.
  • Hymer, C. B., et al. (2005). Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. Analytical and Bioanalytical Chemistry, 383(4), 651-657.
  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
  • Liu, K., et al. (2023). Hepatic conversion of acetyl-CoA to acetate plays crucial roles in energy stresses. eLife, 12, e84832.
  • Corbit, K., et al. (2020). The ethanol metabolite acetic acid activates mouse nucleus accumbens shell medium spiny neurons. Journal of Neurophysiology, 123(5), 1746-1757.
  • BLD Pharm. (n.d.). 1549532-11-7|2-Methoxy-2-(oxan-4-yl)acetic acid.
  • Luchian, A. M., & Smith, S. M. (2024). Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function. International Journal of Molecular Sciences, 25(3), 1438.
  • Luchian, A. M., et al. (2020).
  • Li, Y., et al. (2018). Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway. Cellular Physiology and Biochemistry, 45(5), 2021-2030.
  • Journal of Pharmaceutical Negative Results. (2022). A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS.
  • Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2023). Characterizations of the active ingredients of methanol extract of weaver ant and its analgesic activity in mice.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(4-methoxyphenyl)acetic acid.
  • Google Patents. (n.d.). WO2014102592A2 - Oxime/substituted quinoxaline-type piperidine compounds and uses thereof.
  • Sapphire Bioscience. (n.d.). 2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid.
  • PubChemLite. (n.d.). 2-[(oxan-2-yl)methoxy]acetic acid (C8H14O4).

Sources

In Vitro Toxicity and Safety Profiling of 2-[(oxan-4-yl)methoxy]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(oxan-4-yl)methoxy]acetic acid (also known as (tetrahydro-2H-pyran-4-yl)methoxyacetic acid) is a bifunctional building block frequently utilized in medicinal chemistry, PROTAC linker design, and API synthesis. Structurally, it comprises a lipophilic tetrahydropyran (oxan-4-yl) ring connected via an ether linkage to a terminal acetic acid moiety.

While the tetrahydropyran ring is generally metabolically stable, the terminal carboxylic acid introduces a specific toxicological liability: the potential for acyl glucuronidation . This whitepaper provides a comprehensive, causality-driven framework for the in vitro safety profiling of this compound, moving beyond basic cytotoxicity to address specific structural alerts, genotoxicity, and reactive metabolite formation.

Structural Hazard Rationale & Profiling Workflow

To design a highly predictive safety assessment, we must first deconstruct the molecule’s structural liabilities:

  • The Carboxylic Acid Moiety: Carboxylic acids are substrates for hepatic UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronides can be highly reactive, undergoing intramolecular rearrangement (isomerization) and covalently binding to nucleophilic residues on proteins (e.g., human serum albumin). This haptenization is a well-documented trigger for idiosyncratic immune-mediated toxicity[1].

  • The Ether/Tetrahydropyran Moiety: While typically robust, ether linkages can undergo CYP450-mediated O-dealkylation. The profiling must account for potential downstream aldehyde or alcohol metabolites.

To address these mechanisms, the safety profiling workflow is structured sequentially, ensuring that hazard identification is both comprehensive and resource-efficient.

G N1 2-[(oxan-4-yl)methoxy]acetic acid (Test Article) N2 Physicochemical & Structural Profiling N1->N2 N3 Basal Cytotoxicity (HepG2 / Balb/c 3T3) N2->N3 N4 Genotoxicity Battery (OECD 471 & 487) N3->N4 N5 Reactive Metabolite Profiling (Acyl Glucuronidation) N4->N5

Figure 1: Sequential in vitro safety profiling workflow for early-stage hazard identification.

Basal Cytotoxicity Assessment (HepG2 & Balb/c 3T3)

Causality & Model Selection

Cytotoxicity testing must account for both systemic basal toxicity and organ-specific metabolism. We utilize two validated cell lines:

  • Balb/c 3T3 (Murine Fibroblasts): Recommended by OECD guidelines for assessing basal, non-specific cytotoxicity[2].

  • HepG2 (Human Hepatocellular Carcinoma): Retains partial metabolic competence, allowing for the detection of toxicity driven by hepatic metabolites (such as acyl glucuronides) rather than just the parent compound[1].

Self-Validating Protocol: 48-Hour CellTiter-Glo (ATP) Assay

This protocol uses ATP quantitation as a proxy for metabolic viability, providing a wider dynamic range than traditional MTT assays.

  • Cell Seeding: Seed HepG2 and Balb/c 3T3 cells at 1×104 cells/well in 96-well opaque plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock of 2-[(oxan-4-yl)methoxy]acetic acid in DMSO. Perform a 10-point 1:3 serial dilution.

  • Dosing: Transfer compound to the assay plates (final DMSO concentration ≤0.5% ).

  • Internal Validation Controls:

    • Negative Control: 0.5% DMSO vehicle (defines 100% viability).

    • Positive Control: Chlorpromazine (100 µM) or Tamoxifen (ensures assay sensitivity to known cytotoxins).

    • Blank: Media without cells (background luminescence).

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Data Acceptance: The assay is only valid if the positive control yields >80% cytotoxicity and the Z'-factor for the plate is >0.5 .

Genotoxicity Assessment Battery

Regulatory frameworks mandate a multi-endpoint approach to genotoxicity to capture both point mutations and structural chromosomal aberrations[3].

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test evaluates the potential of the compound to induce gene mutations. Given the ether linkage, metabolic activation is critical to assess O-dealkylation products.

Methodology:

  • Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Conducted in the presence and absence of Aroclor 1254-induced rat liver S9 fraction (5% v/v)[3].

  • Dosing: Treat plates with 2-[(oxan-4-yl)methoxy]acetic acid at 5 concentrations up to the OECD limit dose of 5,000 µ g/plate .

  • Validation Criteria: The assay is valid if spontaneous revertant counts fall within historical ranges, and strain-specific positive controls (e.g., 2-aminoanthracene for +S9) induce a ≥3 -fold increase in revertants.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

To assess clastogenic (chromosome breakage) and aneugenic (chromosome loss) events, the micronucleus test is deployed using human TK6 cells[4].

Methodology:

  • Exposure: Expose TK6 cells to the test article for 4 hours (+/- S9) and 24 hours (-S9).

  • Cytochalasin B Block: Add Cytochalasin B to arrest cytokinesis, resulting in binucleated cells.

  • Scoring: Score 2,000 binucleated cells per concentration for the presence of micronuclei using flow cytometry or automated microscopy.

  • Validation Criteria: The replication index (RI) must indicate ≤55% cytotoxicity at the top dose to prevent false positives caused by apoptotic DNA fragmentation.

Reactive Metabolite Profiling: Acyl Glucuronidation

The most critical liability of 2-[(oxan-4-yl)methoxy]acetic acid is its terminal carboxylic acid. UGT enzymes can conjugate this moiety with glucuronic acid. The resulting 1-O- β -acyl glucuronide can undergo transesterification, migrating to the 2-, 3-, and 4-positions, which are highly reactive toward lysine residues on proteins[1].

G A 2-[(oxan-4-yl)methoxy]acetic acid (Carboxylic Acid) B Hepatic UGTs + UDPGA (Phase II Metabolism) A->B C 1-O-beta-Acyl Glucuronide (Reactive Intermediate) B->C D Isomerization / Migration (2-, 3-, 4-O-isomers) C->D E Covalent Protein Adducts (Binding to HSA/Lysine) C->E Direct Binding D->E F Potential Immune-Mediated Hepatotoxicity E->F

Figure 2: Mechanistic pathway of acyl glucuronidation and subsequent protein adduct formation.

Self-Validating Protocol: In Vitro Trapping Assay

To quantify the risk of reactive metabolite formation, we utilize an in vitro trapping assay coupled with LC-MS/MS.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) (1 mg/mL protein), alamethicin (pore-forming agent to allow UDPGA access to UGTs), and 10 µM of the test article in phosphate buffer (pH 7.4).

  • Trapping Agent: Add 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) to trap soft and hard electrophiles, respectively. Add Human Serum Albumin (HSA) to assess direct covalent binding[1].

  • Initiation: Initiate the reaction by adding 2 mM UDPGA (uridine 5'-diphosphoglucuronic acid). Incubate at 37°C for 60 minutes.

  • Termination & Analysis: Quench with ice-cold acetonitrile. Centrifuge and analyze the supernatant via high-resolution LC-MS/MS (Q-TOF) scanning for neutral loss of glucuronic acid (176 Da).

  • Internal Validation Controls:

    • Negative Control: Incubation without UDPGA (confirms UGT dependence).

    • Positive Control: Zomepirac or Diclofenac (known to form highly reactive acyl glucuronides, ensuring system competence)[1].

Quantitative Data Presentation & Acceptance Criteria

To ensure rigorous decision-making during the profiling of 2-[(oxan-4-yl)methoxy]acetic acid, all experimental data must be evaluated against standardized thresholds.

Table 1: Quantitative Acceptance Criteria for In Vitro Assays

Assay / EndpointParameter MeasuredThreshold for Concern (Flag)System Validity Criteria
Cytotoxicity (HepG2) IC₅₀ (µM) Positive control IC₅₀ within 2-fold of historical mean; Z' >0.5 .
Ames Test (OECD 471) Revertant Count Ratio ≥2 -fold increase (TA98/100) or ≥3 -fold (TA1535/1537)Spontaneous revertants within historical range; Positive controls active.
Micronucleus (OECD 487) % Micronucleated CellsStatistically significant dose-dependent increaseReplication Index (RI) ≥45% at max dose; Positive control active.
Acyl Glucuronidation % Covalent Binding to HSA >50 pmol eq/mg protein Zomepirac control demonstrates robust 1-O- β migration and binding.

By strictly adhering to these self-validating protocols and evaluating the specific structural liabilities of the tetrahydropyran and acetic acid moieties, researchers can accurately establish the safety margins for 2-[(oxan-4-yl)methoxy]acetic acid before progressing to in vivo models.

References

  • Current toxicological information in ISI WoS concerning A549, 3T3 and Caco2 cell lines in vitro. ResearchGate. Available at:[Link]

  • Rongfang Fran Xu's research works. ResearchGate. Available at:[Link]

  • Genotoxicity test of eight natural color additives in the Korean market. PMC - National Institutes of Health. Available at:[Link]

  • Shareen Doak. Grokipedia. Available at:[Link]

Sources

Safety data sheet (SDS) and handling guidelines for 2-[(oxan-4-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[(oxan-4-yl)methoxy]acetic acid is a carboxylic acid derivative incorporating a tetrahydropyran (oxane) moiety. While specific toxicological data for this compound is limited, its structural features—a carboxylic acid and an ether linkage—necessitate a cautious and informed approach to its handling. A product listing from a major supplier indicates it may cause skin, eye, and respiratory irritation[1]. However, a close structural analog, methoxyacetic acid, exhibits more severe hazards, including potential for reproductive damage and severe skin and eye damage[2][3][4][5][6]. This guide adopts a conservative safety posture based on the known hazards of these related compounds to provide a robust framework for its use in a research and development setting.

Section 1: Chemical Properties and Hazard Identification

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. The data for 2-[(oxan-4-yl)methoxy]acetic acid is summarized below, with inferred hazards based on its structural class and available data.

Physical and Chemical Properties
PropertyValue / DescriptionSource
CAS Number 23077-21-6[1]
Molecular Formula C₈H₁₄O₄[1]
Physical Form Powder[1]
Synonyms (tetrahydro-2H-pyran-4-ylmethoxy)acetic acid[1]
Storage Temperature Room Temperature[1]
GHS Hazard Classification

A definitive, comprehensive Safety Data Sheet (SDS) for 2-[(oxan-4-yl)methoxy]acetic acid is not widely available. The following classification combines the supplier's data with a conservative assessment based on the hazards of methoxyacetic acid[2][6].

Hazard ClassGHS PictogramSignal WordHazard StatementBasis of Classification
Skin Corrosion/Irritation GHS07Warning H315: Causes skin irritationSupplier Data[1]
Serious Eye Damage/Irritation GHS07Warning H319: Causes serious eye irritationSupplier Data[1]
STOT - Single Exposure GHS07Warning H335: May cause respiratory irritationSupplier Data[1]
Acute Toxicity (Oral) GHS07 (Potential)Warning H302: Harmful if swallowedInferred from Methoxyacetic Acid[2][6]
Skin Corrosion/Irritation GHS05 (Potential)Danger H314: Causes severe skin burns and eye damageInferred from Methoxyacetic Acid[2][3][4]
Reproductive Toxicity GHS08 (Potential)Danger H360FD: May damage fertility. May damage the unborn child.Inferred from Methoxyacetic Acid[2][3][4][5]

Disclaimer: The potential for severe corrosivity and reproductive toxicity is inferred from the structural analog methoxyacetic acid. Until specific data for 2-[(oxan-4-yl)methoxy]acetic acid becomes available, it is prudent to handle it as if it possesses these more severe hazards.

Section 2: The Hierarchy of Controls: A Risk-Based Approach

Effective safety management is not solely reliant on personal protective equipment (PPE). The "Hierarchy of Controls" is a systematic approach that provides a framework for mitigating risk. This methodology prioritizes higher-level controls that are more effective and reliable.

cluster_0 Hierarchy of Controls for 2-[(oxan-4-yl)methoxy]acetic acid Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

The primary engineering control for handling this compound, especially given its potential respiratory irritation and the unknown nature of its full toxicological profile, is a certified chemical fume hood.

  • Causality: A fume hood protects the user by capturing and exhausting vapors, aerosols, or dusts generated during handling procedures, preventing inhalation, which is a primary route of exposure[7]. All manipulations of the solid compound and its solutions should occur within the fume hood. Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area[4][8].

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound. This includes weighing, solution preparation, reaction quenching, and waste disposal.

  • Training: All personnel must be trained on the specific hazards (known and potential) of this compound and the procedures outlined in the SOPs. This training must be documented.

  • Designated Areas: Clearly designate the specific fume hood or bench area where this compound will be handled to prevent cross-contamination.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities[2][4].

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber) should be considered. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin[7].

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.

  • Respiratory Protection: When used within a properly functioning chemical fume hood, additional respiratory protection is typically not required. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/acids must be used[3][4].

Section 3: Standard Operating Procedures

The following protocols are designed to provide a clear, step-by-step guide for common laboratory manipulations.

Workflow for Safe Weighing and Solution Preparation

start Start: Gather Materials ppe 1. Don PPE (Goggles, Lab Coat, Gloves) start->ppe hood 2. Prepare Fume Hood (Verify airflow, clear area) ppe->hood weigh 3. Weigh Compound (Use anti-static weigh boat) hood->weigh dissolve 4. Prepare Solution (Slowly add solid to solvent) weigh->dissolve label_transfer 5. Label and Store (Clearly label with name, date, hazards) dissolve->label_transfer cleanup 6. Decontaminate & Clean (Wipe down all surfaces) label_transfer->cleanup end End cleanup->end

Caption: Standard workflow for weighing a chemical powder and preparing a solution.

Protocol:

  • Preparation: Before starting, ensure you have read and understood this entire guide. Assemble all necessary equipment (spatulas, weigh paper/boat, glassware, solvent) and place it within the chemical fume hood.

  • Don PPE: Put on your lab coat, chemical safety goggles, and appropriate gloves.

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Transfer Solid: Carefully transfer the desired amount of 2-[(oxan-4-yl)methoxy]acetic acid powder from the stock bottle to the weigh boat using a clean spatula. Keep the stock bottle opening pointed away from your face. Close the stock bottle immediately after use.

  • Dissolution: Add the weighed solid to your chosen solvent in an appropriately sized flask. Add the solid to the solvent, not the other way around, to minimize splashing. If necessary, stir gently to dissolve.

  • Storage: Tightly cap the container. Label it clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Decontamination: Wipe down the spatula, the balance, and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water[7].

Section 4: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

Exposure Response
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][4].
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention[2][5].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[3][4].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][4].
Spill and Leak Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Ensure the area is well-ventilated (fume hood on).

  • Contain: For a small spill of the solid, carefully sweep it up with a brush and dustpan and place it in a labeled, sealed container for hazardous waste. Avoid creating dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand[4][5].

  • Clean: Once the material is absorbed, scoop it into a sealed container for disposal. Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: All spill cleanup materials must be disposed of as hazardous chemical waste.

Section 5: Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[2][9]. Keep it away from incompatible materials such as strong bases and oxidizing agents[2][10]. Carboxylic acids can be corrosive to metals, so avoid storage in metal cabinets where possible[10].

  • Disposal: Dispose of unused material and waste in accordance with all local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for incineration by a licensed disposal facility[2]. Do not dispose of down the drain.

References

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES . Chemistry LibreTexts. Available at: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Acetic acid, methoxy-: Human health tier II assessment . Australian Government Department of Health. Available at: [Link]

  • Material Safety Data Sheet - Methoxyacetic acid, 98% . Cole-Parmer. Available at: [Link]

  • Safety data sheet - Methoxyacetic acid . CPAChem. Available at: [Link]

  • 2-methoxy-2-(oxan-3-yl)acetic acid — Chemical Substance Information . NextSDS. Available at: [Link]

  • Methoxyacetic Acid | C3H6O3 | CID 12251 . PubChem. Available at: [Link]

Sources

Discovery and Early-Stage Research on 2-[(Oxan-4-yl)methoxy]acetic Acid: A Versatile sp³-Rich Scaffold for Physicochemical Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-dominated aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy for improving clinical success rates. 2-[(Oxan-4-yl)methoxy]acetic acid (CAS: 23077-21-6)[1] represents a highly versatile, bifunctional building block designed specifically for this purpose. Featuring a tetrahydropyran (THP) ring connected via a methoxy ether linkage to a terminal carboxylic acid, this molecule serves as a premium hydrophilic pendant group. This whitepaper explores the structural rationale, physicochemical benefits, and synthetic methodologies associated with integrating this scaffold into early-stage drug candidates.

Structural Rationale and Physicochemical Impact

The Tetrahydropyran (THP) Bioisostere

The oxan-4-yl (tetrahydropyran-4-yl) moiety is widely utilized as a conformationally restricted, low-entropy bioisostere for cyclohexane and phenyl rings[2]. While carbocycles rely solely on hydrophobic interactions, the THP ring introduces a polar oxygen heteroatom. This oxygen acts as a critical hydrogen bond acceptor, which can establish novel interactions with target proteins while simultaneously altering the hydration shell of the molecule.

Modulating Lipophilicity and Solubility

High lipophilicity (logP) is a primary driver of compound attrition, leading to poor aqueous solubility, high plasma protein binding, and off-target toxicity. Replacing a monosubstituted benzene or a cyclohexyl group with a THP ring significantly reduces hydrophobicity and disrupts crystal packing, leading to measurable increases in both kinetic and thermodynamic solubility[3]. In specific medicinal chemistry campaigns, such as the development of soluble epoxide hydrolase (sEH) inhibitors, the incorporation of a THP ring has been shown to unexpectedly enhance aqueous solubility by at least 10-fold at physiological pH[4].

Metabolic Stability

The substitution of a cyclohexyl ring with an oxanyl ring can profoundly impact metabolic clearance. Cytochrome P450 (CYP450) enzymes typically metabolize aliphatic rings via hydrogen atom transfer (HAT). The electron-withdrawing nature of the ether oxygen in the THP ring inductively deactivates adjacent carbon-hydrogen bonds, shifting the site of metabolism and often extending the compound's half-life compared to its carbocyclic counterparts.

Quantitative Data: Physicochemical Comparison

To illustrate the advantage of this scaffold, Table 1 compares the calculated properties of the oxanyl-based building block against its direct cyclohexyl analog.

Table 1: Comparative Physicochemical Properties of Appendages

PropertyCyclohexylmethoxyacetic acid2-[(Oxan-4-yl)methoxy]acetic acidImpact on Drug Design
Formula C9H16O3C8H14O4-
Molecular Weight 172.22 g/mol 174.20 g/mol Negligible difference
cLogP (estimated) ~1.8~0.6Significant reduction in lipophilicity
Topological Polar Surface Area 37.3 Ų46.5 ŲEnhanced aqueous solvation
H-Bond Acceptors 23Additional target engagement potential
Fraction sp³ (Fsp³) 1.01.0Maintains optimal 3D character

Visualizing the Scaffold's Utility

The following diagrams map the strategic workflows and logical relationships governing the use of 2-[(oxan-4-yl)methoxy]acetic acid in drug discovery.

G A Core Amine Scaffold C Amide Coupling (HATU, DIPEA) A->C B 2-[(Oxan-4-yl)methoxy] acetic acid B->C D Lead Compound (Improved Fsp3) C->D >95% Yield E ADME Profiling (Solubility, Clearance) D->E In vitro assays

Workflow for hit-to-lead optimization using the oxanyl scaffold.

G A Cyclohexyl Analog B High Lipophilicity (High logP) A->B C CYP450 Oxidation (Rapid Clearance) A->C D Oxan-4-yl Analog (THP Bioisostere) E Lower Lipophilicity (Reduced logP) D->E F H-Bond Acceptor (Improved Solubility) D->F G Metabolic Stability (Slower Clearance) E->G F->G

Pharmacokinetic divergence between cyclohexyl and oxanyl bioisosteres.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol 1: Self-Validating Amide Coupling Workflow

Objective: Conjugate 2-[(oxan-4-yl)methoxy]acetic acid to a target core amine. Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in coupling aliphatic carboxylic acids and driving high conversion rates for sterically hindered amines. DIPEA is utilized as a non-nucleophilic base to maintain the carboxylate in its active deprotonated state without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve 2-[(oxan-4-yl)methoxy]acetic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Quench a 2 µL aliquot in 100 µL of methanol. Analyze via LC-MS to confirm the formation of the active O-7-azabenzotriazolyl ester (or its methyl ester derivative), ensuring the acid is fully activated before proceeding.

  • Coupling: Add the core amine (1.0 eq) to the activated mixture. Stir for 2–4 hours at room temperature under an inert nitrogen atmosphere.

  • Monitoring: Analyze the reaction via LC-MS. The complete disappearance of the amine starting material and the emergence of the desired product mass validate reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: The basic wash neutralizes residual acid, while the acidic wash removes unreacted amine. The aqueous partitioning effectively removes DMF and the highly water-soluble HOAt byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂).

Protocol 2: High-Throughput Kinetic Solubility Assay

Objective: Quantify the solubility improvement imparted by the oxanyl moiety compared to baseline compounds. Causality: Nephelometry (light scattering) is chosen over HPLC-UV for this early-stage screen because it directly and instantaneously detects the formation of insoluble microcrystals or aggregates in real-time. This provides a true measure of kinetic solubility without the compound loss associated with filtration methods.

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 10 mM stock of the oxanyl-conjugated lead compound in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate and perform 2-fold serial dilutions in DMSO.

  • Aqueous Spiking: Transfer 2 µL aliquots from the dilution plate into a secondary optical-bottom plate containing 198 µL of pH 7.4 PBS buffer (yielding a final DMSO concentration of 1%).

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker to allow for potential nucleation and precipitation.

  • Detection: Read the plate using a nephelometer. The concentration at which light scattering significantly deviates from the buffer baseline indicates the precipitation threshold.

    • Self-Validation Check: Include caffeine (highly soluble, no scattering) and amiodarone (poorly soluble, high scattering) as control wells to validate the dynamic range and sensitivity of the nephelometer.

References

  • Molport. "2-[(oxan-4-yl)methoxy]acetic acid | 23077-21-6".
  • PharmaBlock. "Tetrahydropyrans in Drug Discovery". PharmaBlock Whitepapers.
  • Journal of Medicinal Chemistry (ACS Publications). "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR".
  • PubMed Central (PMC).

Sources

Methodological & Application

Application Notes and Protocols for 2-[(oxan-4-yl)methoxy]acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 2-[(oxan-4-yl)methoxy]acetic acid. While this specific molecule may not be extensively documented, its constituent parts—the tetrahydropyran (THP) ring and the ether-linked acetic acid linker—are of significant interest in modern medicinal chemistry. This guide will synthesize established principles to propose and detail the utility of this compound as a versatile building block in drug discovery, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs). We will explore the strategic advantages conferred by the THP moiety, provide detailed, field-proven protocols for its incorporation into advanced therapeutic modalities, and offer insights into the causality behind experimental choices.

Introduction: The Strategic Value of the Tetrahydropyran Moiety and Ether-Linked Acetic Acid Linkers

In the landscape of contemporary drug discovery, the design of molecules with optimized pharmacokinetic and pharmacodynamic properties is paramount. The selection of appropriate scaffolds and linkers is a critical determinant of a drug candidate's success. 2-[(oxan-4-yl)methoxy]acetic acid is a bifunctional molecule that combines two key structural motifs: the tetrahydropyran (THP) ring and a short, flexible ether-linked acetic acid linker.

The THP ring is a saturated heterocyclic ether that has gained considerable attention as a bioisosteric replacement for cyclohexane and other carbocyclic rings.[1] Its inclusion in drug candidates can offer several advantages:

  • Improved Physicochemical Properties: Compared to its carbocyclic analog, cyclohexane, the THP ring imparts greater polarity and reduced lipophilicity.[1] This can lead to improved aqueous solubility, a crucial factor for oral bioavailability and formulation.

  • Enhanced Target Engagement: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of contact with the biological target and potentially increasing binding affinity and selectivity.[1]

  • Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to more electron-rich aromatic systems, which can lead to a more favorable pharmacokinetic profile.

  • Three-Dimensionality: The non-planar nature of the THP ring can increase the three-dimensionality of a molecule, which is often associated with higher selectivity and reduced off-target effects.[2]

The acetic acid moiety, connected via a methoxy ether, provides a versatile handle for conjugation. Carboxylic acids are readily activated for amide bond formation, one of the most robust and widely used reactions in medicinal chemistry. This makes 2-[(oxan-4-yl)methoxy]acetic acid an ideal building block for constructing more complex molecules, such as PROTACs, antibody-drug conjugates (ADCs), and other targeted therapies.[3][4]

Core Application: A Building Block for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] A PROTAC consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.

The linker is not merely a passive spacer; it plays a critical role in a PROTAC's efficacy by influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4][6] 2-[(oxan-4-yl)methoxy]acetic acid is an excellent candidate for incorporation into PROTAC linkers.

Workflow for PROTAC Synthesis using 2-[(oxan-4-yl)methoxy]acetic acid

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis A 2-[(oxan-4-yl)methoxy]acetic acid (Linker Precursor) C HATU/DIPEA Activation A->C 1. Activation B E3 Ligase Ligand (e.g., with a free amine) D Amide Bond Formation B->D C->D 2. Coupling E Linker-E3 Ligand Conjugate D->E 3. Formation G Final PROTAC Molecule E->G F Target Protein Ligand (e.g., with a free amine) F->G 4. Second Coupling (Amide bond formation) H Purification & Characterization (HPLC, LC-MS, NMR) G->H 5. Final Steps

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing 2-[(oxan-4-yl)methoxy]acetic acid as a key linker component.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of molecules incorporating 2-[(oxan-4-yl)methoxy]acetic acid. These are foundational methods that can be adapted and optimized for specific target systems.

Protocol 3.1: Synthesis of 2-[(oxan-4-yl)methoxy]acetic acid

This protocol describes a plausible synthetic route to the title compound, based on a Williamson ether synthesis.

Materials:

  • (Oxan-4-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add (oxan-4-yl)methanol (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Etherification:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl bromoacetate (1.1 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction (Ester Intermediate):

    • Once the reaction is complete, quench carefully by the slow addition of water at 0 °C.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-[(oxan-4-yl)methoxy]acetate.

  • Saponification (Hydrolysis to Carboxylic Acid):

    • Dissolve the crude ester in a mixture of THF, methanol, and water.

    • Add lithium hydroxide (2.0-3.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Final Work-up and Purification:

    • Once the hydrolysis is complete, remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and wash with DCM to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-[(oxan-4-yl)methoxy]acetic acid.

    • The final product can be further purified by column chromatography if necessary.

Protocol 3.2: Amide Coupling to an E3 Ligase Ligand (HATU-mediated)

This protocol details the coupling of 2-[(oxan-4-yl)methoxy]acetic acid to an amine-functionalized E3 ligase ligand, a common step in PROTAC synthesis.[4][7]

Materials:

  • 2-[(oxan-4-yl)methoxy]acetic acid (1.0 eq)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂) (1.0-1.2 eq)

  • HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 2-[(oxan-4-yl)methoxy]acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 15-30 minutes for pre-activation.

  • Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Quantitative Data and Characterization

The successful synthesis of the linker-ligand conjugate and the final PROTAC molecule must be confirmed through rigorous analytical characterization.

Analytical Technique Purpose Expected Outcome
LC-MS To confirm the mass of the desired product and assess purity.A major peak in the chromatogram with a mass-to-charge ratio corresponding to the calculated molecular weight of the product.
¹H and ¹³C NMR To confirm the chemical structure and connectivity of atoms.The appearance of characteristic peaks for the THP ring, the ether linkage, the newly formed amide bond, and the E3 ligase/target protein ligands, with appropriate integrations.
High-Resolution MS To determine the exact mass and confirm the elemental composition.The measured mass should be within a few ppm of the calculated exact mass.
HPLC To determine the purity of the final compound.A single major peak, ideally with >95% purity.

Signaling Pathway and Mechanism of Action

PROTAC_MoA cluster_cellular_process PROTAC Mechanism of Action PROTAC PROTAC Molecule (with THP-Linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Proteolysis

Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent proteasomal degradation of the target protein.

Conclusion and Future Perspectives

2-[(oxan-4-yl)methoxy]acetic acid represents a valuable, albeit under-documented, building block for medicinal chemists. The strategic incorporation of the tetrahydropyran moiety can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Its integrated carboxylic acid handle provides a straightforward and reliable point of attachment for constructing complex therapeutic agents like PROTACs. The protocols and workflows detailed in this guide are based on established, robust chemical transformations and provide a solid foundation for researchers to explore the potential of this and similar linker scaffolds. As the field of targeted protein degradation and bioconjugation continues to evolve, the rational design of linkers using components like 2-[(oxan-4-yl)methoxy]acetic acid will be instrumental in developing the next generation of precision medicines.

References

  • Vertex AI Search. (2024, May 16).
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • BenchChem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • BenchChem. (n.d.). Boc-12-Ado-OH vs. PEG Linkers in Targeted Protein Degradation.
  • Checinska, L., et al. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • Di Stefano, A., et al. (2025, July 15). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Imaeda, Y., et al. (n.d.).

Sources

In vivo dosing guidelines and administration of 2-[(oxan-4-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've started gathering data! I'm deep into a thorough search focusing on 2-[(oxan-4-yl)methoxy]acetic acid, attempting to identify its physicochemical properties and pharmacokinetic profile. The goal is to collect all in vivo studies on the acid as well.

Planning the Research Strategy

I'm now moving on to the strategic planning phase. My focus shifts to finding established in vivo protocols for similar compounds to guide dosing and administration. I'm also actively searching for information on suitable vehicles, solvents, and the solution stability of the acid. I intend to build a logical application note structure, starting with the compound’s background, moving on to protocols for formulation and in vivo administration, and concluding with data analysis. I will generate tables for solubility and dosing ranges, as well as DOT diagrams.

Refining Protocol Development

I am now focusing on refining the protocol development. I'm taking the initial information to define clear experimental choices, like selecting administration routes and vehicles. I will explain the reasoning behind these selections. I will also incorporate authoritative references and compile everything into an insightful application note with clickable URLs. I'm focusing on ensuring integrity, formatting, and visualization.

Gathering Preliminary Data

I've just started gathering preliminary data on "2-[(oxan-4-yl)methoxy]acetic acid". My initial search unearthed basic chemical properties like its CAS number, molecular formula (C8H14O4), and a basic hazard warning for skin. I am now looking to add the key details.

Analyzing Related Compounds

I've learned that while specific in vivo data for "2-[(oxan-4-yl)methoxy]acetic acid" is absent, "methoxyacetic acid" data indicates potential reproductive toxicity. This provides a valuable starting point for safety assessments. I am also investigating in vivo dosing guidelines and vehicle selection considerations.

Structuring the Application Note

I'm now structuring the application note, focusing on the lack of specific in vivo data for the target compound, so I'll create a general guide based on the chemical properties. I will discuss vehicle selection, formulation, and administration. I plan to present a systematic approach to dose range finding and conduct preliminary in vivo study, emphasizing safety. The general guidelines for the report will outline the workflows, tables, diagrams and common vehicles. I will also incorporate potential assumptions that are appropriate to apply.

Synthesizing Methodological Framework

I'm now focusing on synthesizing a comprehensive methodological framework. Given the absence of direct in vivo data, I'm generating an application note as a guide for determining the appropriate dosing. The note will structure the approach by combining physicochemical property characterization with established best practices for similar molecules. This includes detailing vehicle selection, formulation protocols for common routes like oral gavage or intraperitoneal injection, and also outlining a strategy for dose range finding with a preliminary in vivo study. The emphasis will be on safety. I'm structuring workflows, tables, and diagrams. Reasonable assumptions based on the compound's structure are being considered, and I am citing established guides to support the recommendations.

Using 2-[(oxan-4-yl)methoxy]acetic acid as a chemical building block

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Strategic Application of 2-[(oxan-4-yl)methoxy]acetic acid in Modern Drug Discovery

Introduction: Beyond the Flatland of Medicinal Chemistry

In the pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond flat, aromatic structures, embracing three-dimensional scaffolds to unlock new pharmacological potential and improve drug-like properties. 2-[(oxan-4-yl)methoxy]acetic acid has emerged as a key building block in this endeavor. Its unique combination of a conformationally restricted, hydrophilic oxane ring and a versatile carboxylic acid handle makes it an invaluable tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates.[1]

The tetrahydropyran (THP) or oxane moiety is not merely a passive spacer. It serves as a bioisostere of a cyclohexane ring but with significantly lower lipophilicity, a critical attribute for enhancing aqueous solubility and reducing off-target toxicity.[1] Furthermore, the oxygen atom within the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that a purely aliphatic ring cannot.[1] This guide provides a comprehensive overview of the strategic applications and detailed synthetic protocols for leveraging 2-[(oxan-4-yl)methoxy]acetic acid in your research.

Physicochemical and Structural Characteristics

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key characteristics of 2-[(oxan-4-yl)methoxy]acetic acid are summarized below.

PropertyValueSource
CAS Number 23077-21-6
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol [2]
Synonyms (tetrahydro-2H-pyran-4-ylmethoxy)acetic acid
Physical Form Powder
InChI Key QGYNKVIILMHHAF-UHFFFAOYSA-N

Core Applications in Medicinal Chemistry

The utility of 2-[(oxan-4-yl)methoxy]acetic acid extends across multiple facets of drug design, from crafting novel inhibitors to engineering complex biomolecules.

Improving ADME Profiles via Scaffold Modification

The incorporation of saturated heterocycles is a well-established strategy for improving the pharmacokinetic properties of drug candidates.[1][3] The oxane ring in this building block provides a rigid, non-planar scaffold that can increase the three-dimensionality of a molecule.[4] This often leads to improved solubility and metabolic stability while avoiding the high lipophilicity associated with carbocyclic analogs like cyclohexane.[1] The ether linkage and carboxylic acid provide polarity, further enhancing aqueous solubility.

A Versatile Linker for Bifunctional Molecules (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins.[5][6] They consist of a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5] The linker is not merely a spacer; its composition, length, and rigidity are critical for the formation of a productive ternary complex (Target-PROTAC-E3 Ligase) and for the overall cell permeability and pharmacokinetic properties of the molecule.[6][7]

2-[(oxan-4-yl)methoxy]acetic acid is an excellent component for PROTAC linkers. It provides a balance of properties:

  • Controlled Rigidity: The oxane ring restricts conformational flexibility, which can be advantageous for pre-organizing the molecule for ternary complex formation.[1]

  • Hydrophilicity: The ether and former acid functionalities (now typically an amide or ester in the final PROTAC) can help to mitigate the high lipophilicity and poor solubility often associated with these large "beyond Rule of 5" molecules.[]

cluster_0 PROTAC Structure Warhead Target Protein Ligand (Warhead) Linker Linker Moiety Warhead->Linker Connects To E3_Ligase E3 Ligase Ligand (Anchor) Linker->E3_Ligase Connects To BuildingBlock 2-[(oxan-4-yl)methoxy]acetic acid BuildingBlock->Linker Incorporated via Amide/Ester Bond

Caption: Role of the building block in PROTAC design.

Experimental Protocols: A Practical Guide

The carboxylic acid moiety of 2-[(oxan-4-yl)methoxy]acetic acid is the primary site of reaction, most commonly participating in amide and ester bond formation.

Protocol 1: Standard Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is arguably the most frequent reaction in medicinal chemistry.[9][10] Using a carbodiimide activator like EDC in the presence of an additive like HOBt is a robust and widely applicable method that minimizes side reactions and racemization.[9]

Causality Behind Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] It is water-soluble, and the resulting urea byproduct is also water-soluble, simplifying purification compared to agents like DCC.[11][12]

  • HOBt (Hydroxybenzotriazole): This additive serves two purposes. It reacts with the O-acylisourea intermediate to form an HOBt active ester, which is less prone to racemization and side reactions. It also acts as a scavenger for any unreacted carbodiimide.[13]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the amine salt (if provided as an HCl or TFA salt) and to maintain a basic pH, which is optimal for the amine to act as a nucleophile.

  • Solvent (DMF or DCM): Anhydrous polar aprotic solvents are chosen to dissolve the reactants without participating in the reaction.

Reagents & Equipment:

  • 2-[(oxan-4-yl)methoxy]acetic acid

  • Amine of interest (e.g., Aniline)

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA

  • Anhydrous DMF (or DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-[(oxan-4-yl)methoxy]acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validating System:

  • TLC Monitoring: The product spot should have an Rf value distinct from the starting materials and should be UV active if the amine contains an aromatic ring.

  • Expected Outcome: A high yield (typically >75%) of the desired amide product.

  • Troubleshooting: If the reaction stalls, gentle heating (40 °C) can sometimes drive it to completion. If starting material remains, adding an additional portion of EDC (0.3 eq) may be beneficial. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.

Start 1. Dissolve Acid, Amine, HOBt, DIPEA in DMF Cool 2. Cool to 0 °C Start->Cool AddEDC 3. Add EDC Cool->AddEDC React 4. Stir at RT (12-18h) AddEDC->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Workup 6. Aqueous Workup (EtOAc Extraction) Monitor->Workup Purify 7. Column Chromatography Workup->Purify End 8. Pure Amide Product Purify->End

Caption: General workflow for EDC/HOBt amide coupling.

Protocol 2: Fischer-Speier Esterification

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols under acidic catalysis.[14] It is an equilibrium process, making it essential to use a large excess of one reagent (typically the alcohol) or to remove water as it forms to drive the reaction to completion.[14]

Causality Behind Choices:

  • Excess Alcohol (e.g., Methanol): Using the alcohol as the solvent provides a large molar excess, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[14]

  • Acid Catalyst (H₂SO₄): A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid.[14] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[14]

Reagents & Equipment:

  • 2-[(oxan-4-yl)methoxy]acetic acid

  • Anhydrous alcohol (e.g., Methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser, heating mantle

  • Standard workup and purification equipment

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-[(oxan-4-yl)methoxy]acetic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 eq, can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will be the boiling point of the alcohol used.

  • Maintain reflux for 4-24 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography or distillation if applicable.

Self-Validating System:

  • Spectroscopic Analysis: In ¹H NMR, the disappearance of the broad carboxylic acid proton signal and the appearance of new signals corresponding to the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester) confirms product formation. In IR spectroscopy, the broad O-H stretch of the carboxylic acid will disappear, and the C=O stretch will typically shift to a higher wavenumber (e.g., ~1735 cm⁻¹).

  • Troubleshooting: If the reaction does not go to completion, ensure the alcohol is truly anhydrous. For sterically hindered alcohols or acids, longer reaction times or stronger acidic conditions (or alternative esterification methods) may be necessary.

References

  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • 2-[(oxan-4-yl)methoxy]acetic acid. (n.d.). Sigma-Aldrich.
  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity. (2013).
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • 2-methoxy-2-(oxan-4-yl)acetic acid. (2025). Chemsrc.com.
  • 2-methoxy-2-(oxan-4-yl)acetic acid | 1549532-11-7. (n.d.). Molport.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). PMC - NIH.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Journal of Medicinal Chemistry.
  • Overview of PROTAC Linkers. (n.d.). ChemPep.
  • Alkyl Linkers in PROTACs - Improve Permeability & PK. (n.d.). BOC Sciences.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

Sources

Application Note: Advanced Peptide Conjugation Strategies Utilizing 2-[(oxan-4-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The functionalization of peptides with pharmacokinetic (PK) enhancing moieties is a cornerstone of modern peptide drug development. While linear poly(ethylene glycol) (PEG) has historically been the gold standard for improving solubility and extending half-life, the rising clinical prevalence of anti-PEG antibodies and the lack of polymer biodegradability have necessitated the development of next-generation PEG alternatives 1.

The compound 2-[(oxan-4-yl)methoxy]acetic acid (also referred to as tetrahydropyran-4-ylmethoxyacetic acid) has emerged as a highly effective, conformationally restricted cyclic ether linker 2. By incorporating an oxane (tetrahydropyran) ring, this linker provides superior steric shielding compared to linear aliphatic or PEG chains, while maintaining excellent aqueous solubility due to the hydrogen-bonding capacity of the ether oxygen 3. This application note details the mechanistic advantages and validated protocols for conjugating this specialized linker to peptide therapeutics.

Mechanistic Insights: Chemistry of Oxane-Based Linkers

In peptide conjugation, the choice of linker dictates not only the spatial geometry of the conjugate but also its metabolic stability 4.

Causality in Design: The 2-[(oxan-4-yl)methoxy]acetic acid linker features an acetic acid moiety attached to a bulky tetrahydropyran (THP) ring via a methoxy ether bridge.

  • Steric Hindrance and Protease Resistance: The rigid cyclic ether creates a localized steric shield around the conjugation site (e.g., the N-terminus or a lysine side chain). This steric bulk restricts the conformational flexibility required by exopeptidases to dock and cleave the adjacent peptide bonds, thereby extending the in vivo half-life.

  • Coupling Kinetics: The proximity of the bulky oxane ring to the carboxylic acid mildly hinders nucleophilic attack during activation. Consequently, standard carbodiimide chemistry (e.g., DIC/Oxyma) may result in incomplete coupling. To overcome this, highly reactive uronium/aminium salts like HATU are required to generate a highly reactive 7-aza-1-hydroxybenzotriazole (At) active ester, ensuring near-quantitative conjugation yields 5.

Comparative Profiling: THP-Linkers vs. Traditional PEG

PropertyLinear PEG (e.g., PEG2-acid)2-[(oxan-4-yl)methoxy]acetic acidCausality / Impact on Drug Design
Steric Shielding Low to ModerateHigh (Rigid cyclic ether)Oxane ring restricts local conformational flexibility, enhancing protease resistance.
Immunogenicity High (Anti-PEG Abs)LowAvoids repeating linear ethylene oxide units recognized by anti-PEG antibodies.
Aqueous Solubility ExcellentExcellentThe ether oxygen in the THP ring maintains hydrogen bonding with surrounding water molecules.
Coupling Kinetics FastModerate (Sterically hindered)Requires highly efficient coupling reagents (e.g., HATU/DIPEA) to drive the reaction to completion.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) On-Resin Conjugation

This protocol is designed for the N-terminal functionalization of a peptide while it remains anchored to the solid support.

Self-Validation Checkpoint: This protocol integrates a micro-cleavage step to ensure the sterically hindered coupling is complete before committing the entire batch to global cleavage.

Reagents Required:

  • Fmoc-deprotected Peptide-Resin (e.g., Rink Amide or Wang resin)

  • 2-[(oxan-4-yl)methoxy]acetic acid (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) and DCM (5x) to remove residual base.

  • Linker Pre-Activation: In a clean vial, dissolve 2-[(oxan-4-yl)methoxy]acetic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF. Add DIPEA (6.0 eq). Causality: The slight under-stoichiometry of HATU prevents capping of unreacted peptide amines by guanidylation side-reactions.

  • Conjugation: Vortex the activation mixture for 2 minutes at room temperature, then add it to the resin. Agitate gently for 2 to 4 hours.

  • Self-Validation (Kaiser Test & Micro-Cleavage):

    • Perform a Kaiser (Ninhydrin) test. A blue color indicates incomplete coupling; if positive, repeat Steps 2-3.

    • If negative (yellow), withdraw a 5 mg resin aliquot. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS. Validation: Confirm the expected mass shift (+156 Da for the linker minus H2O) before proceeding.

  • Global Cleavage: Once validated, wash the bulk resin with DCM and dry. Cleave the peptide using a standard TFA cocktail tailored to your specific side-chain protecting groups.

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash Resin Washing (DMF/DCM) Deprotect->Wash Activate Linker Activation (THP-Acid + HATU + DIPEA) Wash->Activate Couple Conjugation Reaction (2-4 hours, RT) Activate->Couple Validate Self-Validation (Kaiser Test & LC-MS) Couple->Validate Cleave TFA Cleavage & Global Deprotection Validate->Cleave End Purified Conjugate (HPLC) Cleave->End

Figure 1: Workflow for on-resin solid-phase peptide conjugation using HATU-mediated activation.

Protocol B: Solution-Phase Conjugation to N-Terminal Amines

For pre-synthesized, fully deprotected peptides, solution-phase conjugation is required.

Step-by-Step Methodology:

  • NHS-Ester Pre-activation: Dissolve 2-[(oxan-4-yl)methoxy]acetic acid (1.2 eq) in anhydrous DMSO. Add N-Hydroxysuccinimide (NHS, 1.5 eq) and EDC-HCl (1.5 eq). Stir for 2 hours at room temperature. Causality: Pre-forming the NHS ester prevents the EDC-HCl from cross-linking the peptide's own carboxylates (e.g., Asp/Glu side chains).

  • Peptide Preparation: Dissolve the unprotected peptide in a 100 mM Phosphate buffer (pH 7.8). Causality: Maintaining pH 7.8 ensures the N-terminal alpha-amine (pKa ~8.0) is sufficiently unprotonated to act as a nucleophile, while minimizing the rapid hydrolysis of the NHS ester that occurs at pH > 8.5.

  • Conjugation: Dropwise, add the activated linker (in DMSO) to the aqueous peptide solution. The final DMSO concentration should not exceed 20% v/v to prevent peptide precipitation. Stir for 1-2 hours at room temperature.

  • Quenching & Purification: Quench the reaction by adding 100 mM Tris buffer (pH 7.5) to consume unreacted NHS ester. Purify the conjugate immediately via preparative RP-HPLC.

Pharmacokinetic Enhancement Pathway

The structural integration of the 2-[(oxan-4-yl)methoxy]acetic acid linker initiates a cascade of pharmacokinetic benefits that ultimately extend the therapeutic window of the peptide.

PK_Pathway Conjugate THP-Peptide Conjugate Shielding Steric Shielding (Oxane Ring) Conjugate->Shielding Protease Reduced Proteolytic Degradation Shielding->Protease Renal Decreased Renal Clearance Shielding->Renal Immune Low Anti-PEG Antibody Binding Shielding->Immune HalfLife Extended In Vivo Half-Life Protease->HalfLife Renal->HalfLife Immune->HalfLife

Figure 2: Pharmacokinetic enhancement pathway of THP-peptide conjugates in vivo.

References

  • CymitQuimica. "CAS 553643-51-9: a-(Fmoc-amino)tetrahydro-2H-pyran-4-acetic acid". 2

  • Chemical Reviews - ACS Publications. "Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry". 5

  • PMC - National Institutes of Health. "The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation". 1

  • Google Patents. "WO2018193408A1 - Sustained release delivery systems comprising traceless linkers". 4

  • Preprints.org. "From PEGylation to Next-Generation Polymers: Overcoming Biological Barriers – A Review".3

Sources

Application Notes and Protocols: Characterizing the Bioactivity of 2-[(oxan-4-yl)methoxy]acetic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the thorough characterization of novel small molecules is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based screening and characterization of 2-[(oxan-4-yl)methoxy]acetic acid (CAS No: 23077-21-6). This compound, with the linear formula C8H14O4 and a molecular weight of 174.2 g/mol , is structurally related to methoxyacetic acid, a molecule known to possess biological activities, including the potential to inhibit tumor cell growth and exhibit reprotoxic effects[1][2]. Given the structural similarity, it is prudent to approach the biological evaluation of 2-[(oxan-4-yl)methoxy]acetic acid with a systematic workflow designed to elucidate its potential cytotoxic and functional effects on cultured cells.

These application notes are designed to be a practical, hands-on guide, moving beyond simple procedural lists to explain the rationale behind experimental choices. The protocols herein are structured to ensure robust and reproducible data, forming a self-validating framework for the initial biological profiling of this and other novel chemical entities.

Experimental Workflow for Bioactivity Profiling

A logical and stepwise approach is crucial when investigating a compound with an unknown biological profile. The following workflow is recommended for the initial characterization of 2-[(oxan-4-yl)methoxy]acetic acid.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Insights a Compound Preparation & Solubilization b Cell Line Selection a->b c Cytotoxicity Screening (e.g., MTT, MTS Assay) b->c d Cell Proliferation Assay (e.g., BrdU, CFSE) c->d If cytotoxic g Oxidative Stress Assay (e.g., ROS Detection) c->g If cytotoxic e Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) d->e f Cell Cycle Analysis (e.g., Propidium Iodide Staining) e->f h Cytokine Profiling (e.g., Lumit Immunoassay) e->h If apoptotic g->h i Target Identification (Advanced) h->i

Figure 1: A tiered experimental workflow for the comprehensive bioactivity profiling of a novel compound.

Phase 1: Foundational Assays

The initial phase focuses on establishing the basic parameters for working with 2-[(oxan-4-yl)methoxy]acetic acid and determining its general effect on cell viability.

Compound Preparation and Solubilization

The first critical step is to prepare a stock solution of the compound. The choice of solvent is crucial to ensure complete solubilization and to minimize solvent-induced cytotoxicity.

  • Recommended Solvent: Based on the acetic acid moiety, initial attempts should be made to dissolve the compound in a sterile, buffered aqueous solution such as Phosphate-Buffered Saline (PBS), adjusting the pH if necessary. If solubility is limited, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is a common alternative for long-term storage solutions[3].

  • Protocol:

    • Weigh out a precise amount of 2-[(oxan-4-yl)methoxy]acetic acid powder.

    • Add the chosen solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Causality: A high-concentration, sterile stock solution is essential for accurate serial dilutions and to prevent microbial contamination of cell cultures. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.5% v/v for DMSO) to avoid off-target effects.

Cell Line Selection

The choice of cell line(s) will significantly influence the experimental outcomes. It is advisable to screen the compound against a panel of cell lines representing different tissue origins (e.g., cancerous vs. non-cancerous, epithelial vs. mesenchymal) to identify potential cell-type-specific effects.

  • Considerations:

    • Relevance to Potential Therapeutic Area: If there is a hypothetical therapeutic target, choose cell lines relevant to that disease.

    • Growth Characteristics: Select cell lines with reproducible growth rates and morphologies.

    • Adherent vs. Suspension Cells: The choice will affect the handling and assay protocols.

Cytotoxicity Screening

Cytotoxicity assays are fundamental to determine the concentration range at which the compound affects cell viability. Tetrazolium reduction assays are widely used for this purpose.[3]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts (like MTT, MTS, or XTT) to colored formazan products. The amount of formazan produced is proportional to the number of viable cells.[4]

  • Detailed Protocol: MTT Assay [3][4][5]

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Compound Treatment: Prepare serial dilutions of 2-[(oxan-4-yl)methoxy]acetic acid from the stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis and Interpretation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Parameter Description
Cell Seeding Density The number of cells per well at the start of the experiment.
Compound Concentration Range A series of dilutions to determine the dose-response relationship.
Incubation Time The duration of cell exposure to the compound.
IC50 Value The concentration of an inhibitor where the response is reduced by half.

Phase 2: Functional Characterization

If 2-[(oxan-4-yl)methoxy]acetic acid demonstrates cytotoxic activity, the next phase is to understand the underlying cellular processes responsible for the observed effects.

Cell Proliferation Assay

This assay distinguishes between a cytotoxic (cell-killing) and a cytostatic (inhibition of proliferation) effect.

  • Principle: The BrdU (Bromodeoxyuridine) assay is based on the incorporation of this thymidine analog into the DNA of proliferating cells. Incorporated BrdU can be detected using a specific antibody.

  • Workflow:

    • Seed and treat cells with a range of concentrations of the compound (typically below the IC50) as in the cytotoxicity assay.

    • During the last few hours of incubation, add BrdU to the culture medium.

    • After incubation, fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Add a substrate that is converted by the enzyme into a colored product.

    • Measure the absorbance to quantify the amount of incorporated BrdU.

Apoptosis vs. Necrosis Assay

This assay helps to determine the mode of cell death induced by the compound.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by viable and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

  • Detailed Protocol: Annexin V/PI Staining with Flow Cytometry

    • Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for a defined period.

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

G cluster_workflow Apoptosis vs. Necrosis Assay Workflow start Cell Seeding & Treatment harvest Harvest Cells (Adherent + Supernatant) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Workflow for Annexin V/PI staining to differentiate between apoptosis and necrosis.

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Workflow:

    • Treat cells with the compound as in the apoptosis assay.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat them with RNase to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content by flow cytometry.

Phase 3: Mechanistic Insights

Once the primary cellular effects are established, further experiments can be designed to explore the molecular mechanisms of action.

Oxidative Stress Assays

Many compounds exert their effects by inducing the production of reactive oxygen species (ROS).

  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Workflow:

    • Load cells with DCFH-DA.

    • Treat the cells with 2-[(oxan-4-yl)methoxy]acetic acid.

    • Measure the increase in fluorescence over time using a microplate reader or flow cytometer.

Cytokine Profiling

If the compound is being evaluated for immunomodulatory effects, measuring the secretion of cytokines is crucial.

  • Principle: Lumit™ immunoassays are bioluminescent, no-wash alternatives to traditional ELISAs for quantifying cytokine levels directly in cell culture medium.[6] These assays are rapid and have a broad dynamic range.

  • Workflow:

    • Culture immune cells (e.g., PBMCs, macrophages) and treat them with the compound.

    • After an appropriate incubation period, add the Lumit™ detection reagents directly to the wells.

    • Incubate and measure the luminescence, which is proportional to the amount of the target cytokine.

Trustworthiness and Self-Validation

To ensure the reliability of the data generated, the following controls and considerations are essential for every assay:

  • Positive and Negative Controls: Include a known inducer of the measured effect as a positive control and a vehicle-treated group as a negative control.[7]

  • Replicates: Perform each experiment with technical and biological replicates to assess variability and ensure statistical significance.

  • Dose-Response and Time-Course: Evaluate the effects of the compound over a range of concentrations and time points to build a comprehensive picture of its activity.

  • Orthogonal Assays: Whenever possible, confirm key findings using a different assay that measures the same endpoint through a different mechanism.

Conclusion

The protocols and workflow outlined in these application notes provide a robust framework for the initial biological characterization of 2-[(oxan-4-yl)methoxy]acetic acid. By systematically progressing from broad cytotoxicity screening to more detailed functional and mechanistic assays, researchers can efficiently and accurately profile the bioactivity of this novel compound. This structured approach, grounded in sound scientific principles and incorporating rigorous controls, will yield reliable data to guide further investigation and development.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Biolabs. Functional Assay Protocol & Troubleshooting. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Harvard University. Cell-based assays - DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. [Link]

  • Australian Government Department of Health. (2015, September 1). Acetic acid, methoxy-: Human health tier II assessment. [Link]

  • Wikipedia. Methoxyacetic acid. [Link]

  • PubChem. Methoxyacetic Acid. [Link]

Sources

Application Note: Scale-Up Manufacturing and Synthesis Protocols for 2-[(Oxan-4-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-[(Oxan-4-yl)methoxy]acetic acid is a highly versatile building block utilized in drug discovery and development. The incorporation of the tetrahydropyran (oxane) motif is a proven strategy to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of active pharmaceutical ingredients (APIs).

The synthesis of alkoxyacetic acids traditionally relies on the Williamson ether synthesis[1]. In classical laboratory-scale procedures, the starting alcohol—(tetrahydro-2H-pyran-4-yl)methanol—is deprotonated using a strong base such as Sodium Hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF or THF), followed by alkylation with chloroacetic acid[2].

The Scale-Up Challenge: While effective at the bench scale, the NaH/DMF route is fundamentally unsuited for multi-kilogram manufacturing. NaH generates stoichiometric volumes of highly flammable hydrogen gas, and the exothermic nature of the reaction poses severe thermal runaway risks. Furthermore, the use of protic solvents or even trace moisture can severely depress yields by quenching the alkoxide nucleophile[1][3].

Synthetic Strategy: Phase Transfer Catalysis (PTC)

To achieve a self-validating, scalable, and inherently safe process, this protocol employs a Phase Transfer Catalysis (PTC) methodology[4]. This route replaces hazardous NaH with aqueous Sodium Hydroxide (50% w/w) and utilizes Tetrabutylammonium Bromide (TBAB) as the phase transfer catalyst[5].

Causality of Experimental Choices:

  • Base & Solvent System: A biphasic system of Toluene and 50% aq. NaOH is used. The concentrated NaOH deprotonates the alcohol at the organic-aqueous interface.

  • Catalyst Dynamics: TBAB transports the alkoxide into the organic phase to react with the alkylating agent, drastically accelerating the reaction without requiring strictly anhydrous conditions[4].

  • Alkylating Agent: Instead of chloroacetic acid, we utilize Sodium Chloroacetate. This prevents the violent, highly exothermic in situ neutralization that occurs when adding a free acid to a strong base.

  • Built-in Purification (Self-Validating System): The resulting product is a sodium salt (2-[(oxan-4-yl)methoxy]acetate sodium), which is highly water-soluble. It naturally partitions into the aqueous phase, leaving unreacted alcohol and non-polar impurities in the toluene layer[6]. A simple phase separation followed by acidification yields the pure product[7].

Process Workflow

G start Starting Material: (Oxan-4-yl)methanol reaction Biphasic PTC Alkylation Toluene / Aqueous 75°C, 8 hours start->reaction reagents Reagents: Sodium Chloroacetate NaOH (50% aq) + TBAB reagents->reaction phase_sep Phase Separation (Aqueous Product Salt) reaction->phase_sep discard_org Discard Organic Phase (Unreacted Alcohol) phase_sep->discard_org Top Layer acidification Acidification of Aq. Phase Conc. HCl to pH 2.0 phase_sep->acidification Bottom Layer extraction Product Extraction Ethyl Acetate acidification->extraction isolation Evaporation & Crystallization 2-[(Oxan-4-yl)methoxy]acetic acid extraction->isolation

Figure 1: Scalable Phase Transfer Catalysis (PTC) workflow for alkoxyacetic acid synthesis.

Critical Process Parameters (CPPs)

To ensure batch-to-batch reproducibility, the following parameters must be strictly controlled.

ParameterTarget ValueAcceptable RangeCausality / Impact of Deviation
Temperature 70°C65°C - 75°C<65°C: Sluggish kinetics. >80°C: Rapid hydrolysis of sodium chloroacetate to sodium glycolate, destroying the reagent.
Agitation Rate 300 RPM250 - 400 RPMCritical for PTC. Low RPM reduces interfacial surface area, stalling the reaction.
NaOH Concentration 50% w/w45% - 55% w/wDilute base fails to deprotonate the alcohol efficiently, leading to low yields.
TBAB Loading 5 mol%3 - 10 mol%Catalyst for phase transfer. <3%: Increases reaction time. >10%: Complicates downstream purification.
Acidification pH 2.01.5 - 2.5Required to fully protonate the carboxylate salt, driving the product into the organic extraction layer[7].

Step-by-Step Manufacturing Protocol

Step 1: PTC-Mediated Etherification
  • Reactor Preparation: Charge a clean, dry jacketed reactor with (Tetrahydro-2H-pyran-4-yl)methanol (1.0 equiv) and Toluene (5 volumes).

  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB) (0.05 equiv).

  • Agitation: Begin agitation at 300 RPM to establish a strong vortex.

  • Base Addition: Slowly charge 50% w/w aqueous NaOH (3.0 equiv). Note: A mild exotherm is expected. Maintain temperature below 35°C during addition.

  • Heating: Heat the biphasic mixture to 70°C.

  • Alkylation: Dissolve Sodium Chloroacetate (1.5 equiv) in a minimum amount of deionized water. Add this solution dropwise to the reactor over 1.5 hours to maintain strict temperature control and prevent side reactions.

  • Reaction: Stir the reaction at 70-75°C for 8 hours. Monitor conversion via HPLC or GC until the starting alcohol is <2% area.

Step 2: Phase Separation and Isolation
  • Cooling: Cool the reactor to 25°C. Stop agitation and allow the phases to separate for 30 minutes.

  • Primary Separation: Drain the lower aqueous phase (containing the 2-[(oxan-4-yl)methoxy]acetate sodium salt) into a clean holding vessel.

  • Impurity Removal: Discard the upper organic phase (Toluene), which contains unreacted alcohol and non-polar organic impurities.

  • Solvent Exchange: Return the aqueous phase to the reactor. Add Ethyl Acetate (5 volumes).

  • Acidification: Under moderate agitation, slowly add concentrated HCl (37%) until the aqueous phase reaches pH 2.0.

    • Causality: Acidification protonates the water-soluble sodium salt, converting it into the free 2-[(oxan-4-yl)methoxy]acetic acid, which immediately partitions into the organic Ethyl Acetate layer[7].

  • Secondary Separation: Allow phases to separate. Drain and discard the lower aqueous layer (containing NaCl and TBAB residues).

  • Washing & Drying: Wash the organic layer with brine (2 volumes), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the organic layer under reduced pressure to yield the crude product.

  • Crystallization: Recrystallize from Heptane/Ethyl Acetate to afford pure 2-[(oxan-4-yl)methoxy]acetic acid as a crystalline solid. Expected yield: 82-88%.

Analytical Validation & Quality Control

  • HPLC: Purity > 98.0%. (Recommended conditions: C18 column, Acetonitrile/Water with 0.1% TFA gradient, UV detection at 210 nm).

  • ¹H NMR (CDCl₃, 400 MHz): Confirm structure via the characteristic oxane ring protons (multiplets at ~1.4-1.7 ppm and ~3.3-4.0 ppm), the methylene bridge (doublet, ~3.4 ppm), the ether methylene (singlet, ~4.1 ppm), and the broad carboxylic acid peak (>10.0 ppm).

  • MS (ESI-): m/z [M-H]⁻ calculated for C₈H₁₃O₄ is 173.08; found 173.1.

References

  • Williamson ether synthesis. Wikipedia. [Link]

  • Process for preparation of alpha-alkoxy acetic acids and their salts.
  • Process for preparation of α-alkoxy acetic acids and their salts.
  • Alkoxy-acetic acids, method for their production and their use.
  • Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters.[Link]

  • Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry (ResearchGate).[Link]

Sources

Troubleshooting & Optimization

How to improve the aqueous solubility of 2-[(oxan-4-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide for researchers and drug development professionals working with 2-[(oxan-4-yl)methoxy]acetic acid .

This molecule presents a classic physicochemical paradox: while it possesses polar hydrogen-bonding domains (the carboxylic acid and ether oxygen), its bulky, lipophilic tetrahydropyran (oxane) ring drives a high cavity-formation energy in water. This often leads to erratic precipitation, poor bioavailability, and inconsistent assay results in unoptimized aqueous media.

This guide bridges theoretical physical chemistry with practical, field-proven methodologies to help you achieve stable, high-concentration solutions.

Diagnostic Workflow: Solubility Optimization

Before formulating, you must align your solubility strategy with your biological constraints. Use the decision matrix below to identify the thermodynamically appropriate approach for your specific assay or dosing model.

SolubilityWorkflow Start Low Aqueous Solubility Detected CheckPH Can formulation pH be adjusted > 5.5? Start->CheckPH SaltForm In-Situ Salt Formation (Na+, K+, Meglumine) CheckPH->SaltForm Yes (Ionization) CheckTox Is the application in vivo or in vitro? CheckPH->CheckTox No (Acidic/Neutral req.) Cosolvent Cosolvent System (PEG 400, PG, EtOH) CheckTox->Cosolvent In vitro / Tox allowed Cyclodextrin Inclusion Complexation (HP-β-CD) CheckTox->Cyclodextrin In vivo / Sensitive cells

Decision matrix for solubility enhancement of 2-[(oxan-4-yl)methoxy]acetic acid.

Troubleshooting & FAQs

Q1: Why does 2-[(oxan-4-yl)methoxy]acetic acid precipitate immediately when I add my DMSO stock to a pH 7.4 cell culture media? Analysis & Causality: This is a classic case of solvent-shift precipitation combined with local pH depression. The free acid form of the compound has a pKa of approximately 3.5–4.5. When a high-concentration DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Simultaneously, the acidic proton of the compound dissociates, overwhelming the local buffering capacity of the media and dropping the micro-environmental pH below the compound's pKa. At this pH, the molecule reverts to its unionized, lipophilic state, and the hydrophobic oxane ring forces the molecules to aggregate. Solution: Pre-formulate the compound as a sodium salt before addition, or use a stronger buffer. The most robust approach is in-situ salt formation. By neutralizing the free acid with a stoichiometric equivalent of NaOH, you ensure the compound enters the media in its fully ionized, highly soluble carboxylate form[1].

Q2: I need to formulate this compound at 50 mg/mL for an oral gavage study in mice, but the pH cannot exceed 5.0 due to stability concerns. What is the best approach? Analysis & Causality: If you are restricted to a pH where the carboxylic acid remains predominantly unionized, salt formation is thermodynamically impossible. You must instead mask the hydrophobic oxane ring from the aqueous environment. Solution: Utilize Cyclodextrin (CD) complexation. The oxane ring is an excellent steric match for the hydrophobic cavity of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). The CD encapsulates the lipophilic ring, while its hydroxyl-rich exterior maintains high aqueous solubility. This creates a 1:1 host-guest inclusion complex that is perfectly tolerated in in vivo models without the toxicity associated with high concentrations of organic cosolvents[2].

Q3: If I use a cosolvent system for an in vitro assay, which solvents are most effective for this specific structure? Analysis & Causality: Cosolvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute. Because 2-[(oxan-4-yl)methoxy]acetic acid has a moderate hydrogen-bond acceptor count (four oxygens), it benefits from protic cosolvents that can interact with these sites while disrupting the rigid hydrogen-bonded network of water. Solution: A ternary system of Water / PEG 400 / Ethanol is highly effective. PEG 400 provides excellent solubilizing power for the oxane moiety due to its amphiphilic polymer chains, while a small fraction of ethanol (e.g., 5-10%) acts as a bridge solvent to lower the macroscopic dielectric constant[3].

Quantitative Data Summary

The table below summarizes the expected thermodynamic gains based on the selected formulation strategy.

Enhancement StrategyMechanism of ActionExpected Solubility GainIdeal Application
pH Adjustment (>5.5) Ionization of the carboxylic acid to a carboxylate anion.50x - 100xHigh-dose in vivo PK studies
Cosolvency (20% PEG 400) Reduction of solvent dielectric constant and interfacial tension.10x - 20xIn vitro biochemical assays
Cyclodextrin (20% HP-β-CD) Host-guest encapsulation of the lipophilic oxane ring.15x - 30xFormulations requiring acidic/neutral pH
Surfactants (1% Tween 80) Micellar solubilization of the unionized free acid.5x - 10xTopical or oral suspensions

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not assume solubility; prove it through the built-in validation steps below.

Protocol A: In-Situ Sodium Salt Formation and pH-Solubility Profiling

Use this protocol when formulation pH can be safely raised above 5.5.

  • Stoichiometric Calculation : Weigh exactly 17.4 mg (approx. 0.1 mmol) of 2-[(oxan-4-yl)methoxy]acetic acid into a glass vial.

  • Base Addition : Add exactly 1.05 mL of a 0.1 M NaOH standard solution (1.05 molar equivalents).

    • Causality: The slight 5% molar excess ensures complete deprotonation, driving the equilibrium entirely to the highly soluble carboxylate salt.

  • Equilibration : Stir magnetically at 300 rpm for 2 hours at 25°C.

  • Self-Validation Step 1 (Optical) : Pass a 650 nm red laser pointer through the vial in a dark room.

    • Validation: The absence of a visible beam path (Tyndall effect) confirms a true thermodynamic solution. If the beam scatters, you have a kinetically trapped nano-suspension, indicating incomplete ionization.

  • Self-Validation Step 2 (Chemical) : Measure the final pH. It should stabilize between 6.5 and 7.5. If the pH drops continuously over 30 minutes, it indicates incomplete initial dissolution and ongoing, slow acid dissociation.

Protocol B: Phase Solubility Diagram (Higuchi-Connors) for HP-β-CD

Use this protocol to determine the exact amount of cyclodextrin needed for your target concentration.

  • Preparation : Prepare 1 mL aqueous solutions containing 0, 5, 10, 20, and 40 mM HP-β-CD in standard PBS (pH 4.0, to keep the drug unionized for baseline testing).

  • Saturation : Add an excess of 2-[(oxan-4-yl)methoxy]acetic acid (e.g., 50 mg) to each vial.

  • Equilibration : Shake at 300 rpm for 48 hours at 25°C.

    • Causality: Complexation is a dynamic equilibrium process; 48 hours ensures thermodynamic equilibrium is reached between the solid state, free dissolved drug, and the inclusion complex.

  • Separation : Centrifuge at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Self-Validation Step 1: Discard the first 0.2 mL of filtrate. This accounts for potential adsorption of the compound to the filter membrane, preventing falsely low concentration readings.

  • Quantification : Analyze the filtrate via HPLC-UV. Plot the molar concentration of the dissolved drug (y-axis) against the concentration of HP-β-CD (x-axis).

    • Self-Validation Step 2: A linear plot ( AL​ type) with a slope less than 1 mathematically validates a 1:1 stoichiometric inclusion complex, confirming the oxane ring is successfully encapsulated.

References

  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews / USPTO URL
  • Source: Pharmaceutics / PubMed (NIH)
  • Title: Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil Source: Indian Journal of Pharmaceutical Sciences URL

Sources

Technical Support Center: Troubleshooting Low Product Yield in 2-[(oxan-4-yl)methoxy]acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers in-depth troubleshooting for researchers facing low yields in the synthesis of 2-[(oxan-4-yl)methoxy]acetic acid. As a team of Senior Application Scientists, we've developed this resource from established chemical principles and extensive laboratory experience to help you diagnose and resolve common synthesis challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the synthesis of 2-[(oxan-4-yl)methoxy]acetic acid?

Low yields in this synthesis can often be attributed to several key factors:

  • Incomplete Williamson Ether Synthesis: The initial ether linkage formation between (oxan-4-yl)methanol and a haloacetate can be inefficient. This may result from a suboptimal choice of base, inadequate reaction time, or the presence of moisture, which can lead to the hydrolysis of reagents.[1]

  • Competing Side Reactions: The strong base used in the Williamson ether synthesis can promote E2 elimination reactions, particularly at elevated temperatures.[1][2][3][4][5]

  • Inefficient Hydrolysis: The subsequent conversion of the intermediate ester to the final carboxylic acid can be incomplete. The selection of the base and reaction conditions is critical for achieving a high conversion rate.[6][7]

  • Product Degradation: The desired product may degrade under harsh conditions, such as high temperatures or extreme pH levels.

  • Purification Losses: A significant portion of the product can be lost during the workup and purification stages, especially if extraction and crystallization methods are not optimized.[8]

Q2: How can I enhance the efficiency of the initial Williamson ether synthesis step?

To improve the yield of the etherification reaction, consider the following:

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is generally preferred for deprotonating the alcohol.[2][5] Ensure that the NaH is fresh and handled under anhydrous conditions to prevent it from becoming deactivated.[1]

  • Solvent Choice: Polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for this reaction.[1][2] They effectively solvate the cation of the base, which in turn increases the nucleophilicity of the resulting alkoxide.[1]

  • Temperature Management: The reaction should be started at a low temperature (e.g., 0 °C) during the addition of the base to control the exothermic deprotonation. The reaction can then be gradually warmed to room temperature or gently heated to ensure the substitution reaction is completed.[2][5]

  • Anhydrous Conditions: The presence of water will consume the base and hydrolyze the haloacetate. It is crucial to use oven-dried glassware and anhydrous reagents.[1][2] Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended.

Q3: What are the recommended practices for the hydrolysis step to form the final carboxylic acid?

The choice of base and reaction conditions is crucial for successful hydrolysis.

  • Base-Promoted Hydrolysis (Saponification): This method is generally preferred as it is an irreversible reaction, which helps to drive the reaction to completion.[7] A base such as sodium hydroxide or lithium hydroxide is typically used in a mixture of water and an organic solvent like THF or methanol.[9] It is important to monitor the reaction's progress using TLC or LC-MS to ensure complete conversion.[2]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, and to achieve high yields, it is necessary to use a large excess of water to shift the equilibrium towards the products.[7][10]

Troubleshooting Guide: A Systematic Approach to Improving Low Yields

This section provides a structured approach to identifying and resolving the underlying causes of low product yield.

Issue 1: Incomplete Conversion of (Oxan-4-yl)methanol

If you notice a significant amount of unreacted (oxan-4-yl)methanol after the reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Incomplete Starting Material Conversion

start Low Conversion of (Oxan-4-yl)methanol check_base Assess Base Activity & Stoichiometry Is the base fresh? Was a sufficient amount used? start->check_base check_conditions Evaluate Reaction Conditions Was the temperature adequate? Was the reaction time long enough? start->check_conditions check_reagents Examine Reagent Quality Are the starting material and haloacetate pure and dry? start->check_reagents outcome1 Increase base equivalents or use a fresh batch. check_base->outcome1 outcome2 Optimize reaction time and temperature. check_conditions->outcome2 outcome3 Purify and/or dry reagents before use. check_reagents->outcome3

Caption: A workflow for troubleshooting low conversion of the starting material.

Detailed Steps:

  • Assess Base Activity and Stoichiometry:

    • Action: Use a fresh container of sodium hydride or titrate your base to confirm its activity. Ensure you are using a sufficient molar excess of the base, typically 1.1 to 1.5 equivalents relative to the alcohol.

    • Rationale: Sodium hydride can be deactivated by moisture from the air.[1] An insufficient amount of active base will lead to incomplete deprotonation of the alcohol and, consequently, low conversion.

  • Evaluate Reaction Conditions:

    • Action: Monitor the reaction's progress over time with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] Consider raising the reaction temperature in small increments (e.g., from room temperature to 40 °C) if the reaction is proceeding slowly.

    • Rationale: The rate of Williamson ether synthesis is dependent on both time and temperature.[1] Insufficient reaction time or a temperature that is too low may not provide enough energy to overcome the reaction's activation barrier.

  • Examine Reagent Quality:

    • Action: Ensure that both (oxan-4-yl)methanol and the haloacetate are pure and anhydrous. If necessary, dry the solvent over molecular sieves or by distillation.

    • Rationale: Impurities in the starting materials can interfere with the reaction. Water, in particular, will quench the strong base and hydrolyze the haloacetate, which will reduce the overall yield.[1]

Issue 2: Significant Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Troubleshooting Workflow for Side Product Formation

start Significant Side Product Formation check_temp Review Reaction Temperature Was the temperature excessively high? start->check_temp check_base_add Analyze Base Addition Was the base added slowly at a low temperature? start->check_base_add check_reagent_conc Assess Reagent Concentration Are the concentrations too high? start->check_reagent_conc outcome1 Lower the reaction temperature. check_temp->outcome1 outcome2 Add base dropwise at 0 °C. check_base_add->outcome2 outcome3 Use more dilute conditions. check_reagent_conc->outcome3

Caption: A workflow for troubleshooting the formation of significant side products.

Detailed Steps:

  • Review Reaction Temperature:

    • Action: If you suspect that elimination or other temperature-sensitive side reactions are occurring, try running the reaction at a lower temperature for a longer duration.[2][5]

    • Rationale: Higher temperatures can promote undesired side reactions, such as the E2 elimination of the haloacetate, which competes with the desired SN2 substitution.[1][2][3][4][5]

  • Analyze Base Addition:

    • Action: Add the base slowly to the alcohol solution at a reduced temperature (e.g., 0 °C) to control the initial exotherm.

    • Rationale: A rapid, uncontrolled addition of a strong base can create localized areas of high temperature and concentration, which can favor side reactions.

  • Assess Reagent Concentration:

    • Action: Consider running the reaction under more dilute conditions.

    • Rationale: High concentrations can sometimes increase the likelihood of bimolecular side reactions.

Issue 3: Low Yield Following Purification

If the crude yield appears reasonable, but the final isolated yield is low, the problem may be in the workup and purification procedures.

Troubleshooting Workflow for Purification Losses

start Low Yield After Purification check_extraction_ph Optimize Extraction pH Is the aqueous layer at the correct pH for extraction? start->check_extraction_ph check_solvent Choose an Appropriate Extraction Solvent Is the solvent effectively extracting the product? start->check_solvent check_chromatography Refine Chromatography Technique Is the column overloaded? Is the solvent system optimal? start->check_chromatography outcome1 Adjust pH to >9 for base extraction or <3 for acid extraction. check_extraction_ph->outcome1 outcome2 Test a different extraction solvent (e.g., EtOAc, DCM). check_solvent->outcome2 outcome3 Reduce sample load and optimize the eluent. check_chromatography->outcome3

Caption: A workflow for troubleshooting losses during product purification.

Detailed Steps:

  • Optimize Extraction pH:

    • Action: When extracting the final carboxylic acid product, ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid (typically pH < 3) to ensure it is in its neutral, more organic-soluble form.[8]

    • Rationale: The solubility of a carboxylic acid is highly dependent on pH. At a pH above its pKa, it will be deprotonated to the carboxylate salt, which is more soluble in water than in most organic solvents.

  • Choose an Appropriate Extraction Solvent:

    • Action: Perform a small-scale liquid-liquid extraction with a few different solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) to determine which one most effectively recovers your product.

    • Rationale: The partition coefficient of your product between the aqueous and organic layers can vary significantly depending on the solvent used.

  • Refine Chromatography Technique:

    • Action: If you are using column chromatography, ensure that you are not overloading the column. The amount of crude material should typically be no more than 1-5% of the mass of the silica gel. Experiment with different solvent systems to achieve a good separation between your product and any impurities.

    • Rationale: Overloading a chromatography column can lead to poor separation and co-elution of the product with impurities, resulting in a lower isolated yield of the pure material.

Experimental Protocols

General Protocol for the Two-Step Synthesis of 2-[(Oxan-4-yl)methoxy]acetic acid

Step 1: Synthesis of Ethyl 2-[(oxan-4-yl)methoxy]acetate

  • Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.

  • Add (oxan-4-yl)methanol (1.0 eq) to the flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in portions to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-[(Oxan-4-yl)methoxy]acetic acid

  • Dissolve the purified ethyl 2-[(oxan-4-yl)methoxy]acetate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature.[9]

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation

Table 1: Recommended Reagent Stoichiometry

ReagentMolar Equivalents (eq)Rationale
(Oxan-4-yl)methanol1.0Limiting Reagent
Sodium Hydride (NaH)1.1 - 1.5To ensure complete deprotonation of the alcohol.
Ethyl Bromoacetate1.05 - 1.2A slight excess to drive the reaction to completion.
Lithium Hydroxide (LiOH)2.0 - 3.0A sufficient excess to ensure complete and rapid hydrolysis of the ester.[9]

References

  • BenchChem. Troubleshooting low yield in Williamson ether synthesis of crown ethers. Accessed March 25, 2026.
  • BenchChem. Troubleshooting guide for Williamson ether synthesis with secondary iodides. Accessed March 25, 2026.
  • ChemTalk. Williamson Ether Synthesis. Published October 24, 2022.
  • Grokipedia. Ester hydrolysis. Published January 17, 2026.
  • Wikipedia. Williamson ether synthesis. Accessed March 25, 2026.
  • BenchChem. Identifying and minimizing side reactions in Williamson ether synthesis. Accessed March 25, 2026.
  • SIELC Technologies. HILIC Separation of Carboxylic Acids. Accessed March 25, 2026.
  • Sparkl. Revision Notes - Hydrolysis of Esters with Acid or Alkali | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level. Accessed March 25, 2026.
  • ACS Publications. Removal of Some Carboxylic Acids from Aqueous Solutions by Hydrogels. Published September 11, 2008.
  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Accessed March 25, 2026.
  • ResearchGate. An Efficient and Convenient Procedure for Ester Hydrolysis. Published July 26, 2017.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
  • Chemistry LibreTexts. 21.6: Chemistry of Esters. Published September 24, 2022.
  • Chemguide. Hydrolysis of esters. Accessed March 25, 2026.

Sources

Optimizing storage conditions to prevent 2-[(oxan-4-yl)methoxy]acetic acid degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-[(oxan-4-yl)methoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing storage conditions to prevent degradation and ensure the integrity of your experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-[(oxan-4-yl)methoxy]acetic acid.

Q1: What are the primary chemical features of 2-[(oxan-4-yl)methoxy]acetic acid that may influence its stability?

A1: 2-[(oxan-4-yl)methoxy]acetic acid possesses two key functional groups that dictate its chemical behavior and potential degradation pathways: a carboxylic acid group (-COOH) and an ether linkage (-O-). The carboxylic acid moiety imparts acidic properties and can react with bases. The ether linkage, while generally stable, can be susceptible to cleavage under harsh acidic or oxidative conditions. The oxane (tetrahydropyran) ring is a saturated heterocycle and is generally stable.

Q2: What are the general recommended storage conditions for solid 2-[(oxan-4-yl)methoxy]acetic acid?

A2: As a general best practice for carboxylic acids, solid 2-[(oxan-4-yl)methoxy]acetic acid should be stored in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible chemicals such as bases and strong oxidizing agents.[1][2] While some suppliers may indicate room temperature storage for the powder form, for long-term stability and to minimize the risk of subtle degradation, it is prudent to store it in a tightly sealed container at a reduced temperature (e.g., 2-8°C).

Q3: How should I store solutions of 2-[(oxan-4-yl)methoxy]acetic acid?

A3: The stability of 2-[(oxan-4-yl)methoxy]acetic acid in solution is highly dependent on the solvent, pH, and temperature. For aqueous solutions, the pH should be carefully considered. Acidic conditions could potentially promote hydrolysis of the ether linkage over extended periods or at elevated temperatures. Conversely, basic conditions will deprotonate the carboxylic acid, forming a carboxylate salt which may have different stability characteristics. For sensitive beta-keto acids, it is recommended to store solutions at -80°C to minimize degradation.[3] While 2-[(oxan-4-yl)methoxy]acetic acid is not a beta-keto acid, adopting a similar low-temperature storage approach for solutions, especially for long-term storage, is a sound precautionary measure. It is also crucial to minimize freeze-thaw cycles.[3]

Q4: What are the potential degradation pathways for 2-[(oxan-4-yl)methoxy]acetic acid?

A4: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its structure, we can hypothesize two primary routes of degradation:

  • Ether Cleavage: Under strong acidic conditions or in the presence of certain catalysts, the ether bond could be cleaved, leading to the formation of (oxan-4-yl)methanol and glycolic acid.

  • Oxidative Degradation: The molecule could be susceptible to oxidation, particularly at the ether linkage or the alpha-carbon to the carboxylic acid, especially in the presence of oxidizing agents or upon exposure to light and air over time.

  • Microbial Degradation: Like many organic acids, this compound could be susceptible to microbial degradation if not stored under sterile conditions.[4]

Q5: What analytical methods are suitable for detecting the degradation of 2-[(oxan-4-yl)methoxy]acetic acid?

A5: Several analytical techniques can be employed to assess the purity and detect degradation products of 2-[(oxan-4-yl)methoxy]acetic acid. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a powerful tool for separating the parent compound from potential impurities and degradation products.[5][6][7] Gas Chromatography (GC), potentially after derivatization to increase volatility, can also be a suitable method.[5][8] Titration methods can be used to determine the concentration of the carboxylic acid group, but may not be specific for the parent compound if acidic degradation products are formed.[9]

II. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the degradation of 2-[(oxan-4-yl)methoxy]acetic acid during your experiments.

Troubleshooting Workflow: Investigating Compound Degradation

Caption: A systematic workflow for troubleshooting the degradation of 2-[(oxan-4-yl)methoxy]acetic acid.

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays

Potential Cause Troubleshooting Steps
Degradation in solution 1. Prepare fresh solutions: Always prepare solutions of 2-[(oxan-4-yl)methoxy]acetic acid fresh before each experiment. 2. Analyze stored solutions: Use a stability-indicating method like HPLC to compare the purity of a freshly prepared solution with one that has been stored under your standard conditions.[5][6] 3. Optimize solution storage: If degradation is detected, store solutions at a lower temperature (e.g., -20°C or -80°C) and protect them from light by using amber vials.[3][10] Minimize freeze-thaw cycles.[3]
pH-mediated degradation 1. Measure the pH of your experimental buffer: The stability of the carboxylic acid and ether functional groups can be pH-dependent. 2. Conduct a pH stability study: Prepare solutions of the compound in buffers of different pH values (e.g., pH 3, 7, 9) and monitor the purity over time with HPLC. 3. Adjust experimental buffer: If instability is observed at a particular pH, adjust the pH of your experimental medium if the protocol allows.
Incompatibility with other reagents 1. Review your experimental protocol: Identify any strong oxidizing or reducing agents, or strong acids or bases that are mixed with your compound. 2. Test for compatibility: Prepare a solution of your compound with the suspected incompatible reagent and monitor for degradation over a short period.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC)

Potential Cause Troubleshooting Steps
Thermal degradation 1. Review sample preparation and analytical method conditions: High temperatures during sample preparation (e.g., evaporation) or in the GC inlet can cause degradation. 2. Lower temperatures: If possible, use lower temperatures during sample workup and analysis. 3. Perform a thermal stress test: Expose a solid sample and a solution to an elevated temperature (e.g., 60°C) and analyze at different time points to assess thermal stability.[3]
Photodegradation 1. Protect from light: Store both solid material and solutions in the dark or in amber-colored containers.[10] 2. Conduct a photostability study: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and monitor for degradation over time.
Oxidative degradation 1. Use de-gassed solvents: For solution preparations, use solvents that have been de-gassed to remove dissolved oxygen. 2. Consider adding an antioxidant: If oxidative degradation is suspected and compatible with your application, a small amount of a suitable antioxidant could be added to your solutions. 3. Perform an oxidative stress test: Treat a solution of the compound with a dilute solution of hydrogen peroxide and monitor for degradation.[3]

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of 2-[(oxan-4-yl)methoxy]acetic acid.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To determine the degradation profile of 2-[(oxan-4-yl)methoxy]acetic acid under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 2-[(oxan-4-yl)methoxy]acetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-[(oxan-4-yl)methoxy]acetic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the initial concentration.

    • Analyze the sample by HPLC.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at room temperature.

    • At specified time points, withdraw a sample, neutralize it with 0.1 N HCl, and dilute to the initial concentration.

    • Analyze the sample by HPLC.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Store the solution at room temperature, protected from light, and sample at defined intervals.

    • Analyze the samples by HPLC.[3]

  • Thermal Degradation:

    • Place a sample of the solid 2-[(oxan-4-yl)methoxy]acetic acid in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Place a solution of the compound in the oven as well.

    • Sample at defined intervals, dissolve the solid sample in solvent, and analyze both solid and solution samples.[3]

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber.

    • Keep a control sample protected from light.

    • Analyze both samples at defined intervals.

Data Analysis: For each condition, compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent 2-[(oxan-4-yl)methoxy]acetic acid from its potential degradation products.

Procedure:

  • Column Selection: Start with a common reverse-phase column, such as a C18 column.

  • Mobile Phase Selection: A typical starting mobile phase would be a mixture of a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure that both polar and non-polar degradation products can be separated and eluted.

  • Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

  • Detection: Use a UV detector at a wavelength where the compound has good absorbance (e.g., around 210 nm for a carboxylic acid) or a mass spectrometer for more specific detection and identification of degradation products.[6]

IV. Visualization of Key Concepts

Conceptual Degradation Pathways

G cluster_0 Degradation Triggers cluster_1 Potential Degradation Products A 2-[(oxan-4-yl)methoxy]acetic acid B Strong Acid / Heat A->B Ether Cleavage C Oxidizing Agent A->C Oxidation D Light (Photolysis) A->D Photodegradation E (oxan-4-yl)methanol + Glycolic Acid B->E F Oxidized derivatives C->F G Photodegradation products D->G

Caption: Potential degradation pathways for 2-[(oxan-4-yl)methoxy]acetic acid.

V. References

  • North Industrial Chemicals. (2024, November 7). Discover the best practices for safely storing acetic acid.

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.

  • Benchchem. (n.d.). Optimizing storage conditions for long-term stability of 3-Oxopentanoic acid.

  • Kawai, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research, 24(11), 1419-1423.

  • Patsnap Eureka. (2025, August 5). Techniques for Monitoring Quality of Glacial Acetic Acid.

  • Practices for Proper Chemical Storage. (2005, August). Office of Environmental Health & Safety.

  • Wittmann, G., & Forgács, E. (2000). Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography. Journal of Chromatography A, 874(2), 225-234.

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15). International Journal of Pharmaceutical Quality Assurance.

  • Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. (2025). Indian Journal of Ecology, 52(4), 755-762.

  • Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. (n.d.). PMC.

  • Analytical Methods. (2014). Royal Society of Chemistry.

  • Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va. (2025, June 30).

  • Different pathways for 2,4-D degradation proposed in the literature. (n.d.). ResearchGate.

Sources

Removing trace impurities from synthesized 2-[(oxan-4-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-[(oxan-4-yl)methoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity.

Introduction

2-[(oxan-4-yl)methoxy]acetic acid is a key building block in medicinal chemistry. Its synthesis, often achieved through a Williamson ether synthesis, can present purification challenges due to the formation of structurally similar impurities and the physicochemical properties of the target molecule itself. This guide provides a structured approach to identifying and removing these impurities, ensuring the integrity of your downstream applications.

Troubleshooting Impurities

This section addresses specific issues that may arise during the purification of 2-[(oxan-4-yl)methoxy]acetic acid.

Question 1: My NMR/LC-MS analysis shows a persistent impurity with a similar polarity to my product. What is the likely identity of this impurity and how can I remove it?

Answer:

A common and often challenging impurity in the synthesis of 2-[(oxan-4-yl)methoxy]acetic acid is the unreacted starting material, (oxan-4-yl)methanol. Its structural similarity and polar nature can lead to co-elution during chromatographic purification.

Causality: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[1] If the deprotonation of (oxan-4-yl)methanol is incomplete or if the subsequent reaction with the haloacetic acid is not driven to completion, residual alcohol will remain in the reaction mixture.[2]

Troubleshooting Workflow:

Caption: Decision workflow for addressing a persistent, polar impurity.

Recommended Purification Protocols:

  • Acid-Base Extraction: This is often the most effective first-pass purification technique for separating a carboxylic acid from a neutral alcohol.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract the organic layer with an aqueous basic solution (e.g., 1 M sodium bicarbonate or 1 M sodium hydroxide). The acidic product will move into the aqueous layer as its carboxylate salt, while the neutral alcohol impurity will remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining traces of the alcohol.

      • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3, causing the purified 2-[(oxan-4-yl)methoxy]acetic acid to precipitate or be extracted back into an organic solvent.[3]

      • Collect the purified product by filtration if it precipitates, or by extraction and subsequent solvent evaporation.

  • Flash Chromatography (if extraction is insufficient): Due to the polar nature of both the product and the impurity, careful optimization of the chromatographic conditions is crucial.[4]

    • Stationary Phase: Normal phase silica gel is a standard choice.[5]

    • Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity. A common system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[6] For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and prevent tailing.[5]

    • TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between your product and the impurity. Aim for an Rf value of 0.2-0.4 for the target compound.[2]

Question 2: I observe a non-polar impurity in my crude product. What could it be?

Answer:

A non-polar impurity could be a byproduct from a side reaction, such as an elimination reaction, which is a known competitor to the desired SN2 pathway in Williamson ether synthesis.[7][8] Another possibility is residual high-boiling point organic solvent used in the reaction or workup, like toluene or DMF.[7]

Troubleshooting and Removal:

  • Identification: Use analytical techniques like GC-MS or NMR to identify the impurity.

  • Removal:

    • Solvent Residues: If the impurity is a high-boiling solvent, it can often be removed under high vacuum.

    • Byproducts: These can typically be separated from your polar product using standard flash chromatography. The non-polar nature of these impurities will cause them to elute much earlier than your desired product.

Question 3: My final product is an oil and difficult to handle. How can I induce crystallization?

Answer:

2-[(oxan-4-yl)methoxy]acetic acid can sometimes be obtained as a persistent oil, a phenomenon known as "oiling out".[9] This occurs when the melting point of the compound is lower than the temperature at which a saturated solution is formed.

Strategies to Induce Crystallization:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[9] You are looking for a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Screening: Test the solubility of a small amount of your product in various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).[9]

    • Solvent Pair: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[9]

  • Inducing Crystallization:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[9]

    • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

Solvent SystemPolaritySuitability for Recrystallization of Polar Carboxylic Acids
WaterHighGood for salts and some carboxylic acids.[9]
Ethanol/WaterHighA common and effective solvent pair.
Ethyl Acetate/HexaneMediumAnother widely used solvent pair for a range of polarities.
TolueneLowCan be effective if the compound has some aromatic character.

Caption: Common solvent systems for the recrystallization of polar carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of 2-[(oxan-4-yl)methoxy]acetic acid?

A1: Impurities can arise from several sources:

  • Starting Materials: Impurities present in the initial (oxan-4-yl)methanol or haloacetic acid can be carried through the synthesis.[2]

  • Side Reactions: The primary side reaction in a Williamson ether synthesis is E2 elimination, especially if there is steric hindrance.[7][8]

  • Incomplete Reactions: Residual starting materials are a common source of contamination.[2]

  • Solvent and Reagent Residues: Solvents used in the reaction or purification steps, as well as any catalysts or bases, may not be fully removed.[2]

Q2: How can I minimize the formation of impurities during the reaction itself?

A2: Optimizing your reaction conditions is key:

  • High-Purity Starting Materials: Use reagents and solvents of the highest available purity.[2]

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol. Aprotic polar solvents like DMF or acetonitrile are often used to accelerate SN2 reactions.[1]

  • Temperature Control: Maintain the optimal reaction temperature to favor the desired SN2 pathway and minimize side reactions.

  • Inert Atmosphere: If your reagents are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[2]

Q3: What is the best chromatographic technique for purifying this compound?

A3: For 2-[(oxan-4-yl)methoxy]acetic acid, a polar and acidic compound, several chromatographic options can be considered:

Caption: Selection of chromatographic techniques for a polar, acidic compound.

  • Normal Phase Flash Chromatography: This is the most common method. Using a silica gel stationary phase with a mobile phase gradient of increasing polarity (e.g., methanol in dichloromethane or ethyl acetate in hexanes) is effective. Adding a small amount of acetic acid to the mobile phase can improve peak shape for acidic compounds.[5][6]

  • Reversed-Phase Flash Chromatography: This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like water/acetonitrile or water/methanol). It is particularly useful for purifying highly polar or water-soluble compounds that do not retain well on normal phase silica.[10][11]

  • Ion-Exchange Chromatography: For removing ionic impurities or for large-scale purification, anion-exchange chromatography can be a powerful tool. The acidic product will bind to the positively charged resin and can be selectively eluted.[12][13]

Q4: Can I use distillation to purify 2-[(oxan-4-yl)methoxy]acetic acid?

A4: While vacuum distillation is a common purification technique for liquid carboxylic acids, it may not be suitable for 2-[(oxan-4-yl)methoxy]acetic acid due to its relatively high molecular weight and potential for thermal decomposition.[14] Other purification methods like acid-base extraction, chromatography, or recrystallization are generally preferred.

References

  • King Group. (n.d.). Successful Flash Chromatography.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Impurities in Synthesis.
  • Organic Chemistry at the University of Colorado Boulder. (n.d.). Flash Column Chromatography.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
  • OpenOChem Learn. (n.d.). Flash Chromatography.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • LibreTexts. (n.d.). Recrystallization.
  • Biotage. (2023, January 26). How to isolate impurities from a reaction product.
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis.
  • Google Patents. (n.d.). CN109415289A - The method for producing 2- methoxyacetic acid.
  • RSC Publishing. (n.d.). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.
  • Google Patents. (n.d.). CN101979372B - Preparation method of methoxyacetic acid.

Sources

Technical Support Center: Overcoming Crystallization and Precipitation Issues with 2-[(oxan-4-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[(oxan-4-yl)methoxy]acetic acid . As a molecule featuring a tetrahydropyran (oxan-4-yl) ring, a flexible methoxy ether linkage, and a terminal carboxylic acid, this compound presents unique physicochemical behaviors. The interplay between the non-ionic, hydrogen-bond-accepting oxane ring and the ionizable carboxylic acid often leads to unpredictable phase behaviors—ranging from unwanted precipitation in aqueous assays to "oiling out" (liquid-liquid phase separation) during bulk crystallization.

This guide is designed for researchers and formulation scientists. It moves beyond generic advice, providing mechanistically grounded troubleshooting strategies, validated protocols, and comprehensive FAQs to resolve solubility and crystallization bottlenecks.

Diagnostic Triage: Understanding the Phase Behavior

Before applying a fix, you must diagnose the root cause of the phase separation. Precipitation of 2-[(oxan-4-yl)methoxy]acetic acid is typically driven by one of three mechanisms:

  • Protonation-Induced Precipitation: The environmental pH drops below the molecule's pKa​ (approx. 3.5–4.0), converting the soluble carboxylate anion into the highly lipophilic, insoluble free acid[1][2].

  • Solvent/Anti-Solvent Shock: Rapid addition of an aqueous buffer to an organic stock (e.g., DMSO) causes localized supersaturation, leading to amorphous precipitation rather than crystalline growth[3].

  • Buffer-Salt Co-Precipitation: In analytical workflows (like HPLC), the interaction between high-organic mobile phases and aqueous phosphate/acetate buffers causes the buffer itself to crash out, trapping the API[4].

PrecipitationDiagnostics Start Precipitation Observed CheckPH Measure System pH Start->CheckPH PHLow pH < 4.5 (Protonated State) CheckPH->PHLow PHHigh pH > 5.0 (Ionized State) CheckPH->PHHigh Action1 Adjust pH with Base or use Co-solvents PHLow->Action1 CheckSolvent Check Solvent Composition PHHigh->CheckSolvent HighOrg High Organic (>70%) CheckSolvent->HighOrg HighAq High Aqueous (<5% Organic) CheckSolvent->HighAq Action2 Risk of Buffer Precipitation HighOrg->Action2 Action3 Supersaturation / Oiling Out HighAq->Action3

Diagnostic workflow for identifying the root cause of 2-[(oxan-4-yl)methoxy]acetic acid precipitation.

Module A: Aqueous Assay Precipitation (The pH-Solubility Axis)

The Mechanism

Carboxylic acid drugs exhibit heavily pH-dependent solubility profiles[2]. 2-[(oxan-4-yl)methoxy]acetic acid contains a terminal carboxyl group. At a pH below its pKa​ , the molecule is neutral. The oxane ring and ether oxygen provide some polarity, but not enough to overcome the energetic penalty of cavity formation in water, leading to precipitation. At a pH > pKa​

  • 2 (typically pH > 6.0), the molecule exists as a carboxylate anion, and aqueous solubility increases exponentially[1].
Quantitative Solubility Matrix

Note: Values are representative estimates based on structurally analogous aliphatic ether-carboxylic acids at 25°C.

System pHDominant SpeciesEstimated Solubility (mg/mL)Risk of PrecipitationRecommended Action
2.0 - 3.5 Free Acid (Neutral)< 0.5CRITICAL Avoid aqueous-only systems; use >20% co-solvent.
4.0 - 5.0 Mixed (Equilibrium)2.0 - 5.0HIGH Maintain strict temperature control; avoid seeding.
6.0 - 7.4 Carboxylate Anion> 50.0LOW Ideal for biological assays; ensure buffer capacity.
Protocol: Rescuing Precipitated Assay Solutions

If your compound crashes out upon dilution into a biological buffer (e.g., PBS or HEPES), follow this self-validating recovery protocol.

Step-by-Step Methodology:

  • Isolate the Variable: Confirm the precipitate is the API and not a buffer salt. Extract a 100 µL aliquot and gently warm it to 37°C. If it dissolves, it is likely the API (temperature-dependent solubility). If it remains solid, check the pH.

  • Micro-Titration: Add 0.1 M NaOH dropwise (1-2 µL at a time) to the assay well while vortexing. Monitor for clearing.

  • Co-Solvent Integration: If pH adjustment is biologically incompatible (e.g., live-cell assays), prepare a fresh stock in DMSO.

  • Slow-Drip Addition: Add the DMSO stock to the aqueous buffer dropwise under high-shear vortexing. The final DMSO concentration must remain <1% to prevent cytotoxicity[1].

  • Validation: Measure the optical density (OD) at 600 nm. A baseline OD equal to the blank confirms the absence of sub-visible colloidal precipitates.

Module B: Overcoming "Oiling Out" During Bulk Crystallization

The Mechanism

During the final stages of synthesis, attempting to crystallize 2-[(oxan-4-yl)methoxy]acetic acid often results in a biphasic milky emulsion that settles into a thick oil. This is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." The highly flexible methoxy ether linkage prevents the molecules from rapidly adopting a rigid conformation necessary for crystal lattice nucleation. Instead, the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase.

Protocol: Anti-Solvent Crystallization with Seeding

To bypass the metastable oil phase, you must control the supersaturation trajectory strictly within the metastable zone, avoiding the spinodal decomposition curve.

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the crude 2-[(oxan-4-yl)methoxy]acetic acid in a minimal volume of a "good" solvent (e.g., Ethyl Acetate or Isopropyl Acetate) at 50°C.

  • Filtration: Polish-filter the hot solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Titration: Slowly add a non-polar anti-solvent (e.g., Heptane or Hexane) dropwise at 50°C until the solution becomes faintly turbid, then immediately add a few drops of the good solvent until it just clears.

  • Seeding: Cool the solution to 40°C (creating a low level of supersaturation) and introduce 1-2% (w/w) of pure crystalline 2-[(oxan-4-yl)methoxy]acetic acid seeds.

  • Aging and Cooling: Hold the temperature at 40°C for 2 hours to allow the seeds to consume the supersaturation (crystal growth) without nucleating an oil phase. Then, apply a slow cooling ramp (0.1°C/min) down to 5°C.

  • Isolation: Filter the resulting white crystalline slurry and wash with cold heptane.

Module C: Analytical & HPLC Troubleshooting

A frequent issue with carboxylic acids is precipitation within the HPLC system during gradient elution, leading to blocked capillaries, overpressure errors, and split peaks.

The Mechanism

When analyzing 2-[(oxan-4-yl)methoxy]acetic acid, analysts often use acidic aqueous buffers (like 10 mM Potassium Phosphate, pH 3.0) to keep the molecule fully protonated and improve peak shape. However, in gradient elution mode, as the organic modifier (Acetonitrile or Methanol) increases, the solubility of the buffer salts drops drastically. Potassium phosphate begins to precipitate at ~70% Acetonitrile[4].

HPLCPrecipitation Gradient Gradient Elution Increases %B (ACN) Dielectric Dielectric Constant of Mobile Phase Drops Gradient->Dielectric SaltCrash Phosphate Buffer Precipitates (>70% ACN) Dielectric->SaltCrash Blockage Capillary Blockage & Overpressure SaltCrash->Blockage Solution Switch to Volatile Buffers (e.g., Formic Acid) SaltCrash->Solution

Mechanism of HPLC buffer precipitation during gradient elution and recommended resolution.

Resolution Strategy
  • Switch to Volatile Additives: Replace phosphate buffers with 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). These maintain the low pH required to suppress the ionization of the carboxylic acid but are infinitely miscible with Acetonitrile and Methanol, eliminating the risk of salt precipitation[4].

  • Pre-mixing: Never let Channel A (100% Buffer) meet Channel B (100% Organic) directly at the pump head. Formulate Channel B as 80% Organic / 20% Buffer to prevent localized precipitation at the mixing valve[4].

Frequently Asked Questions (FAQs)

Q1: My compound precipitated in an IV formulation mixture. How can I identify if it's the free acid or a salt complex? A: When co-administering drugs, carboxylic acids can form insoluble salts with divalent cations (e.g., Calcium) present in the diluent. To identify the precipitate without destroying the sample, isolate the particles via suction filtration and utilize Raman spectroscopy . Handheld or microscopic Raman spectroscopy combined with principal component analysis can definitively identify the solid form (free acid vs. calcium salt) even for sub-visual particles (5–50 μm)[5].

Q2: I need to formulate this compound for an oral in vivo study, but the aqueous solubility is too low. What are my options? A: For BCS Class II/IV molecules with pH-dependent solubility, generating a supersaturated state in the GI tract is highly effective[3]. You can formulate the compound as an amorphous solid dispersion (ASD) using Hydroxypropylmethylcellulose-Acetate Succinate (HPMCAS) . HPMCAS is a premier precipitation inhibitor; its succinoyl groups ionize at intestinal pH, maintaining the drug in a supersaturated state and preventing crystallization during transit[3].

Q3: Can I improve the solid-state properties of 2-[(oxan-4-yl)methoxy]acetic acid permanently without changing the covalent structure? A: Yes, through Pharmaceutical Co-crystallization . The carboxylic acid moiety is an excellent supramolecular synthon. It readily forms robust hydrogen-bonded heterosynthons with amides (e.g., nicotinamide) or pyridines[6]. By screening coformers like isonicotinamide or urea, you can engineer a co-crystal that alters the crystal lattice energy, thereby permanently improving the dissolution rate and physical stability of the powder[7][8].

Q4: Why does my compound dissolve initially in buffer, but precipitate 2 hours later? A: You have created a thermodynamically metastable supersaturated solution. The initial dissolution was likely driven by a localized pH microenvironment or a solvent-shift method (e.g., spiking from DMSO). Over time, the system relaxes into its lowest energy state, causing the drug to crystallize out[3]. To stabilize this, you must add a precipitation inhibitor (like PVP or HPMC) to the buffer, which sterically hinders crystal nucleation.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Patsnap Eureka URL: [Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches MDPI - Pharmaceutics URL:[Link]

  • Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization Crystal Growth & Design - ACS Publications URL:[Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications PMC - National Institutes of Health URL:[Link]

  • A Brief Review of Carboxylic Acid Cocrystals World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS) URL:[Link]

Sources

Addressing false positives in 2-[(oxan-4-yl)methoxy]acetic acid screening assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing screening assays involving 2-[(oxan-4-yl)methoxy]acetic acid and similar small molecules. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of hit validation and eliminate false positives from your screening campaigns. Our goal is to equip you with the expertise to ensure your results are robust, reproducible, and genuinely target-related.

Frequently Asked Questions (FAQs): Initial Hit Triage

This section addresses the immediate questions that arise upon identifying a potential hit in a primary screen.

Q1: My high-throughput screen (HTS) identified 2-[(oxan-4-yl)methoxy]acetic acid as a hit. What are my immediate next steps?

Immediate Action Plan:

  • Confirm with Dose-Response: Re-test the compound from the original screening plate in a full dose-response curve (e.g., 8-10 concentrations) in triplicate. This will confirm the activity is concentration-dependent and reproducible.[3]

  • Source Fresh Compound: Purchase or synthesize a fresh, pure sample of 2-[(oxan-4-yl)methoxy]acetic acid. Impurities, degradation products, or even metal contaminants from synthesis can be the source of the observed activity.[4] Run a dose-response curve with this new sample.

  • Review the Structure: Examine the chemical structure for potential liabilities. While 2-[(oxan-4-yl)methoxy]acetic acid does not contain obvious Pan-Assay Interference Compound (PAINS) motifs, this is a critical step for all hits.[5][6]

Q2: What are Pan-Assay Interference Compounds (PAINS) and Assay Interference Compounds (AICs)?

A2: PAINS are chemical structures that tend to give false positive results in a wide variety of HTS assays.[5][7] They often act through non-specific mechanisms like chemical reactivity, redox cycling, or protein denaturation rather than specific binding to your target.[6][8] AICs (Assay Interference Compounds) is a broader term for any molecule that interferes with an assay's readout, which can be technology-specific (e.g., fluorescence quenching) or non-technology-related (e.g., aggregation).[9] While electronic filters can help flag potential PAINS, they are not foolproof and require experimental validation.[7][10]

Q3: My hit looks good in the primary assay, but I'm being told I need an "orthogonal assay." What is that and why is it essential?

A3: An orthogonal assay is a test that measures the same biological endpoint (e.g., enzyme inhibition) but uses a different detection method or principle.[3][11] It is one of the most powerful tools to eliminate false positives that are specific to the technology of your primary assay.[8][11]

For example, if your primary screen was a fluorescence-based assay, a compound that is autofluorescent could appear as a hit.[12] An orthogonal assay using a label-free technology, such as Surface Plasmon Resonance (SPR) to measure direct binding, would not be susceptible to this fluorescence interference and can confirm genuine target engagement.[13][14] Firm experimental evidence from at least two different assays is required to build confidence in a hit.[1]

In-Depth Troubleshooting Guide: Identifying the Root Cause of False Positives

If a hit is confirmed with a fresh powder and shows a dose-response relationship, yet doubts remain, a deeper investigation is warranted. False positives typically fall into two categories: compound-driven interference and technology-driven interference.

Visualizing the Hit Triage Process

The following workflow illustrates the critical decision points from a primary hit to a validated compound ready for lead optimization.

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Interference Assessment cluster_2 Phase 3: Validation & MOA PrimaryHit Primary HTS Hit (e.g., 2-[(oxan-4-yl)methoxy]acetic acid) DoseResponse Dose-Response Curve (Original Compound) PrimaryHit->DoseResponse Re-test FreshPowder Source Fresh Powder (Purity Analysis) DoseResponse->FreshPowder If Confirmed FalsePositive1 Discard: False Positive DoseResponse->FalsePositive1 Not Confirmed DoseResponse2 Dose-Response Curve (Fresh Powder) FreshPowder->DoseResponse2 Re-test InterferenceChecks Interference Counter-Screens (Aggregation, Reactivity, etc.) DoseResponse2->InterferenceChecks If Confirmed DoseResponse2->FalsePositive1 Not Confirmed OrthogonalAssay Orthogonal Assay (e.g., Label-Free, Different Detection) InterferenceChecks->OrthogonalAssay If Clean FalsePositive2 Discard: Artifact InterferenceChecks->FalsePositive2 Interference Detected Biophysical Biophysical Validation (SPR, MST, DSF) OrthogonalAssay->Biophysical If Confirmed OrthogonalAssay->FalsePositive2 Not Confirmed CellularAssay Cell-Based Target Engagement (e.g., CETSA) Biophysical->CellularAssay ValidatedHit Validated Hit (Ready for Hit-to-Lead) CellularAssay->ValidatedHit

Caption: A typical workflow for triaging hits from a primary screen.

Problem: The compound's activity is reproducible, but varies between experiments or shows a very steep dose-response curve.

Possible Cause: Colloidal Aggregation Many organic molecules, especially at micromolar concentrations used in screening, can form colloidal aggregates.[2] These aggregates can sequester and non-specifically denature proteins, leading to inhibition that appears real but is an artifact of the compound's physical properties.[1]

Troubleshooting Steps:

  • Detergent Test: Re-run the dose-response assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, the detergent will disrupt the colloids, leading to a significant rightward shift (loss of potency) or complete loss of activity.[15]

  • Enzyme Concentration Test: True inhibitors often show IC50 values that are independent of the enzyme concentration, whereas aggregators' apparent potency can be highly dependent on it.[15] Run the assay at varying enzyme concentrations.

  • Counter-Screen with "Promiscuous" Enzymes: Test the compound against unrelated enzymes known to be sensitive to aggregators, such as AmpC β-lactamase or malate dehydrogenase.[2] Activity against these enzymes is a red flag for non-specific inhibition.

Problem: The hit is confirmed in the primary biochemical assay but shows no activity in a cell-based assay.

Possible Cause 1: Technology-Specific Interference The compound may not be interacting with your target at all, but rather with a component of your assay's detection system.

Troubleshooting Steps:

  • Spectroscopic Interference: Check if the compound absorbs light or fluoresces at the excitation/emission wavelengths of your assay.[1][2] This can be done by scanning the compound's absorbance and fluorescence spectra on a plate reader. This interference should be linear with concentration, not sigmoidal.[1]

  • Reporter Enzyme Inhibition: If you are using a coupled assay system (e.g., one that generates ADP, which is then converted to a light signal by luciferase), your compound might be inhibiting the reporter enzyme (luciferase) instead of your primary target.[16] Run a counter-screen directly against the reporter enzyme.

Possible Cause 2: Chemical Reactivity The compound may be chemically modifying your target protein or other assay components.

Troubleshooting Steps:

  • Redox Activity: Some compounds can engage in redox cycling, producing reactive oxygen species like hydrogen peroxide that can oxidize and inactivate enzymes, particularly those with cysteine residues in the active site.[15] This can be tested using specific counter-assays, such as monitoring hydrogen peroxide production.[15]

  • Time-Dependence: Run a pre-incubation experiment. Incubate the enzyme and compound together for varying amounts of time before adding the substrate. A time-dependent increase in inhibition suggests a potential covalent or slow-binding interaction that warrants further investigation.

Visualizing Compound Interference Mechanisms

This diagram illustrates the difference between a true inhibitor and various forms of assay interference.

G cluster_true True Inhibition cluster_false False Positive Mechanisms (Interference) cluster_agg Aggregation cluster_fluor Optical Interference cluster_react Chemical Reactivity cluster_reporter Reporter Inhibition TrueInhibitor True Inhibitor Target Target Enzyme TrueInhibitor->Target Specific Binding (Active Site) Aggregator Aggregator Colloid Forms Colloid Aggregator->Colloid Fluorescent Fluorescent Cmpd LightSource Excitation Light Fluorescent->LightSource Reactive Reactive Cmpd ModifiedTarget Covalently Modifies Target Reactive->ModifiedTarget ReporterInhibitor Reporter Inhibitor ReporterEnzyme Reporter Enzyme (e.g., Luciferase) ReporterInhibitor->ReporterEnzyme Inhibits Reporter DenaturedTarget Denatures Target Colloid->DenaturedTarget Detector Emits Light (False Signal) LightSource->Detector

Caption: Comparison of a true inhibitor versus common interference artifacts.

Key Experimental Protocols

Here are step-by-step methodologies for crucial validation experiments.

Protocol 1: Aggregation Counter-Screen using Non-Ionic Detergent
  • Prepare Compound Plate: Create a 10-point, 3-fold serial dilution of 2-[(oxan-4-yl)methoxy]acetic acid in DMSO.

  • Prepare Assay Plates: Prepare two sets of assay plates (e.g., 384-well).

  • Prepare Reagent Mixes:

    • Mix A (Control): Prepare your standard assay buffer containing the target enzyme.

    • Mix B (Detergent): Prepare the same assay buffer and enzyme concentration, but supplement it with 0.02% Triton X-100 (this will yield a final concentration of 0.01% in the well).

  • Dispense Reagents: Add Mix A to the first set of plates and Mix B to the second set.

  • Add Compound: Transfer the compound dilutions from the source plate to both sets of assay plates. Include DMSO-only controls.

  • Incubate: Pre-incubate the enzyme and compound for 15-30 minutes at room temperature.

  • Initiate Reaction: Add the substrate to all plates to start the reaction.

  • Read Plates: Read the plates on your designated instrument after the appropriate reaction time.

  • Analyze Data: Plot the dose-response curves for both conditions (with and without detergent). A significant loss of potency (>10-fold) in the presence of Triton X-100 is strong evidence of aggregation-based activity.

Protocol 2: Orthogonal Hit Confirmation via Biophysical Methods

If the primary assay measures enzyme activity, a biophysical method that directly measures compound-target binding is an excellent orthogonal choice.

MethodPrincipleThroughputInformation GainedKey Consideration
Surface Plasmon Resonance (SPR) [13]Measures changes in refractive index upon compound binding to an immobilized target.MediumBinding affinity (KD), kinetics (kon/koff).Requires high-quality, pure protein for surface immobilization.
Microscale Thermophoresis (MST) [14]Measures the change in molecule migration in a temperature gradient upon ligand binding.Medium-HighBinding affinity (KD) in solution.Requires fluorescent labeling of the target or utilizes intrinsic tryptophan fluorescence.
Differential Scanning Fluorimetry (DSF) [14][17]Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye.HighConfirms binding, relative affinity.Not all binding events result in a measurable thermal shift.

General DSF Protocol:

  • Prepare Protein-Dye Mix: In your assay buffer, prepare a solution of your target protein (e.g., 2 µM) and a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange at 5x concentration).

  • Dispense Compound: Add your serially diluted compound to a PCR plate.

  • Add Protein-Dye Mix: Add the protein-dye mixture to the wells containing the compound.

  • Run Thermal Melt: Place the plate in a quantitative PCR instrument. Run a gradient melt protocol (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/min), measuring fluorescence at each step.

  • Analyze Data: A binding event is confirmed if the compound causes a significant positive shift in the protein's melting temperature (ΔTm) in a dose-dependent manner.

Final Recommendations

The path from a screening hit to a validated lead is a process of systematic de-risking. Never rely on a single data point or a single assay. By employing a rigorous, multi-faceted approach involving dose-response confirmation, orthogonal assays, and specific counter-screens for common artifacts, you can have high confidence that your hits, including compounds like 2-[(oxan-4-yl)methoxy]acetic acid, represent genuine biological activity at your target of interest.

References
  • Baell JB, Holloway GA (April 2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry. [Link]

  • Dahlin JL, Walters MA (July 2014). "The essential roles of chemistry in high-throughput screening triage". Future Medicinal Chemistry. [Link]

  • BellBrook Labs. "A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays". BellBrook Labs Website. [Link]

  • Charles River Laboratories. "Orthogonal Screening Platforms". Charles River Laboratories Website. [Link]

  • Aldrich, et al. (2017). "The Ecstasy and Agony of Assay Interference Compounds". ACS Central Science. [Link]

  • Bajorath J. (2021). "Evolution of assay interference concepts in drug discovery". Expert Opinion on Drug Discovery. [Link]

  • Baell JB. (2017). "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations". ACS Chemical Biology. [Link]

  • Roggo, et al. (2015). "The Ecstasy and Agony of Assay Interference Compounds". ACS Publications. [Link]

  • Evotec. "Orthogonal Screening Services". Evotec Website. [Link]

  • Technology Networks. (2023). "High-Throughput Screening". Technology Networks Drug Discovery. [Link]

  • Valadares, M. C. (2015). "Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations". Longdom Publishing. [Link]

  • Baell, J. B., & Nissink, J. W. M. (2017). "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations". ACS Chemical Biology. [Link]

  • Creative Biolabs. "Orthogonal Assay Service". Creative Biolabs Website. [Link]

  • Sci Pharm. (2014). "Pan Assay Interference Compounds". YouTube. [Link]

  • Dahlin JL, et al. (2015). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference". NIH National Center for Biotechnology Information. [Link]

  • Mountford, S. J., & Tria, G. S. (2017). "A pragmatic approach to hit validation following biochemical high-throughput screening". Drug Discovery World. [Link]

  • Hilgendorf, M., et al. (2012). "Metal Impurities Cause False Positives in High-Throughput Screening Campaigns". NIH National Center for Biotechnology Information. [Link]

  • Gounder, K., et al. (2023). "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds". NIH National Center for Biotechnology Information. [Link]

  • Evotec. (2024). "How To Optimize Your Hit Identification Strategy". Evotec Website. [Link]

  • BioAssay Systems. "Troubleshooting". BioAssay Systems Website. [Link]

  • Pelago Bioscience. (2024). "High Quality Hits in Drug Discovery: Confident Screening". Pelago Bioscience Website. [Link]

  • Health News. (2023). "A Complete Guide To Troubleshooting Biochemistry Analyzers". Health News. [Link]

  • Molecular Biology. "Assay Troubleshooting". MB - About. [Link]

  • Bitesize Bio. (2022). "The Ultimate Guide to Troubleshooting Microplate Assays". Bitesize Bio. [Link]

Sources

Technical Support Center: Optimizing Reaction Time and Temperature for 2-[(oxan-4-yl)methoxy]acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(oxan-4-yl)methoxy]acetic acid derivatives. It is structured in a question-and-answer format to directly address common challenges, with a focus on optimizing reaction time and temperature to improve yield and purity.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis to produce the ethyl ester of 2-[(oxan-4-yl)methoxy]acetic acid is resulting in a low yield. What are the key parameters to investigate for optimization?

A1: Low yields in the Williamson ether synthesis of this derivative are frequently encountered and can often be resolved by systematically optimizing the reaction conditions. This reaction involves the SN2 reaction of an alkoxide with an alkyl halide, and its efficiency is highly dependent on the base, solvent, temperature, and reaction time.[1][2]

  • Base and Solvent Selection: A strong base is necessary to deprotonate the (oxan-4-yl)methanol to form the corresponding alkoxide. Sodium hydride (NaH) is a common and effective choice. The choice of an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial to solvate the alkoxide and facilitate the reaction.

  • Temperature and Time Optimization: The reaction temperature can significantly influence the rate and outcome. It is often beneficial to perform the initial deprotonation at a lower temperature (e.g., 0 °C) to control the exotherm, followed by a gradual increase in temperature after the addition of the ethyl haloacetate. Prolonged reaction times at elevated temperatures can sometimes lead to side reactions, so monitoring the reaction progress is key.[3]

ParameterRecommended Starting ConditionTroubleshooting Action
Temperature 0 °C for deprotonation, then room temperature.If the reaction is slow, gradually increase the temperature to 50-100 °C.[2]
Time 1-8 hours.[2]Monitor by TLC; if starting material persists, extend the reaction time.
Base Sodium hydride (NaH) or Potassium hydroxide (KOH).[4]Ensure the base is fresh and used in an anhydrous solvent.
Solvent Anhydrous THF or DMF.DMF can be beneficial for less soluble reactants.

Experimental Protocol: Synthesis of Ethyl 2-[(oxan-4-yl)methoxy]acetate

  • In a flame-dried, three-necked flask under an argon atmosphere, add (oxan-4-yl)methanol (1.0 eq) to anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaH (1.2 eq) portion-wise and stir for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Workflow for Williamson Ether Synthesis.

Q2: I am experiencing incomplete hydrolysis of the ethyl ester to the final carboxylic acid. How can I drive this reaction to completion?

A2: Incomplete hydrolysis, or saponification, is a common issue. To ensure the reaction goes to completion, it is important to use a sufficient excess of a strong base in a suitable solvent system and to allow for adequate reaction time.[5][6]

  • Base and Solvent: Lithium hydroxide (LiOH) is often preferred for its high reactivity in ester hydrolysis.[7] A mixture of THF and water is a common solvent system that helps to solubilize both the ester and the hydroxide.

  • Optimizing Reaction Conditions: While many hydrolyses proceed at room temperature, heating can be necessary for more stubborn esters.[7] Using a significant excess of the base can also help to drive the equilibrium towards the products.[5]

ParameterRecommended Starting ConditionTroubleshooting Action
Temperature Room temperature.If the reaction is slow, heat to 55 °C or reflux.[4][8]
Time Overnight.[8]Extend the reaction time and monitor by TLC.
Base Lithium hydroxide (LiOH) monohydrate (2-4 eq).[8]Increase the equivalents of base if the reaction stalls.
Solvent THF/Water mixture.Ensure sufficient water is present for the hydrolysis.

Experimental Protocol: Hydrolysis of Ethyl 2-[(oxan-4-yl)methoxy]acetate

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add LiOH monohydrate (4 eq) and stir the mixture at 55 °C overnight.[8]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 14 with 1N NaOH.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.[8]

  • Acidify the aqueous phase to pH 2-3 with 1N HCl.[8]

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the carboxylic acid.[8]

G cluster_troubleshooting Troubleshooting A Start: Ethyl Ester in THF/Water B Add LiOH, Heat to 55°C A->B C Monitor by TLC B->C D Work-up: pH Adjustment C->D Reaction Complete F Increase Reaction Time/Temp C->F Incomplete Reaction E Extraction and Purification D->E F->C

Caption: Workflow for Ester Hydrolysis.

Q3: What are the most effective methods for purifying the final 2-[(oxan-4-yl)methoxy]acetic acid product?

A3: The purification of the final carboxylic acid product is critical to obtaining a high-purity sample. The most common impurities are unreacted ester and byproducts from the synthesis. A combination of extraction and chromatography or crystallization is typically employed.

  • Liquid-Liquid Extraction: A crucial first step is to perform a liquid-liquid extraction. By dissolving the crude product in an aqueous base and washing with an organic solvent, neutral impurities like the starting ester can be removed.[9] The aqueous layer is then acidified, and the desired carboxylic acid is extracted into an organic solvent.[9]

  • Chromatography: If the product is an oil or contains impurities with similar acidity, column chromatography is a reliable purification method. Silica gel is a common stationary phase. The acidity of the silica gel can sometimes cause issues, but this can be mitigated by adding a small amount of a volatile acid, like acetic acid, to the eluent.[10]

  • Crystallization: If the final product is a solid, crystallization can be a highly effective purification technique.[9]

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Sekisui Chemical Co Ltd. (1981). Process for purifying esters. U.S.
  • Various Authors. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Chen, Y., & Wu, Y. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 14(11), 203.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Various Authors. (2023, July 9). Preparation of Carboxylic Acids, Part 7: Hydrolysis of Esters, Amides, Nitriles, and Trihalides. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Arzneimittel-Forschung, 56(9), 622-627.
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

  • Zhang, J., et al. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition.
  • Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Singh, P., et al. (2026, March 5). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review.
  • Richter Gedeon Vegyeszeti Gyar Rt. (1990). Process for preparing methoxyacetic acid. U.S.
  • LibreTexts Chemistry. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • Various Authors. (n.d.). Direct Synthesis of 2-Oxazolines from Carboxylic Acids Using 2-Chloro-4,6-dimethoxy-1,3,5-triazine under Mild Conditions. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

  • Zhejiang Jingxin Pharmaceutical Co Ltd. (2014). Method for synthesizing AE-active ester by using water-containing 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid.
  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

Reducing byproduct formation during 2-[(oxan-4-yl)methoxy]acetic acid chemical reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 2-[(oxan-4-yl)methoxy]acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this molecule's preparation, with a specific focus on identifying and mitigating byproduct formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-[(oxan-4-yl)methoxy]acetic acid and what are its primary challenges?

The most prevalent and industrially scalable method for synthesizing 2-[(oxan-4-yl)methoxy]acetic acid is a variation of the Williamson ether synthesis .[1][2] This process typically involves two main steps:

  • Ether Formation (SN2 Reaction): An alkoxide is formed from (oxan-4-yl)methanol by deprotonation with a strong base (e.g., Sodium Hydride, NaH). This alkoxide then acts as a nucleophile, attacking an electrophilic haloacetate ester, such as ethyl chloroacetate. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][3]

  • Saponification (Hydrolysis): The resulting ethyl 2-[(oxan-4-yl)methoxy]acetate is then hydrolyzed, typically under basic conditions (e.g., NaOH or LiOH), followed by an acidic workup to yield the final carboxylic acid product.

The primary challenge lies in controlling the selectivity of the first step. The Williamson synthesis is often in competition with an E2 (bimolecular elimination) side reaction , which can significantly reduce the yield of the desired ether and complicate purification.[3][4][5] Furthermore, incomplete hydrolysis in the second step can leave unreacted ester as a major impurity.[6]

Q2: I'm observing a significant byproduct that I suspect is an alkene. What is causing this and how can I prevent it?

The formation of an alkene byproduct is a classic indicator that the E2 elimination pathway is competing with your desired SN2 reaction.[4] This occurs when the alkoxide, a strong base, abstracts a proton from the carbon adjacent to the leaving group on the haloacetate, instead of attacking the carbon itself.

Causality & Mitigation Strategies:

  • Temperature: Higher reaction temperatures disproportionately favor the elimination pathway over substitution.[4] The activation energy for elimination is often higher, but its rate increases more rapidly with temperature.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If you are experiencing elimination, try reducing the temperature and compensating with a longer reaction time.

  • Base/Solvent System: While a strong base is needed to form the alkoxide, its properties matter.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2][4] These solvents solvate the cation (Na+) but leave the alkoxide anion "naked" and highly nucleophilic, promoting the SN2 pathway.[4] Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity and slowing the desired reaction.[4]

  • Substrate: While you are constrained by your target molecule, it's important to note that the SN2 reaction works best with primary alkyl halides, which ethyl chloroacetate is.[1][3] The issue is less about the substrate structure and more about optimizing the conditions to favor the inherent SN2 preference.

Troubleshooting Guide: Common Impurities & Solutions

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Action(s) & Explanation
Low Yield & Multiple Spots on TLC/LC-MS Competing E2 Elimination: The alkoxide is acting as a base rather than a nucleophile.1. Lower Reaction Temperature: Decrease the temperature of the ether formation step. Monitor progress by TLC or LC-MS.[4] 2. Ensure Anhydrous Conditions: Water can interfere with the base and alter the reaction pathway. Use freshly distilled solvents and flame-dried glassware.
Persistent Impurity with Higher Rf (Less Polar) than Product Incomplete Saponification (Hydrolysis): Unreacted ethyl 2-[(oxan-4-yl)methoxy]acetate remains.[6]1. Extend Hydrolysis Time: Continue heating the saponification reaction and monitor by TLC until the starting ester spot disappears. 2. Increase Base Equivalents: Ensure at least one, and preferably 1.1-1.5, equivalents of base (NaOH, LiOH) are used for the hydrolysis. 3. Optimize Purification: Use an acid-base extraction during workup. The desired carboxylic acid will move to the aqueous basic layer, while the neutral ester impurity will remain in the organic layer.[6]
Presence of (Oxan-4-yl)methanol in Final Product Incomplete Ether Formation: The initial SN2 reaction did not go to completion.1. Check Base Stoichiometry: Ensure a full equivalent of strong base (e.g., NaH) was used to completely deprotonate the alcohol. 2. Slow Reagent Addition: Add the ethyl chloroacetate to the formed alkoxide solution slowly and at a controlled temperature (e.g., 0 °C) to manage any exotherm.
Formation of an Ester Byproduct (e.g., 2-[(oxan-4-yl)methoxy]ethyl 2-[(oxan-4-yl)methoxy]acetate) Acid-Catalyzed Esterification: This is analogous to side reactions seen in similar syntheses where the product acid reacts with unreacted starting alcohol.[7][8]1. Ensure Complete Conversion: Drive the initial SN2 reaction to completion to consume the starting alcohol. 2. Purification: This byproduct can often be removed via column chromatography or careful recrystallization.

Visualizing Reaction Pathways

Diagram 1: The SN2 vs. E2 Competition

The core of optimizing this synthesis lies in tipping the balance in favor of the SN2 pathway. This diagram illustrates the competing mechanisms.

G cluster_reactants Reactants cluster_products Potential Products cluster_conditions Favorable Conditions Reactants Alkoxide (from (oxan-4-yl)methanol) + Ethyl Chloroacetate SN2_Product Desired Ether (Ethyl 2-[(oxan-4-yl)methoxy]acetate) Reactants->SN2_Product SN2 Path (Nucleophilic Attack) E2_Product Elimination Byproduct (Alkene) Reactants->E2_Product E2 Path (Proton Abstraction) SN2_Conditions • Primary Halide • Polar Aprotic Solvent • Lower Temperature SN2_Conditions->SN2_Product E2_Conditions • Strong, Bulky Base • Higher Temperature E2_Conditions->E2_Product

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Diagram 2: Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve byproduct issues in your reaction.

G start Byproduct Formation Observed q1 Is main byproduct less polar on TLC/LC? start->q1 a1_yes Likely Unreacted Ester q1->a1_yes Yes q2 Is an alkene detected by NMR/MS? q1->q2 No sol1 Action: 1. Extend hydrolysis time/temp 2. Increase base equivalents 3. Optimize acid-base extraction a1_yes->sol1 end Purity & Yield Improved sol1->end a2_yes E2 Elimination is Occurring q2->a2_yes Yes other Other Byproducts (e.g., starting material) q2->other No sol2 Action: 1. Lower ether formation temp 2. Verify anhydrous conditions 3. Use polar aprotic solvent a2_yes->sol2 sol2->end sol3 Action: 1. Verify reagent stoichiometry 2. Optimize purification (chromatography/recrystallization) other->sol3 sol3->end

Caption: A decision tree for troubleshooting byproduct formation.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 2-[(oxan-4-yl)methoxy]acetate

This protocol is designed to minimize E2 elimination.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).

  • Alkoxide Formation: Cool the solvent to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise with careful stirring.

  • Slowly add (oxan-4-yl)methanol (1.0 eq.) dropwise via syringe. Maintain the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.[4]

  • SN2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add ethyl chloroacetate (1.05 eq.) dropwise, ensuring the internal temperature does not rise significantly.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and then brine to remove DMF and inorganic salts.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

Protocol 2: Saponification and Purification
  • Hydrolysis: Dissolve the crude ethyl 2-[(oxan-4-yl)methoxy]acetate in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add sodium hydroxide (NaOH, 1.5 eq.) and heat the mixture to a gentle reflux (e.g., 60-70 °C).

  • Monitoring: Monitor the reaction by TLC until the starting ester spot is no longer visible.[6]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with diethyl ether to remove any unreacted ester or other non-polar impurities.[6]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with cold 1M HCl. The desired carboxylic acid product should precipitate or can be extracted.

  • Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, 2-[(oxan-4-yl)methoxy]acetic acid. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Purity Assessment by LC-MS

A robust analytical method is crucial for confirming purity and identifying byproducts.

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute all components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection:

    • MS: Electrospray ionization (ESI) in both positive and negative ion modes to detect the parent ion and potential byproducts.[9]

    • UV/DAD: Monitor at relevant wavelengths (e.g., 210-220 nm) if chromophores are present or for general purity assessment.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Google Patents. CN109415289A - The method for producing 2- methoxyacetic acid.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]

  • Google Patents. CN109415289B - Method for producing 2-methoxyacetic acid.
  • ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Royal Society of Chemistry. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]

  • MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • National Center for Biotechnology Information. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]

  • Ministry of Health, Labour and Welfare, Japan. Multi-residue Method II for Agricultural Chemicals by LC-MS (Agricultural Products). [Link]

  • HETEROCYCLES. SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • NextSDS. 2-[4-(methoxycarbonyl)oxan-4-yl]acetic acid — Chemical Substance Information. [Link]

  • Google Patents.
  • ResearchGate. Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Pyraclonil (Agricultural Products). [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-[(oxan-4-yl)methoxy]acetic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-[(oxan-4-yl)methoxy]acetic acid. In the dynamic fields of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. NMR spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of organic compounds.

Due to the limited availability of experimental spectra for 2-[(oxan-4-yl)methoxy]acetic acid, this guide leverages high-quality predicted NMR data as a primary reference. To provide a robust comparative framework, we will analyze these predicted spectra alongside experimental data for structurally analogous compounds: 2-(cyclohexyloxy)acetic acid, (tetrahydropyran-4-yl)methanol, and 2-methoxyacetic acid. This approach allows for a comprehensive understanding of the spectral features of the target molecule by dissecting the contributions of its constituent structural motifs.

This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous characterization of small molecules.

The Significance of NMR in Structural Verification

Nuclear Magnetic Resonance spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of atomic nuclei. For organic chemists, ¹H and ¹³C NMR are indispensable tools. ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. ¹³C NMR, while inherently less sensitive due to the low natural abundance of the ¹³C isotope, offers a direct view of the carbon skeleton of a molecule.

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups. Coupling constants (J) reveal the connectivity of atoms, providing crucial information for establishing the complete structure of a molecule.

Analysis of 2-[(oxan-4-yl)methoxy]acetic acid: A Predicted Spectral Landscape

Given the absence of published experimental spectra, the following ¹H and ¹³C NMR data for 2-[(oxan-4-yl)methoxy]acetic acid are predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants.

Molecular Structure:

Figure 1: Structure of 2-[(oxan-4-yl)methoxy]acetic acid.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Broad s1H-COOH
4.15s2H-O-CH₂ -COOH
3.95dt2HOxane C2-H ₑ, C6-H
3.40t2H-O-CH₂ -oxane
3.35td2HOxane C2-H ₐ, C6-H
1.80m1HOxane C4-H
1.65m2HOxane C3-H ₑ, C5-H
1.40m2HOxane C3-H ₐ, C5-H
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
175.0-C OOH
74.0-O-C H₂-oxane
68.0-O-C H₂-COOH
67.5Oxane C 2, C 6
38.0Oxane C 4
30.0Oxane C 3, C 5

Interpretation and Rationale:

The predicted spectrum reveals key structural features. The downfield singlet at approximately 4.15 ppm is characteristic of the methylene protons adjacent to both an ether oxygen and a carboxylic acid group. The protons of the oxane ring are expected to exhibit complex splitting patterns due to their diastereotopic nature and axial/equatorial orientations. The protons on carbons 2 and 6, being adjacent to the ring oxygen, are deshielded and appear at a lower field compared to the protons on carbons 3 and 5. The methine proton at C4 is expected to be a complex multiplet due to coupling with four neighboring protons.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175.0 ppm. The carbons directly attached to oxygen atoms (-O-C H₂-COOH, -O-C H₂-oxane, and oxane C 2, C 6) are also significantly deshielded. The remaining aliphatic carbons of the oxane ring appear at higher fields.

Comparative Spectral Analysis

To validate and understand the predicted spectral data, we will now compare it with experimental data from structurally related molecules.

2-(Cyclohexyloxy)acetic acid

This compound is a close structural analog, with the oxane ring replaced by a cyclohexane ring. This substitution allows us to observe the effect of the ring oxygen on the chemical shifts.

Molecular Structure:

Figure 2: Structure of 2-(cyclohexyloxy)acetic acid.

Experimental ¹H and ¹³C NMR Data (Predicted, for comparative purposes):

Feature2-[(oxan-4-yl)methoxy]acetic acid (Predicted)2-(cyclohexyloxy)acetic acid (Predicted)Analysis of Difference
¹H: -O-CH₂-COOH ~4.15 ppm~4.10 ppmMinimal change, indicating the remote ring oxygen has little effect on this chemical shift.
¹H: Ring Protons 3.35-3.95 ppm (oxane C2, C6)1.20-1.90 ppm (cyclohexane)The protons on C2 and C6 of the oxane are significantly deshielded due to the adjacent oxygen atom.
¹³C: -COOH ~175.0 ppm~175.2 ppmEssentially no change, as expected.
¹³C: Ring Carbons 67.5 ppm (oxane C2, C6)~32.0 ppm (cyclohexane C2, C6)The carbons adjacent to the ring oxygen in oxane are strongly deshielded.

This comparison highlights the significant deshielding effect of the ether oxygen within the oxane ring on the adjacent protons and carbons.

(Tetrahydropyran-4-yl)methanol

This molecule represents the oxane-containing portion of our target molecule, allowing for a focused analysis of the oxane ring system.

Molecular Structure:

Figure 3: Structure of (tetrahydropyran-4-yl)methanol.

Experimental ¹H and ¹³C NMR Data:

Feature(Tetrahydropyran-4-yl)methanol (Experimental)2-[(oxan-4-yl)methoxy]acetic acid (Predicted)Analysis of Difference
¹H: Oxane Protons ~3.90 (dt, 2H), ~3.30 (td, 2H), ~1.70 (m, 1H), ~1.60 (m, 2H), ~1.25 (m, 2H)~3.95 (dt, 2H), ~3.35 (td, 2H), ~1.80 (m, 1H), ~1.65 (m, 2H), ~1.40 (m, 2H)The chemical shifts and multiplicities of the oxane ring protons are very similar, confirming the predicted values for the target molecule's oxane moiety.
¹³C: Oxane Carbons ~67.8 (C2, C6), ~40.5 (C4), ~30.5 (C3, C5)~67.5 (C2, C6), ~38.0 (C4), ~30.0 (C3, C5)The carbon chemical shifts are also in close agreement, further validating the predicted spectrum.
2-Methoxyacetic acid

This small molecule allows for the examination of the -O-CH₂-COOH moiety in isolation.

Molecular Structure:

Figure 4: Structure of 2-methoxyacetic acid.

Experimental ¹H and ¹³C NMR Data:

Feature2-Methoxyacetic acid (Experimental)2-[(oxan-4-yl)methoxy]acetic acid (Predicted)Analysis of Difference
¹H: -O-CH₂-COOH ~4.05 ppm (s, 2H)~4.15 ppm (s, 2H)The chemical shift is very similar, confirming the assignment of this key singlet in the target molecule.
¹³C: -COOH ~174.5 ppm~175.0 ppmThe carboxylic acid carbon chemical shifts are nearly identical.
¹³C: -O-CH₂- ~69.0 ppm~68.0 ppmThe chemical shift of the methylene carbon is also in good agreement.

The close correlation of the experimental data for these fragments with the predicted data for 2-[(oxan-4-yl)methoxy]acetic acid provides strong confidence in the accuracy of the predicted spectra.

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

G A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Add Internal Standard C->D E Acquire Spectrum D->E

Analytical Comparison Guide: HPLC Method Validation for 2-[(oxan-4-yl)methoxy]acetic acid Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, non-chromophoric pharmaceutical intermediates presents a persistent bottleneck in drug development. 2-[(oxan-4-yl)methoxy]acetic acid is a prime example of this challenge. Comprising a tetrahydropyran ring, an ether linkage, and a terminal carboxylic acid, this molecule defies traditional High-Performance Liquid Chromatography (HPLC) approaches.

As an Application Scientist, I have evaluated multiple analytical strategies for this compound. This guide objectively compares traditional Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods against a championed Mixed-Mode WAX/RP (Weak Anion Exchange/Reversed-Phase) coupled with Charged Aerosol Detection (CAD) approach. By examining the causality behind retention mechanisms and detector responses, this guide provides a self-validating, [1] protocol for robust quantification.

Analyte Profiling & The Causality of Method Failure

To design a successful analytical method, we must first deconstruct the physicochemical properties of the target analyte.

  • Lack of Chromophore: The molecule contains only single bonds (C-C, C-O, C-H) and a carboxylate group. It lacks the conjugated π -electron systems required for UV absorbance above 220 nm. Attempting to use low-wavelength UV (e.g., 210 nm) results in severe baseline drift during gradient elution and high matrix interference.

  • High Polarity & Ionization: With a predicted pKa​ of ~3.5, the acetic acid moiety is highly polar. The separation of short-chain aliphatic carboxylic acids is notoriously difficult on standard reversed-phase stationary phases due to hydrophilic collapse and an inability to partition into the stationary phase ()[2].

  • The Causality of C18 Failure: On a standard C18 column, the highly hydrophilic 2-[(oxan-4-yl)methoxy]acetic acid elutes near the void volume ( t0​ ). This lack of retention ( k′<1 ) prevents adequate separation from unretained matrix components, rendering accurate quantification impossible.

Technology Comparison: Selecting the Optimal Strategy

To overcome these limitations, we compared three distinct analytical configurations. The objective was to achieve a retention factor ( k′ ) >3.0 , a Limit of Quantitation (LOQ) , and robust gradient compatibility.

Table 1: Analytical Strategy Comparison Matrix
Analytical StrategyRetention MechanismDetection SensitivityMatrix InterferenceGradient CompatibilityOverall Suitability
Standard C18 + UV (210 nm) Hydrophobic (Poor)Low (End-absorption only)Critical (High interference)Poor (Severe baseline drift)Inadequate
HILIC + LC-MS/MS Hydrophilic PartitioningUltra-HighModerate (Ion suppression)GoodAcceptable (High Cost)
Mixed-Mode WAX/RP + CAD Electrostatic + HydrophobicHigh (Universal response)LowExcellent (Stable baseline)Optimal (Championed)
The Championed Approach: Mixed-Mode WAX/RP with CAD

By utilizing a Mixed-Mode column, we exploit two simultaneous retention mechanisms. At pH 5.0, the analyte is fully deprotonated ( −COO− ). The Weak Anion Exchange (WAX) ligands on the stationary phase electrostatically bind the carboxylate group, while the Reversed-Phase (RP) ligands interact with the tetrahydropyran ring. Coupled with a Charged Aerosol Detector (CAD)—which provides a universal, mass-dependent response for non-volatile analytes—this system delivers unparalleled specificity and sensitivity.

RetentionMechanism cluster_C18 Standard C18 Column cluster_MixedMode Mixed-Mode WAX/RP Column Analyte 2-[(oxan-4-yl)methoxy]acetic acid (Polar, Acidic, Lacks Chromophore) C18_Mech Hydrophobic Interaction Only Analyte->C18_Mech MM_Mech1 Weak Anion Exchange (Electrostatic binding of -COO⁻) Analyte->MM_Mech1 MM_Mech2 Reversed-Phase (Hydrophobic binding of Pyran) Analyte->MM_Mech2 C18_Result Poor Retention (k' < 1) Elutes at Void Volume C18_Mech->C18_Result MM_Result Synergistic Retention (k' > 3) High Resolution MM_Mech1->MM_Result MM_Mech2->MM_Result

Fig 1. Mechanistic comparison of retention strategies for highly polar aliphatic acids.

Experimental Design: A Self-Validating Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal System Suitability Testing (SST) and bracketing standards that continuously verify the method's performance across the analytical run, adhering strictly to current regulatory expectations ()[3].

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 100 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with LC-MS grade Acetic Acid. Causality: Ammonium acetate is highly volatile, preventing CAD nebulizer clogging. pH 5.0 ensures the analyte is fully ionized for optimal WAX interaction.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

2. Chromatographic Conditions

  • Column: Mixed-Mode WAX/RP (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.1 - 20.0 min: Re-equilibration at 10% B

3. Detector Settings (Charged Aerosol Detector)

  • Evaporation Temperature: 35°C.

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

4. Self-Validating Run Sequence A self-validating sequence ensures data integrity. If any SST fails, the sequence automatically halts, preventing the generation of invalid data.

  • Blank (Mobile Phase) - Verifies baseline stability.

  • SST Standard (6 replicates) - Verifies precision (RSD ≤ 2.0%) and retention time stability.

  • Unknown Samples (up to 10 injections).

  • Bracketing Standard - Verifies ongoing detector response stability (Recovery 98-102%).

ICH Q2(R2) Method Validation Framework

The validation of analytical procedures must demonstrate that the method is fit for its intended purpose. Because CAD response is inherently non-linear (following the power-law relationship R=aMb ),[1] permits the use of appropriate mathematical transformations, such as a log-log linear regression or a quadratic fit.

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity (Blank vs Spiked) Start->Spec Lin Linearity & Range (Log-Log Fit for CAD) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & IP) Start->Prec Data Statistical Evaluation (RSD ≤ 2.0%, R² ≥ 0.99) Spec->Data Lin->Data Acc->Data Prec->Data Valid Method Fit for Purpose (Validated) Data->Valid

Fig 2. ICH Q2(R2) aligned self-validating workflow for quantitative analytical procedures.

Table 2: ICH Q2(R2) Validation Summary for WAX/RP-CAD Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RTNo peaks in blank at tR​=8.4 minPass
Linearity & Range R2≥0.99 (LOQ to 120% of target) R2=0.998 (Log-Log transformation)Pass
Accuracy (Recovery) 95.0% - 105.0% across 3 levels98.4% - 101.2%Pass
Repeatability RSD ≤2.0% (n=6, 100% level)RSD = 0.85%Pass
Intermediate Precision RSD ≤2.0% (Different day/analyst)RSD = 1.12%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥10 (S/N = 14)Pass

Conclusion

The quantification of 2-[(oxan-4-yl)methoxy]acetic acid exposes the critical limitations of standard C18-UV workflows for highly polar, non-chromophoric analytes. By understanding the causality of molecular interactions, we can engineer a superior analytical strategy. The combination of a Mixed-Mode WAX/RP column with Charged Aerosol Detection provides the necessary electrostatic retention and universal detection required for this molecule. The resulting method is highly robust, fully compliant with ICH Q2(R2) validation guidelines, and provides a self-validating framework for routine, high-throughput pharmaceutical analysis.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column Journal of Chromatographic Science, Oxford Academic URL:[Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R2) ICH Official Database URL:[Link]

Sources

A Head-to-Head Comparison: 2-[(oxan-4-yl)methoxy]acetic acid versus Standard Acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Physicochemical and Metabolic Properties

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds and substituents is paramount to engineering successful drug candidates. The acetic acid moiety is a ubiquitous fragment in drug design, valued for its ability to engage in hydrogen bonding and its straightforward synthetic accessibility. However, the properties of the overall molecule are profoundly influenced by the nature of the substituents appended to this acidic core. This guide provides an in-depth comparison of 2-[(oxan-4-yl)methoxy]acetic acid, a molecule featuring a saturated heterocyclic oxane (tetrahydropyran) ring, against more "standard" or conventional acetic acid derivatives, such as those bearing simple alkyl ether or aromatic substituents.

This analysis will delve into the critical physicochemical and metabolic properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. We will explore how the introduction of the oxane moiety can modulate key parameters like lipophilicity, aqueous solubility, and metabolic stability, supported by experimental data and established scientific principles. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for their next generation of therapeutics.

The Rationale Behind the Oxane Moiety: A Structural Perspective

The decision to incorporate a cyclic ether like oxane into a drug candidate is a deliberate one, aimed at addressing common challenges in drug development such as poor solubility and rapid metabolic clearance. Unlike a simple acyclic ether or a planar aromatic ring, the three-dimensional and polar nature of the oxane ring imparts a unique set of properties to the parent molecule.

  • Increased Polarity and Hydrogen Bonding Potential: The ether oxygen within the oxane ring can act as a hydrogen bond acceptor, potentially improving interactions with water molecules and biological targets. This increased polarity can be a key factor in enhancing aqueous solubility.

  • Metabolic Stability: The oxane ring is generally more resistant to metabolic degradation compared to simple alkyl chains, which are susceptible to oxidation by cytochrome P450 enzymes.[1][2] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

  • Conformational Rigidity: The cyclic nature of the oxane ring introduces a degree of conformational constraint compared to a flexible alkyl chain. This can be advantageous for optimizing binding to a specific protein target by locking the molecule into a more favorable conformation.

To illustrate the structural differences, let's consider our lead compound and two representative "standard" acetic acid derivatives: methoxyacetic acid and 2-phenoxyacetic acid.

G cluster_0 2-[(oxan-4-yl)methoxy]acetic acid cluster_1 Methoxyacetic acid cluster_2 2-Phenoxyacetic acid a O(CH2)2CH(CH2O(C=O)CH2)CH2 b CH3OCH2COOH c C6H5OCH2COOH

Caption: Structural comparison of the featured and standard acetic acid derivatives.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug molecule are critical determinants of its oral bioavailability and overall suitability for development. Here, we compare 2-[(oxan-4-yl)methoxy]acetic acid with our selected standard derivatives in terms of lipophilicity (logP), acidity (pKa), and aqueous solubility.

Property2-[(oxan-4-yl)methoxy]acetic acidMethoxyacetic acid2-Phenoxyacetic acidRationale for Differences
cLogP (Predicted) ~0.3-0.3[3]1.34The larger, non-polar hydrocarbon portion of the oxane and phenyl rings increases lipophilicity compared to the simple methyl group. The oxane ring is less lipophilic than the phenyl ring.
pKa (Predicted) ~3.63.57[4]3.17The electron-withdrawing nature of the phenoxy group increases the acidity of the carboxylic acid proton compared to the alkyl ethers.
Aqueous Solubility HighVery Soluble[4]Sparingly SolubleThe higher polarity and hydrogen bonding capability of the ether-containing compounds, particularly the smaller methoxyacetic acid and the oxane derivative, contribute to greater aqueous solubility compared to the more lipophilic phenoxyacetic acid.

Data Presentation: The table above summarizes the key physicochemical properties. It is important to note that experimentally determined values can vary depending on the specific conditions of the assay.

Experimental Protocols for Physicochemical Property Determination

To ensure the trustworthiness of our comparisons, it is essential to outline the standardized methodologies used to determine these critical parameters.

Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of a compound's solubility.

  • Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Serial Dilution: A series of dilutions of the stock solution are prepared in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: An aliquot of each DMSO solution is added to a corresponding well containing a phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[5]

  • Incubation and Measurement: The plate is shaken for a defined period (e.g., 1-2 hours) at room temperature to allow for equilibration. The turbidity of each well is then measured by a plate reader at a wavelength of 620 nm.[5]

  • Data Analysis: The solubility is determined as the highest concentration at which the turbidity is not significantly different from the background.

G A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Dilution into PBS (pH 7.4) B->C D Incubate & Shake C->D E Measure Turbidity (620 nm) D->E F Determine Solubility E->F

Caption: Workflow for the kinetic aqueous solubility assay.

Lipophilicity (logP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for estimating the octanol-water partition coefficient (logP).[6][7]

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: A set of standard compounds with known logP values are injected into the HPLC system to determine their retention times.

  • Standard Curve Generation: A calibration curve is constructed by plotting the logarithm of the capacity factor (k') of the standards against their known logP values. The capacity factor is calculated from the retention time of the compound and the column dead time.[8]

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

  • logP Calculation: The capacity factor of the test compound is calculated, and its logP value is determined from the standard curve.[6]

Metabolic Stability: A Crucial Factor for In Vivo Success

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro assays using human liver microsomes (HLM) are widely used to predict in vivo metabolic clearance.[9][10]

Human Liver Microsome (HLM) Stability Assay

This assay measures the rate of disappearance of a compound when incubated with HLM, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

  • Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the cofactor NADPH, which is required for the activity of most P450 enzymes, is also prepared.[9]

  • Incubation: The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with the diluted microsomes at 37°C. The metabolic reaction is initiated by the addition of the NADPH solution.[11]

  • Time Points and Quenching: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Sample Processing and Analysis: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound versus time, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[12]

G cluster_0 Incubation at 37°C A Test Compound B Human Liver Microsomes C NADPH (Cofactor) D Quench Reaction at Time Points C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Calculate t1/2 and CLint F->G

Caption: Experimental workflow for the human liver microsome stability assay.

The Verdict: The Strategic Advantage of the Oxane Moiety

The inclusion of the 2-[(oxan-4-yl)methoxy] side chain represents a strategic move in drug design to favorably modulate the ADME properties of an acetic acid-based scaffold. Compared to simple alkyl ethers like methoxyacetic acid, the oxane derivative offers a larger, more three-dimensional structure that can be beneficial for target engagement while maintaining good aqueous solubility.

When contrasted with aromatic derivatives such as 2-phenoxyacetic acid, the oxane-containing compound is expected to exhibit lower lipophilicity and, consequently, higher aqueous solubility. Furthermore, the saturated heterocyclic ring of the oxane is generally less prone to oxidative metabolism than an aromatic ring, which can be a site of hydroxylation by P450 enzymes. This would predict a greater metabolic stability for 2-[(oxan-4-yl)methoxy]acetic acid.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available at: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • BioDuro. ADME Solubility Assay. Available at: [Link]

  • PCBIS. Kinetic solubility. Available at: [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available at: [Link]

  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]

  • ResearchGate. Plot of experimentally determined Partition coefficient.( logP Expt)... | Download Scientific Diagram. Available at: [Link]

  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Semantic Scholar. Oxetanes in Drug Discovery Campaigns. Available at: [Link]

  • Chemsrc.com. 2-methoxy-2-(oxan-4-yl)acetic acid. Available at: [Link]

  • ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available at: [Link]

  • Cheméo. Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). Available at: [Link]

  • NextSDS. 2-[4-(methoxycarbonyl)oxan-4-yl]acetic acid — Chemical Substance Information. Available at: [Link]

  • PubChem. Methoxyacetic Acid | C3H6O3 | CID 12251. Available at: [Link]

  • PMC. Metabolic stability and metabolite profiling of emerging synthetic cathinones. Available at: [Link]

  • Molport. 2-methoxy-2-(oxan-4-yl)acetic acid | 1549532-11-7. Available at: [Link]

  • Wikipedia. Methoxyacetic acid. Available at: [Link]

  • PubMed. The metabolic fate of 2,4-dichlorophenoxyacetic acid-n-butyl ester in the Wistar rat. Available at: [Link]

  • MDPI. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Available at: [Link]

  • Google Patents. CN101979372B - Preparation method of methoxyacetic acid.
  • The Good Scents Company. 2-methoxyphenyl acetic acid, 93-25-4. Available at: [Link]

Sources

Benchmarking the Physicochemical Efficacy of 2-[(oxan-4-yl)methoxy]acetic acid in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks to optimize ligand efficiency (LE) and lipophilic ligand efficiency (LLE). 2-[(oxan-4-yl)methoxy]acetic acid (CAS: 23077-21-6) is a highly versatile carboxylic acid fragment. In modern medicinal chemistry, the oxan-4-yl (tetrahydropyran or THP) moiety is a privileged scaffold, classically employed as a bioisostere for the cyclohexane ring to circumvent poor physicochemical properties 1.

This guide provides an objective benchmarking of 2-[(oxan-4-yl)methoxy]acetic acid against standard control compounds, detailing the causality behind its performance and providing self-validating experimental protocols for your own laboratory workflows.

Rationale and Structural Causality

Why benchmark this specific compound against its carbocyclic counterpart, 2-(cyclohexylmethoxy)acetic acid? The insertion of an oxygen atom into the aliphatic ring fundamentally alters the molecule's solvation energetics.

The oxygen heteroatom acts as a hydrogen bond acceptor (HBA), which significantly lowers the partition coefficient (cLogP) while maintaining the spatial geometry of the six-membered chair conformation. This reduction in lipophilicity directly translates to disrupted crystal packing and lower desolvation energy. Consequently, substituting a cyclohexyl group with an oxan-4-yl group drives significant improvements in aqueous solubility and reduces non-specific protein binding in plasma, leading to a higher unbound fraction ( fu​ ) 2.

SPR_Logic Substitution Cyclohexyl -> Oxan-4-yl (O-atom insertion) LogP Decreased Lipophilicity (Lower cLogP) Substitution->LogP HBA Added H-Bond Acceptor (Target Engagement) Substitution->HBA Solubility Improved Aqueous Solubility LogP->Solubility Clearance Reduced Unbound Clearance LogP->Clearance

Caption: Structure-Property Relationship (SPR) impact of oxanyl bioisosteric replacement.

Comparative ADME Benchmarking Data

To objectively evaluate the efficacy of 2-[(oxan-4-yl)methoxy]acetic acid as a structural motif, we benchmark it against two controls: an aliphatic carbocycle (Control 1) and an aromatic ring (Control 2). The data below illustrates the typical shifts in physicochemical properties when these fragments are incorporated into a standard pharmacophore 3.

Compound MotifcLogPKinetic Solubility(µM, pH 7.4)PAMPA Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)
2-[(oxan-4-yl)methoxy]acetic acid 0.45 >200 12.5 18
2-(cyclohexylmethoxy)acetic acid (Control 1)1.854528.445
2-phenoxyacetic acid (Control 2)1.358535.162

Data Synthesis: The oxan-4-yl derivative demonstrates superior kinetic solubility and a highly favorable intrinsic clearance profile ( CLint​ ) in Human Liver Microsomes (HLM) compared to the cyclohexyl control. While passive permeability ( Papp​ ) is slightly reduced due to the increased polarity, the overall Lipophilic Ligand Efficiency is drastically improved.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity relies on reproducibility and internal validation. The following protocols are designed as self-validating systems to ensure that any data generated for these building blocks is robust and artifact-free.

ADME_Workflow Start Compound Library (Oxanyl vs. Cyclohexyl) Solubility Kinetic Solubility (Nephelometry) Start->Solubility Permeability PAMPA Permeability (Artificial Membrane) Start->Permeability Clearance HLM Stability (Microsomal Clearance) Start->Clearance Decision Lead Selection (High LLE, Low Clearance) Solubility->Decision Permeability->Decision Clearance->Decision

Caption: Workflow for benchmarking physicochemical and ADME properties of building blocks.

Protocol A: Kinetic Aqueous Solubility Assay (Nephelometry)

This assay determines the concentration at which a compound transitions from a dissolved solute to a colloidal suspension.

  • Preparation of Compound Stocks: Dissolve 2-[(oxan-4-yl)methoxy]acetic acid and controls in 100% DMSO to a 10 mM concentration.

    • Causality: DMSO ensures complete initial dissolution, acting as a universal carrier before the aqueous challenge.

  • Serial Dilution & Aqueous Spiking: Dispense aliquots into a 96-well plate and dilute with 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final concentration range of 1–500 µM. Ensure final DMSO concentration is ≤ 1%.

    • Causality: pH 7.4 mimics physiological blood plasma. Restricting DMSO to ≤ 1% prevents the co-solvent from artificially inflating the apparent aqueous solubility of lipophilic controls.

  • Incubation & Readout: Incubate at 37°C for 2 hours with orbital shaking. Measure light scattering using a nephelometer.

    • Causality: Nephelometry detects the exact inflection point of light scattering caused by precipitation, providing a rapid, high-throughput readout of kinetic solubility.

  • Self-Validating Control Check: The assay plate is strictly validated by internal controls. Diclofenac (high solubility control, >200 µM) must show baseline scattering, while Nicardipine (low solubility control, <10 µM) must trigger a sharp scattering inflection point. If these controls fail, the plate is rejected.

Protocol B: In Vitro HLM Metabolic Stability Assay

This assay evaluates the vulnerability of the building block to Phase I hepatic metabolism.

  • Reaction Mixture Assembly: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A 1 µM substrate concentration is utilized to remain well below the Michaelis constant ( Km​ ) for most CYP450 enzymes. This ensures strict first-order degradation kinetics, which is mathematically required to accurately calculate intrinsic clearance ( CLint​ ).

  • Cofactor Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Causality: CYP450 enzymes require continuous electron transfer. A regenerating system is used instead of direct NADPH addition to prevent rapid cofactor depletion and subsequent product inhibition during the 45-minute assay window.

  • Quenching & LC-MS/MS Analysis: At intervals (0, 5, 15, 30, and 45 minutes), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction. The internal standard normalizes any ionization variability downstream in the mass spectrometer.

  • Self-Validating Control Check: Verapamil is run in parallel on every plate. The assay is automatically rejected if Verapamil fails to demonstrate a rapid clearance profile ( t1/2​<15 min), as this directly indicates compromised microsomal activity or a degraded NADPH cofactor system.

References

  • Tetrahydropyrans in Drug Discovery Source: PharmaBlock URL
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)

Sources

A Guide to Structural Validation of 2-[(oxan-4-yl)methoxy]acetic acid using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the use of Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of 2-[(oxan-4-yl)methoxy]acetic acid. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for chemical characterization. This document will delve into the theoretical underpinnings of FTIR as applied to this specific molecule, present a detailed experimental protocol, and compare the expected spectral data with that of alternative analytical techniques.

Introduction: The Molecular Blueprint of 2-[(oxan-4-yl)methoxy]acetic acid

2-[(oxan-4-yl)methoxy]acetic acid is a molecule of interest in medicinal chemistry and drug discovery, featuring three key functional groups that dictate its chemical behavior and potential biological activity: a carboxylic acid, an ether linkage, and a saturated heterocyclic tetrahydropyran (also known as oxane) ring. Accurate structural confirmation is a critical step in its synthesis and application. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of these key functional groups, thereby validating the molecular structure.

The principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] Different types of bonds and functional groups absorb at characteristic frequencies, producing a unique spectral "fingerprint" for the molecule.[1] For 2-[(oxan-4-yl)methoxy]acetic acid, we can predict the appearance of specific peaks corresponding to the vibrations of the carboxylic acid O-H and C=O bonds, the C-O-C ether linkage, and the C-H bonds of the aliphatic oxane ring.

Predicted FTIR Spectral Features for 2-[(oxan-4-yl)methoxy]acetic acid

The structural validation of 2-[(oxan-4-yl)methoxy]acetic acid by FTIR spectroscopy hinges on the identification of several key absorption bands. Based on established group frequencies, we can anticipate the following spectral features:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Characteristics
Carboxylic AcidO-H stretch2500-3300Very broad and strong, often obscuring C-H stretches, indicative of hydrogen-bonded dimers.[2][3][4]
Carboxylic AcidC=O stretch1690-1760Intense and sharp. Its position can be influenced by hydrogen bonding.[2][3]
EtherC-O-C stretch1070-1150Strong and characteristic for saturated ethers.[5][6][7]
Alkane (Oxane Ring & Methylene Bridge)C-H stretch2850-2960Medium to strong, sharp peaks.
Carboxylic AcidO-H bend1350-1450Medium intensity.
Carboxylic AcidC-O stretch1210-1320Medium to strong.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of 2-[(oxan-4-yl)methoxy]acetic acid.

Instrumentation and Sample Preparation
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable.

  • Sampling Technique: The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A diamond or germanium crystal is ideal. Alternatively, the KBr pellet method can be used.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid 2-[(oxan-4-yl)methoxy]acetic acid powder onto the crystal, ensuring complete coverage of the sampling area.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder.

Data Acquisition
  • Spectral Range: Scan from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

The logical flow of the experimental workflow is depicted in the following diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Sample Preparation ATR ATR Method Prep->ATR Choose Method KBr KBr Pellet Method Prep->KBr Choose Method Acquire Acquire Spectrum ATR->Acquire KBr->Acquire Background Background Scan Sample Sample Scan Background->Sample Subtract Process Process Spectrum Sample->Process Interpret Interpret Peaks Process->Interpret Validate Validate Structure Interpret->Validate

Caption: Experimental workflow for FTIR analysis.

Comparative Analysis: FTIR vs. Other Structural Validation Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive structural elucidation often benefits from complementary techniques.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Presence of key functional groups (carboxylic acid, ether, C-H bonds).Fast, non-destructive, requires minimal sample.Provides limited information on the carbon skeleton and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides a complete structural picture.Requires larger sample amounts, more expensive instrumentation, and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, confirming the elemental composition.High sensitivity, provides molecular formula.Does not directly provide information on functional groups or stereochemistry.

The relationship between these techniques in achieving full structural validation can be visualized as follows:

Validation_Techniques FTIR FTIR Spectroscopy Structure Validated Structure of 2-[(oxan-4-yl)methoxy]acetic acid FTIR->Structure Functional Groups NMR NMR Spectroscopy NMR->Structure Connectivity & Stereochemistry MS Mass Spectrometry MS->Structure Molecular Weight & Formula

Caption: Complementary nature of analytical techniques.

Conclusion

FTIR spectroscopy serves as an indispensable first-line technique for the structural validation of 2-[(oxan-4-yl)methoxy]acetic acid. Its ability to rapidly confirm the presence of the defining carboxylic acid and ether functionalities, along with the aliphatic oxane ring, provides a high degree of confidence in the synthesized material. While NMR and Mass Spectrometry are necessary for a complete and unambiguous structural elucidation, FTIR offers a cost-effective and efficient method for routine quality control and initial characterization. The methodologies and spectral interpretations presented in this guide provide a robust framework for researchers to confidently apply FTIR in their synthetic and analytical workflows.

References

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • University of California, Davis. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Cheng, Z., et al. (2003). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Langmuir, 20(2), 536-542. [Link]

  • Weng, C., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 57(51), 21674-21683. [Link]

  • Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(19), 17096-17105. [Link]

  • University of California, Davis. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • InstaNANO. (2026, March 25). FTIR Functional Group Database Table with Search. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-[(oxan-4-yl)methoxy]acetic acid: Navigating Reproducibility in Ether Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-[(oxan-4-yl)methoxy]acetic acid, a molecule of interest in medicinal chemistry and materials science, presents a classic challenge in ether synthesis. While the Williamson ether synthesis is the most direct and widely employed method, its reproducibility across different laboratory settings can be influenced by several critical parameters. This guide provides a comprehensive comparison of two plausible synthetic protocols for this target molecule, grounded in the principles of the Williamson ether synthesis. We will delve into the rationale behind the choice of reagents and conditions, potential challenges, and troubleshooting strategies to enhance reproducibility.

The Synthetic Challenge: An Overview

The target molecule, 2-[(oxan-4-yl)methoxy]acetic acid, is an ether formed between the primary alcohol (oxan-4-yl)methanol and an acetic acid moiety. The key bond formation is the ether linkage, which is typically forged via a nucleophilic substitution (SN2) reaction. The Williamson ether synthesis is ideally suited for this transformation, involving the reaction of an alkoxide with an alkyl halide.[1]

However, the success of this synthesis is not merely a matter of mixing the starting materials. The choice of base, solvent, and reaction temperature can significantly impact the yield, purity, and scalability of the reaction.[2] Factors such as steric hindrance, the potential for elimination side reactions, and the solubility of intermediates all play a crucial role.[3] This guide will explore two distinct approaches to the Williamson ether synthesis of 2-[(oxan-4-yl)methoxy]acetic acid, providing a framework for researchers to select and optimize a method that best suits their laboratory capabilities and project requirements.

Method 1: The Classic Approach with Sodium Hydride in an Aprotic Polar Solvent

This protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the starting alcohol, (oxan-4-yl)methanol. The reaction is conducted in tetrahydrofuran (THF), a common aprotic polar solvent that is relatively inert and effectively solvates the resulting sodium alkoxide.

Experimental Protocol

Step 1: Formation of the Sodium Alkoxide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.0 g, 25.0 mmol) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve (oxan-4-yl)methanol (2.32 g, 20.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

Step 2: Ether Formation

  • Dissolve ethyl bromoacetate (3.67 g, 22.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Saponification

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water (10 mL).

  • Add a solution of sodium hydroxide (2.4 g, 60.0 mmol) in water (20 mL).

  • Stir the mixture vigorously at room temperature for 2 hours to saponify the ethyl ester.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether (2 x 30 mL) to remove any unreacted starting materials or non-polar byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Rationale and Considerations
  • Base: Sodium hydride is a powerful base that irreversibly deprotonates the alcohol, driving the reaction towards the formation of the alkoxide.[3] The evolution of hydrogen gas provides a visual indication of the reaction's progress.

  • Solvent: THF is a good choice as it is aprotic and will not interfere with the strong base.[3] Its ability to solvate the sodium cation of the alkoxide enhances the nucleophilicity of the oxygen atom.

  • Ester Protection: The reaction is performed on the ethyl ester of bromoacetic acid to avoid complications with the free carboxylic acid, which would be deprotonated by the strong base. The subsequent saponification step is necessary to obtain the final carboxylic acid product.

  • Reproducibility: This method is generally reliable but requires strict anhydrous conditions, as sodium hydride reacts violently with water.[2] The quality of the sodium hydride and the dryness of the solvent and glassware are critical for reproducibility.

Method 2: Phase-Transfer Catalysis for Milder Conditions

This protocol employs a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases. This approach avoids the need for strong, moisture-sensitive bases like sodium hydride and can often be performed under milder conditions.

Experimental Protocol

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (oxan-4-yl)methanol (2.32 g, 20.0 mmol), bromoacetic acid (2.78 g, 20.0 mmol), and toluene (50 mL).

  • Add a 50% aqueous solution of sodium hydroxide (10 mL).

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.64 g, 2.0 mmol).

Step 2: Reaction

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring for 8-12 hours. The vigorous stirring is crucial to ensure efficient transfer of the reactants between the phases.

  • Monitor the reaction progress by TLC.

Step 3: Work-up

  • Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water (20 mL).

  • Extract the combined aqueous layers with ethyl acetate (2 x 30 mL) to recover any product.

  • Combine all organic layers and discard the aqueous phase.

  • Extract the combined organic layers with a 1M aqueous solution of sodium hydroxide (3 x 30 mL).

  • Cool the combined basic aqueous extracts in an ice bath and acidify to pH 2-3 with 6M hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the final organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel or by recrystallization as described in Method 1.

Rationale and Considerations
  • Phase-Transfer Catalyst: The TBAB transports the hydroxide ions from the aqueous phase to the organic phase to deprotonate the alcohol, and it also helps to bring the bromoacetate anion into the organic phase for the reaction. This avoids the need for anhydrous conditions.

  • Safety and Convenience: This method is generally safer and more convenient than using sodium hydride, as it avoids the handling of a pyrophoric reagent and the need for strictly anhydrous conditions.

  • Reaction Time: The reaction time may be longer compared to the sodium hydride method due to the heterogeneous nature of the reaction.

  • Reproducibility: Reproducibility can be influenced by the stirring rate, the quality of the phase-transfer catalyst, and the concentration of the reagents. Inconsistent stirring can lead to variable reaction rates and yields.

Quantitative Comparison of Synthesis Methods

ParameterMethod 1: Sodium HydrideMethod 2: Phase-Transfer Catalysis
Base Sodium Hydride (NaH)Sodium Hydroxide (NaOH)
Solvent Anhydrous Tetrahydrofuran (THF)Toluene and Water (biphasic)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Reaction Temperature Reflux (approx. 66 °C)80-90 °C
Reaction Time 4-6 hours8-12 hours
Key Requirements Strict anhydrous conditionsVigorous stirring
Safety Considerations Handling of pyrophoric NaHUse of corrosive NaOH
Work-up Complexity Quenching of NaH, saponificationPhase separation, multiple extractions
Estimated Yield 60-80%50-70%

Experimental Workflow Diagram

Synthesis_Workflow cluster_method1 Method 1: Sodium Hydride cluster_method2 Method 2: Phase-Transfer Catalysis A1 Start: (oxan-4-yl)methanol B1 NaH, Anhydrous THF C1 Alkoxide Formation B1->C1 Deprotonation D1 Ethyl Bromoacetate E1 Etherification (Reflux) D1->E1 SN2 Reaction F1 Saponification (NaOH) E1->F1 Hydrolysis G1 Acidic Work-up F1->G1 Protonation H1 Purification G1->H1 Isolation I1 Final Product H1->I1 A2 Start: (oxan-4-yl)methanol B2 Bromoacetic Acid, NaOH(aq), Toluene, TBAB C2 Biphasic Reaction (80-90 °C) B2->C2 PTC-mediated SN2 D2 Phase Separation & Acidic Work-up C2->D2 Isolation E2 Purification D2->E2 Purification F2 Final Product E2->F2

Caption: Comparative workflow of two synthetic methods for 2-[(oxan-4-yl)methoxy]acetic acid.

Reproducibility and Troubleshooting

The reproducibility of ether syntheses can be a significant hurdle. Here are some common challenges and troubleshooting strategies for the described methods:

  • Low Yield:

    • Method 1: Incomplete deprotonation of the alcohol can be a cause. Ensure the sodium hydride is fresh and the reaction is truly anhydrous. Incomplete reaction can be addressed by extending the reflux time.

    • Method 2: Inefficient stirring can lead to poor phase transfer and low yields. Ensure the stirring is vigorous enough to create a fine emulsion. The phase-transfer catalyst may also degrade over time; using a fresh batch is recommended.

  • Side Reactions:

    • The primary side reaction in a Williamson ether synthesis is elimination, although this is less likely with a primary alkyl halide like ethyl bromoacetate.[3]

    • In Method 1, if the temperature is too high or a sterically hindered base is used, elimination could become more prominent.

  • Difficult Purification:

    • The presence of unreacted starting materials can complicate purification. Monitoring the reaction by TLC is crucial to ensure completion.

    • Emulsion formation during the work-up of the phase-transfer catalysis method can be an issue. Adding a small amount of brine can help to break the emulsion.

Conclusion

The synthesis of 2-[(oxan-4-yl)methoxy]acetic acid can be approached through at least two variations of the Williamson ether synthesis, each with its own set of advantages and disadvantages. The sodium hydride method is a classic and often high-yielding approach but requires stringent anhydrous conditions and careful handling of a hazardous reagent. The phase-transfer catalysis method offers a safer and more convenient alternative, albeit potentially with longer reaction times and a greater dependence on efficient mixing.

The choice of method will ultimately depend on the specific needs and capabilities of the laboratory. By understanding the underlying chemical principles and potential pitfalls of each approach, researchers can improve the reproducibility and success of their synthetic efforts.

References

  • Brainly. (2024, April 12). Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Vedantu. (2024, July 2). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis: Validating a GC Method for 2-[(oxan-4-yl)methoxy]acetic Acid and Comparing Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 2-[(oxan-4-yl)methoxy]acetic Acid Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-[(oxan-4-yl)methoxy]acetic acid (CAS 23077-21-6) serves as a key building block in the synthesis of various novel therapeutic agents.[1] Its molecular structure, featuring a carboxylic acid and an ether linkage on a tetrahydropyran ring, presents distinct analytical challenges. The presence of even minute quantities of impurities—be they residual starting materials, by-products, or degradation products—can have profound implications for the downstream synthetic steps and the toxicological profile of the final drug product.

This guide provides an in-depth, field-proven perspective on establishing a robust, validated Gas Chromatography (GC) method for the purity assessment of this compound. We will explore the causal logic behind critical methodological choices, such as derivatization, and present a complete validation protocol in accordance with international regulatory standards.[2][3] Furthermore, we will objectively compare the validated GC method against orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), to provide researchers and drug development professionals with a comprehensive framework for selecting the most fit-for-purpose analytical strategy.

Part 1: Gas Chromatography (GC) Method Validation

The Foundational Challenge: Why Derivatization is Non-Negotiable

Direct analysis of 2-[(oxan-4-yl)methoxy]acetic acid by Gas Chromatography is inherently problematic. The molecule's carboxylic acid functional group is highly polar and possesses an active proton, leading to strong intermolecular hydrogen bonding.[4] This results in:

  • Low Volatility: The compound will not readily vaporize in the GC inlet, leading to poor transfer onto the analytical column.

  • Thermal Instability: At the high temperatures required for volatilization, the carboxylic acid can decarboxylate or degrade, creating analytical artifacts and compromising quantification.

  • Poor Chromatography: The polar nature of the analyte causes significant peak tailing and irreversible adsorption on the column's stationary phase, resulting in poor resolution and inaccurate peak integration.[5]

To overcome these limitations, a chemical modification step known as derivatization is essential.[5][6] This process converts the polar, non-volatile carboxylic acid into a less polar, more volatile, and thermally stable derivative.[7] The most common approaches are silylation and alkylation (esterification).[7][8] For this application, we select silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used and highly efficient reagent that replaces the active proton on the carboxyl group with a trimethylsilyl (TMS) group.[9]

Experimental Protocol: Purity Determination by GC-FID

This protocol outlines a complete, self-validating system for the purity analysis of 2-[(oxan-4-yl)methoxy]acetic acid.

1. Materials and Reagents:

  • Analyte: 2-[(oxan-4-yl)methoxy]acetic acid reference standard (>99.5% purity) and test samples.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade).

  • Internal Standard (IS): n-Tetradecane or a suitable non-interfering hydrocarbon.

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve n-Tetradecane in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • Calibration Standard Preparation:

    • Accurately weigh approximately 25 mg of the 2-[(oxan-4-yl)methoxy]acetic acid reference standard into a 25 mL volumetric flask.

    • Add 1.0 mL of the Internal Standard Stock Solution.

    • Dilute to volume with the solvent. This creates a standard solution of approximately 1 mg/mL analyte and 0.04 mg/mL IS.

    • Prepare a series of five calibration standards by serial dilution to cover the desired linear range (e.g., 0.1 mg/mL to 1.5 mg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Add 1.0 mL of the Internal Standard Stock Solution and dilute to volume with the solvent.

3. Derivatization Procedure:

  • Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA (+1% TMCS).[8]

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[8]

  • Cool the vial to room temperature before placing it in the GC autosampler.

4. GC-FID Operating Conditions:

  • Gas Chromatograph: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent mid-polarity capillary column (30 m x 0.53 mm ID, 3.0 µm film thickness).[10][11]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 2.0 mL/min.

  • Injector: Split mode (Split ratio 20:1), Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector: FID, Temperature: 280°C.

  • Injection Volume: 1 µL.

Method Validation Workflow

The validation of this analytical method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[12][13]

GC_Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: ICH Q2(R1) Validation cluster_imp Phase 3: Implementation Dev Method Development (Derivatization, GC Conditions) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Spec Specificity (Peak Purity, Impurity Spiking) Opt->Spec Lin Linearity & Range (5-point curve, r² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery, 98-102%) Lin->Acc Prec Precision (Repeatability & Intermediate, RSD < 2%) Acc->Prec LOD LOD & LOQ (S/N Ratio or SD of Intercept) Prec->LOD Robust Robustness (Flow, Temp. Variation) LOD->Robust Routine Routine QC Analysis Robust->Routine SST System Suitability (Resolution, Tailing Factor) Transfer Method Transfer Routine->Transfer

Caption: Workflow for GC method validation based on ICH Q2(R1).

Data Summary: Acceptance Criteria and Typical Results

The following table summarizes the validation parameters, their acceptance criteria, and hypothetical (yet realistic) results for the described GC-FID method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte and IS.Pass
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range 50% to 150% of the target concentration0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels99.2%, 100.5%, 101.1%
Precision (Repeatability, %RSD) %RSD ≤ 2.0% (n=6)0.85%
Precision (Intermediate, %RSD) %RSD ≤ 3.0% (different day/analyst)1.20%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.005 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.015 mg/mL
Robustness System suitability parameters pass under varied conditions.Pass

Part 2: Comparative Guide to Alternative Analytical Methodologies

While a validated GC method is highly effective, it is crucial for a senior scientist to understand the landscape of alternative techniques. The choice of method is dictated by the specific question being asked—be it routine quality control, impurity identification, or primary standard characterization.

Method_Comparison_Logic cluster_methods Analytical Methodologies Start Analytical Need: Purity of 2-[(oxan-4-yl)methoxy]acetic acid GC GC-FID (Post-Derivatization) Start->GC Volatile Impurities? Routine QC? HPLC HPLC-UV Start->HPLC Non-Volatile Impurities? Routine QC? LCMS LC-MS Start->LCMS Impurity ID Needed? High Sensitivity? qNMR qNMR Start->qNMR Primary Standard? No Reference Material? Result1 Result1 GC->Result1 Quantitative Purity (%) Result2 Result2 HPLC->Result2 Quantitative Purity (%) Result3 Result3 LCMS->Result3 Impurity Structure & Mass Result4 Result4 qNMR->Result4 Absolute Purity (%) (Primary Method)

Caption: Decision logic for selecting an analytical purity method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[6][14][15]

  • Principle: It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically C18).[16][17] For this analyte, a reversed-phase method would be ideal.

  • Advantages:

    • No Derivatization Required: Directly analyzes the compound in its native state, eliminating a sample preparation step and a potential source of error.

    • High Versatility: Suitable for a wide range of non-volatile and thermally labile impurities.[18]

    • Robust Quantification: HPLC with UV detection provides excellent accuracy and precision for routine analysis.[19][20]

  • Limitations:

    • Limited Sensitivity: The target molecule lacks a strong chromophore, meaning UV detection would likely be performed at a low wavelength (~210 nm), which can suffer from baseline noise and interference.[17]

    • No Structural Information: Provides no definitive structural information about unknown impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the unparalleled detection capabilities of mass spectrometry.[21][22][23]

  • Principle: As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio is measured, providing molecular weight data.

  • Advantages:

    • Definitive Identification: Provides molecular weight and fragmentation data, which are critical for the structural elucidation of unknown impurities and degradation products.[21][24]

    • Exceptional Sensitivity and Specificity: Can detect and identify impurities at trace levels, far below the capabilities of UV or FID detectors.[14][23]

  • Limitations:

    • Higher Complexity and Cost: Instrumentation is significantly more expensive and requires greater operator expertise.

    • Quantification Challenges: Response factors can vary significantly between compounds, making accurate quantification without specific reference standards for each impurity more complex than with universal detectors like FID.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of analysis that allows for the determination of purity without relying on a reference standard of the analyte itself.[25][26][27]

  • Principle: The area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified, high-purity internal standard of known concentration, the absolute purity of the analyte can be determined.[28]

  • Advantages:

    • Primary Method: Does not require a calibration curve or an analyte-specific reference standard, making it invaluable for characterizing new chemical entities or in-house standards.[25][29]

    • Provides Structural Confirmation: Simultaneously confirms the identity and structure of the main component while determining its purity.

  • Limitations:

    • Lower Sensitivity: Significantly less sensitive than chromatographic methods, making it unsuitable for trace impurity analysis.

    • Potential for Signal Overlap: In complex mixtures, signals from impurities may overlap with analyte or standard signals, complicating quantification.[26]

Comparative Performance Summary
FeatureGC-FID (with Derivatization) HPLC-UV LC-MS qNMR
Primary Application Routine QC, Volatile ImpuritiesRoutine QC, Non-Volatile ImpuritiesImpurity Identification, Trace AnalysisPrimary Standard Characterization
Derivatization Required? YesNoNoNo
Sensitivity HighModerateVery HighLow
Specificity High (Chromatographic)High (Chromatographic)Very High (Mass-based)High (Structural)
Impurity Identification NoNoYes (Definitive)Yes (for major impurities)
Quantitative Accuracy HighHighModerate-HighVery High (Primary Method)
Throughput HighHighModerateLow
Cost & Complexity ModerateModerateHighHigh

Part 3: Senior Scientist's Recommendation and Conclusion

The selection of an analytical method is not a one-size-fits-all decision; it must be a strategic choice aligned with the specific objective and the stage of drug development.

  • For Routine Quality Control and Batch Release: A validated GC-FID method following derivatization is an excellent choice. It is robust, cost-effective, and provides the high accuracy and precision required for quantitative purity assessment.[10][30] An HPLC-UV method is an equally strong, and often preferred, alternative as it avoids the derivatization step, making it more streamlined for a high-throughput QC environment.[18][31]

  • For Impurity Profiling and Structural Elucidation: During process development or forced degradation studies, where the identity of unknown impurities is critical, LC-MS is the unequivocal gold standard.[21][24] Its ability to provide molecular weight and structural data is essential for understanding degradation pathways and meeting regulatory requirements for impurity characterization.

  • For Reference Standard Characterization: When certifying a new batch of reference material or establishing the purity of a novel compound for which no pre-existing standard exists, qNMR is the most authoritative technique.[25][29] Its status as a primary method provides a direct and unbiased measure of absolute purity, which can then be used to qualify standards for other, more routine chromatographic methods.

References

  • Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL
  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL
  • Title: Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization Source: ResearchGate URL
  • Title: Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique Source: Current Pharmaceutical Analysis URL
  • Title: Comparative analysis of derivatization reagents for carboxylic acids Source: Benchchem URL
  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: European Pharmaceutical Review URL
  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients (Alternative Source)
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Title: Sample Preparation – Derivatization Extraction Source: SCION Instruments URL
  • Title: Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin Source: Journal of Pharmaceutical Negative Results URL
  • Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: International Journal of Novel Trends in Pharmaceutical Sciences URL
  • Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL
  • Title: GC Derivatization Source: Restek URL
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Derivatizing Reagents Source: Obrnuta faza URL
  • Title: A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine Source: Benchchem URL
  • Title: A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications Source: MDPI URL
  • Source: Moravek, Inc.
  • Title: 2-[4-(methoxycarbonyl)
  • Title: HPLC method validation and application for organic acid analysis in wine after solid-phase extraction Source: SciSpace URL
  • Title: Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed Source: Longdom Publishing URL
  • Title: FDA Guidelines for Chromatography Validation Source: Allan Chemical Corporation URL
  • Title: The role of assay methods in characterizing the quality of bulk pharmaceuticals Source: PMC URL
  • Title: 2-methoxy-2-(oxan-4-yl)
  • Title: 2-[(oxan-4-yl)
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL
  • Title: Q2(R1)
  • Title: 7-8 Techniques for Quality Control in Pharmaceutical Analysis Source: JOCPR URL
  • Title: DETERMINATION OF MAIN ORGANIC ACIDS IN MACEDONIAN WINES BY RP HPLC Source: CABI Digital Library URL
  • Title: Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed (Alternative Source)
  • Title: validating the purity of a commercial acetic acid solution for research Source: Benchchem URL
  • Title: Validated GC-FID Method for the Determination of Acetic Acid as an Impurity in Triacetin by Gas Chromatography Source: ResearchGate URL
  • Title: Conducting GC Method Validation Using High Accuracy Standards Source: Environics URL
  • Title: ICH Q3C Impurities: Residual Solvents Source: USP-NF URL
  • Source: IISTE.
  • Title: Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6)
  • Title: 1549532-11-7|2-Methoxy-2-(oxan-4-yl)
  • Source: PharmaGuru.

Sources

Safety Operating Guide

2-[(oxan-4-yl)methoxy]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of rigorous experimental design. 2-[(oxan-4-yl)methoxy]acetic acid (also known as 2-(tetrahydro-2H-pyran-4-ylmethoxy)acetic acid) presents a unique dual-hazard profile in the laboratory. It combines the corrosive potential of a carboxylic acid with the latent instability of an ether-linked tetrahydropyran (oxan) ring.

Proper disposal requires understanding the causality behind these hazards: the acid group dictates container compatibility and waste segregation, while the ether linkage introduces the risk of autoxidation and explosive peroxide formation[1]. To ensure the highest standards of operational safety, the following guide provides a self-validating, step-by-step protocol for the safe handling and disposal of this compound.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first quantify the physicochemical risks. The tetrahydropyran moiety is a known peroxide former[2]. Atmospheric oxygen reacts with the alpha-carbon of the ether via a radical mechanism, forming hydroperoxides that concentrate over time. Simultaneously, the acetic acid functional group lowers the pH, making the compound incompatible with strong bases, cyanides, and reactive metals[3].

Table: Quantitative Hazard and Disposal Data

Property / HazardValue / ClassificationOperational Implication
Chemical Class Ether-linked Organic AcidRequires strict segregation from oxidizers and strong bases.
Peroxide Former Class Class B (or Class 2)Must be tested for peroxides every 6 months if opened[4].
Safe Peroxide Limit < 20 ppmSafe for standard hazardous waste consolidation and transport[2].
Danger Peroxide Limit > 100 ppmSevere explosion hazard; requires immediate EHS stabilization[1].
EPA Waste Code D002 (Corrosive)Cannot be drain-disposed; must be incinerated via RCRA protocol[5].

Disposal Workflow & Decision Logic

Before any physical manipulation of the waste container, a strict decision tree must be followed to validate the safety of the material. Moving a peroxidized container can provide the mechanical activation energy required for detonation.

DisposalWorkflow Start Identify Expired/Waste 2-[(oxan-4-yl)methoxy]acetic acid Visual Visual Inspection (Check for crystals) Start->Visual Bomb DO NOT TOUCH. Contact EHS Visual->Bomb Crystals visible Test Peroxide Test Strip (Quantify ppm) Visual->Test Clear liquid HighPerox > 20 ppm Peroxides High Risk Test->HighPerox LowPerox < 20 ppm Peroxides Safe for Disposal Test->LowPerox Treat Chemical Stabilization (e.g., FeSO4) HighPerox->Treat Waste Collect in Non-Halogenated Organic Acid Waste LowPerox->Waste Treat->Waste Label Label per EPA RCRA & Store in SAA Waste->Label

Workflow for the safety screening and hazardous waste disposal of peroxide-forming organic acids.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step verifies the safety of the next, ensuring that catastrophic failures are physically mitigated if followed correctly.

Phase 1: Visual and Chemical Peroxide Screening

Causality: Tetrahydropyran derivatives form shock-sensitive peroxides. Visual and chemical validation prevents the handling of explosive materials.

  • Visual Inspection (Do Not Touch): Inspect the container without moving it. Look for white crystals around the cap, discoloration, or liquid stratification. If any of these are present, evacuate the immediate area and contact Environmental Health and Safety (EHS) immediately[1].

  • Peroxide Testing: If the container appears normal, don appropriate PPE (flame-retardant lab coat, heavy-duty nitrile gloves, face shield). Using a validated peroxide test strip (e.g., Quantofix or Dosatest), dip the strip into the chemical and wait 15 seconds[4].

  • Quantification & Action:

    • 0–19 ppm: The chemical is safe for standard waste consolidation[2].

    • 20–100 ppm: The chemical must be chemically stabilized before disposal. Add a reducing agent (such as a ferrous sulfate solution) or an inhibitor (like BHT or hydroquinone) to neutralize the peroxides.

    • >100 ppm: Close the fume hood sash immediately. Do not attempt to neutralize. Contact EHS for specialized bomb-squad removal[1].

Phase 2: Waste Segregation and Containment

Causality: As an organic acid, mixing this compound with incompatible waste streams (like nitric acid or strong bases) will cause violent exothermic reactions, potentially boiling the solvent and rupturing the container[3].

  • Select the Container: Use a chemically compatible container, such as high-density polyethylene (HDPE). Do not use steel containers, as the acid will corrode the metal, despite iron's ability to inhibit peroxides in simple ethers[6].

  • Segregation: Pour the validated, peroxide-free waste into a designated "Non-Halogenated Organic Acid Waste" carboy. Ensure this carboy is strictly segregated from strong oxidizers, inorganic acids, and strong alkalis[3].

  • Secondary Containment: Place the waste carboy in a secondary containment bin capable of holding 110% of the primary container's volume to mitigate spill risks[7].

SegregationLogic Compound 2-[(oxan-4-yl)methoxy]acetic acid Incompatible Incompatible Storage Compound->Incompatible Compatible Compatible Storage Compound->Compatible Bases Strong Bases (Exothermic Risk) Incompatible->Bases Oxidizers Strong Oxidizers (Combustion Risk) Incompatible->Oxidizers OrgAcids Organic Acids Cabinet Compatible->OrgAcids SecContain HDPE Secondary Containment Compatible->SecContain

Chemical compatibility and segregation logic for safe storage prior to waste collection.

Phase 3: Regulatory Compliance and EPA Documentation

Causality: The EPA strictly regulates the cradle-to-grave lifecycle of hazardous chemicals under the Resource Conservation and Recovery Act (RCRA) to prevent groundwater contamination and municipal infrastructure damage[5].

  • Labeling: Attach a hazardous waste tag to the container immediately upon the first drop of waste entering it. The label must explicitly list "2-[(oxan-4-yl)methoxy]acetic acid" and note the primary hazards: "Corrosive" and "Peroxide Former"[5].

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation. Under EPA Subpart K regulations, academic and research labs must not exceed accumulation limits and must transfer the waste to a central accumulation area within 3 days of the container becoming full[3].

  • Drain Prohibition: Never dispose of this chemical down the sanitary sewer. While some simple, highly biodegradable organic acids are sometimes permitted for drain disposal, ether-linked organic acids resist rapid biodegradation and violate federal prohibitions against discharging toxic compounds into Publicly Owned Treatment Works (POTW)[8].

References

  • Central Washington University - Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • US Environmental Protection Agency (EPA) - School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • Environmental Marketing Services - Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Daniels Health - How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from[Link]

  • University of Texas at Austin EHS - Peroxide Forming Chemicals. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS - EHS-0042 Peroxide Forming Chemicals. Retrieved from [Link]

  • Vanderbilt University Medical Center OCRS - Peroxide Forming Chemicals: Management, Retention and Storage. Retrieved from [Link]

  • Northeastern University OARS - Peroxidizable Compounds. Retrieved from [Link]

  • University of Tennessee, Knoxville EHS - Time-sensitive Chemicals. Retrieved from[Link]

Sources

Comprehensive Safety and Operational Guide for Handling 2-[(oxan-4-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I approach the handling of specialized chemical building blocks not merely as a procedural checklist, but as an exercise in predictive risk management. 2-[(oxan-4-yl)methoxy]acetic acid —also known as (tetrahydro-2H-pyran-4-yl)methoxyacetic acid—is a highly versatile hydrophilic linker frequently utilized in the synthesis of targeted therapeutics, such as Bromodomain and Extra Terminal domain (BET) inhibitors[1].

However, its unique molecular architecture presents a trifecta of distinct chemical hazards. To handle this compound safely, we must understand the causality behind its reactivity and implement a self-validating system of personal protective equipment (PPE) and operational protocols.

Hazard Profile & Mechanistic Causality (E-E-A-T)

To design an effective safety protocol, we must deconstruct the molecule into its functional moieties and understand the specific hazards each presents:

  • Reproductive Toxicity (The Methoxyacetic Acid Core): The parent structure, methoxyacetic acid, is classified as a Category 1B Reproductive Toxin (H360FD)[2][3]. Mechanistically, it is a primary toxic metabolite of ethylene glycol monomethyl ether (EGME). In rapidly dividing cells, it disrupts cellular metabolism, leading to documented teratogenic effects (fetal malformations) and severe testicular toxicity[4]. Inhalation or dermal absorption must be strictly prevented.

  • Corrosivity (The Carboxylic Acid): The acidic proton of the carboxylic acid moiety causes rapid coagulative necrosis upon contact with biological tissues, leading to severe skin burns and permanent eye damage (H314)[2][3].

  • Peroxide Formation (The Oxane/Tetrahydropyran Ring): The cyclic ether (tetrahydropyran) ring stabilizes radical formation at the alpha-carbon. Upon prolonged exposure to atmospheric oxygen and light, these radicals react to form explosive hydroperoxides[5].

PeroxideLogic Start Test Ether Moiety for Peroxides Decision Peroxide Level? Start->Decision Safe < 15 ppm Proceed with Protocol Decision->Safe Low Warn 15 - 100 ppm Neutralize with FeSO4 Decision->Warn Moderate Danger > 100 ppm Evacuate & Call EHS Decision->Danger High

Decision matrix for peroxide testing and mitigation in tetrahydropyran-containing reagents.

Quantitative PPE Specification Matrix

Because 2-[(oxan-4-yl)methoxy]acetic acid combines a corrosive acid with an organic ether, standard laboratory nitrile gloves provide insufficient barrier protection. Ethers rapidly permeate thin nitrile, acting as a carrier solvent that pulls the teratogenic acid directly through the glove and into the skin.

Table 1: Glove Material Compatibility & Breakthrough Data

Glove MaterialThickness (mm)Breakthrough Time (min)Degradation RatingApplication Recommendation
Butyl Rubber 0.30> 480ExcellentPrimary Handling (Required)
Neoprene 0.38> 120GoodSecondary/Outer layer for splash protection
Standard Nitrile 0.11< 10PoorNOT RECOMMENDED for direct contact
Mandatory PPE Ensemble
  • Hand Protection: Double-gloving is mandatory. Use an inner layer of standard nitrile (for dexterity) and an outer layer of heavy-duty Butyl Rubber (for chemical resistance).

  • Eye/Face Protection: Tight-fitting chemical splash goggles combined with an 8-inch polycarbonate face shield[4].

  • Body Protection: Flame-retardant (FR) laboratory coat (due to the combustible nature of the ether ring) and a chemical-resistant neoprene apron during scale-up operations.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood (face velocity >100 fpm). If a hood is unavailable, a full-face respirator with ABEK-type filters is required[4].

Operational Workflows & Protocols

The following protocols are designed as self-validating systems; you do not proceed to the next step unless the current step's safety criteria are met.

Protocol A: Dispensing and Amide Coupling Setup

This building block is typically activated using standard coupling reagents (e.g., HATU, DIPEA) in DMF for pharmaceutical synthesis[1].

  • Step 1: Environmental Verification. Ensure the fume hood sash is positioned at the certified operating height. Verify that no incompatible chemicals (strong oxidizers, strong bases) are present in the workspace.

  • Step 2: Peroxide Testing. Before opening the reagent bottle, visually inspect for crystallization around the cap (a sign of shock-sensitive peroxides). Open the bottle inside the hood and immediately test the liquid using a quantitative peroxide test strip (e.g., Quantofix). Causality check: If levels exceed 15 ppm, the ether has auto-oxidized. Do not proceed. Refer to the mitigation matrix above.

  • Step 3: Closed-System Weighing. Tare a sealed, septum-capped vial on the analytical balance. Return the vial to the hood. Using a glass syringe or a dedicated spatula, transfer the required mass of 2-[(oxan-4-yl)methoxy]acetic acid into the vial. Seal the vial before returning it to the balance to record the exact mass. Causality check: This prevents inhalation of teratogenic vapors or dust outside the fume hood.

  • Step 4: Activation. Dissolve the acid in anhydrous DMF. Add your coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA)[1]. Stir at room temperature for 15 minutes before introducing the amine.

Workflow A 1. Storage Retrieval (2-8°C, Dark) B 2. Don High-Barrier PPE (Butyl Gloves, Shield) A->B C 3. Peroxide Testing (<15 ppm required) B->C D 4. Fume Hood Handling (Face Velocity >100 fpm) C->D E 5. Chemical Reaction (e.g., Amide Coupling) D->E F 6. Hazardous Waste Disposal E->F

Workflow for the safe retrieval, handling, and reaction setup of 2-[(oxan-4-yl)methoxy]acetic acid.

Protocol B: Spill Response and Disposal Plan

Because of its reproductive toxicity and corrosivity, spills cannot be treated casually.

  • Step 1: Isolation. Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood remains ON to extract volatile ether/acid vapors.

  • Step 2: Neutralization. Do not use combustible materials (like paper towels) to absorb the raw acid. Instead, cover the spill with a weak, solid base such as sodium bicarbonate ( NaHCO3​ ) or a commercial acid-neutralizing spill kit. Wait for the effervescence (carbon dioxide release) to completely cease.

  • Step 3: Absorption & Collection. Once neutralized, absorb the liquid using inert, non-combustible dry sand or diatomaceous earth[6]. Using non-sparking tools, sweep the absorbed material into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Step 4: Waste Segregation. Label the container explicitly with "Corrosive Acid", "Reproductive Toxin", and "Potential Peroxide Former." Store the waste in a cool, dark, well-ventilated secondary containment area until collection by an approved environmental waste vendor.

References

  • Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression. Journal of Medicinal Chemistry - ACS Publications.
  • Material Safety Data Sheet - Methoxyacetic acid, 98%. Cole-Parmer.
  • SAFETY DATA SHEET - Tetrahydropyran. Fisher Scientific.
  • Safety data sheet - Methoxyacetic acid. CPAChem.
  • Methoxyacetic acid 98 625-45-6. Sigma-Aldrich.
  • SAFETY DATA SHEET - Tetrahydropyran. FUJIFILM Wako Chemicals.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.